molecular formula C34H33N3O5 B1662867 Elacridar CAS No. 143664-11-3

Elacridar

Número de catálogo: B1662867
Número CAS: 143664-11-3
Peso molecular: 563.6 g/mol
Clave InChI: OSFCMRGOZNQUSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elacridar (GW120918) is an oral bioenhancer that targets multiple drug resistance in tumors. In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors. As of August 2007 elacridar was not listed on GSK's product pipeline. Development is assumed to have been discontinued.
inhibitor of MDR1 PROTEIN;  structure given in first source
See also: Elacridar Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162489
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143664-11-3
Record name Elacridar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143664-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elacridar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elacridar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELACRIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacridar's Inhibition of P-glycoprotein: A Deep Dive into the Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers and drug development professionals an in-depth understanding of the molecular mechanisms behind elacridar's inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. The guide provides a detailed analysis of elacridar's interaction with P-gp, its impact on the transporter's function, and standardized protocols for experimental validation.

P-glycoprotein, an ATP-binding cassette (ABC) transporter, acts as a cellular efflux pump, actively removing a wide array of xenobiotics, including many therapeutic drugs, from cells. This process can significantly reduce the efficacy of treatments for various diseases, most notably cancer. Elacridar, a potent third-generation P-gp inhibitor, has been extensively studied for its ability to reverse this multidrug resistance.

This technical guide synthesizes current research to elucidate the core aspects of elacridar's inhibitory action. It details how elacridar, a non-competitive inhibitor, modulates the ATPase activity of P-gp.[1][2] By binding within the transmembrane domains of the transporter, elacridar is thought to lock P-gp in a conformation that is unfavorable for ATP hydrolysis and subsequent substrate transport.[3][4] This prevents the efflux of co-administered drugs, thereby increasing their intracellular concentration and therapeutic effect.

Recent high-resolution cryo-electron microscopy studies have provided unprecedented insight into the binding of elacridar to P-gp. A 2024 study revealed a structure of the P-gp-Fab (UIC2) complex at 2.5 Å resolution, showing three elacridar molecules bound within the transporter. This discovery suggests a larger and more complex binding site than previously understood, which has significant implications for the rational design of new and more selective P-gp inhibitors.[5] Molecular docking studies further predict that elacridar forms specific interactions, including a π-π interaction with F302, a hydrogen bond with Q724, and a π-π cation interaction with F982, all located within the transmembrane helices of P-gp.[1]

The guide also provides a compilation of quantitative data on elacridar's potency, presented in clear, structured tables for easy comparison. This includes IC50 values for the inhibition of P-gp labeling by [3H]azidopine (0.16 μM), as well as its effects on the transport of various P-gp substrates in different cell lines.[6] For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar has been shown to dramatically reduce the IC50 of paclitaxel, demonstrating its ability to re-sensitize resistant cells to chemotherapy.[7]

Furthermore, this whitepaper includes detailed methodologies for key experiments, such as P-gp ATPase activity assays and rhodamine 123 efflux assays, to aid researchers in their own investigations. These protocols are designed to be a practical resource for the scientific community. To enhance understanding, the guide features mandatory visualizations created using the DOT language, illustrating the P-gp transport cycle, the proposed mechanism of elacridar inhibition, and a typical experimental workflow for assessing P-gp inhibition.

By providing a thorough and technically detailed overview of elacridar's mechanism of P-gp inhibition, this guide aims to facilitate further research and development in the field of multidrug resistance and support the design of more effective therapeutic strategies.

Core Mechanism of P-gp Inhibition by Elacridar

Elacridar functions as a potent, non-competitive inhibitor of P-glycoprotein. Its mechanism of action is centered on its ability to modulate the ATPase activity of the transporter, which is essential for the energy-dependent efflux of substrates.[1][2] Elacridar binds to P-gp within the transmembrane domains, a region critical for substrate recognition and translocation.[7] It has been shown to compete with the photoaffinity label [3H]azidopine for a common binding site.[7]

Recent structural and in-silico studies have provided a more granular view of this interaction. A high-resolution cryo-EM structure revealed that multiple elacridar molecules can bind to P-gp simultaneously, occupying a larger binding pocket than previously thought.[5] Molecular docking simulations have identified potential key interactions between elacridar and specific amino acid residues within the transmembrane helices, such as F302, Q724, and F982.[1]

By binding to this site, elacridar is believed to induce or stabilize a conformation of P-gp that is incompatible with the efficient hydrolysis of ATP. This allosteric modulation prevents the large conformational changes that are necessary for the transport cycle, effectively "locking" the transporter in an inactive state. Consequently, the efflux of P-gp substrates is blocked, leading to their intracellular accumulation.

Quantitative Data on Elacridar's P-gp Inhibition

The potency of elacridar as a P-gp inhibitor has been quantified in numerous studies using various experimental setups. The following tables summarize key quantitative data.

Table 1: IC50 Values of Elacridar for P-gp Inhibition

Assay TypeSubstrate/ProbeCell Line/SystemIC50 Value (µM)Reference
[3H]azidopine Labeling[3H]azidopineP-gp enriched membranes0.16[6]
Rhodamine 123 EffluxRhodamine 123MCF7R0.05
Paclitaxel CytotoxicityPaclitaxelA2780PR10.00466 (re-sensitization)[7]
Paclitaxel CytotoxicityPaclitaxelA2780PR20.0019 (re-sensitization)[7]
Doxorubicin CytotoxicityDoxorubicinA2780PR10.044 (re-sensitization)[7]
Doxorubicin CytotoxicityDoxorubicinA2780PR20.038 (re-sensitization)[7]

Table 2: In Vivo Efficacy of Elacridar

Animal ModelCo-administered DrugEffectReference
Wild-type micePaclitaxelIncreased plasma and brain concentrations[7]
Wild-type miceTopotecanIncreased bioavailability[7]
RatsLoperamide3.5-fold increase in brain levels
RatsVerapamil17.5-fold increase in brain penetration[8]

Visualizing the Mechanism and Experimental Processes

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the P-gp transport cycle, elacridar's inhibitory action, and a standard experimental workflow.

P_gp_Transport_Cycle cluster_membrane Cell Membrane Pgp_inward P-gp (Inward-facing) Pgp_occluded P-gp (Occluded) Pgp_inward->Pgp_occluded Conformational Change Pgp_outward P-gp (Outward-facing) Pgp_occluded->Pgp_outward 3. ATP Hydrolysis ADP_Pi 2 ADP + 2 Pi Pgp_outward->Pgp_inward 5. Reset to Inward-facing Substrate_out Drug Substrate (Extracellular) Pgp_outward->Substrate_out 4. Substrate Release Substrate_in Drug Substrate (Intracellular) Substrate_in->Pgp_inward 1. Substrate Binding ATP 2 ATP ATP->Pgp_inward 2. ATP Binding

Caption: The ATP-dependent transport cycle of P-glycoprotein (P-gp).

Elacridar_Inhibition Pgp_cycle Active P-gp Transport Cycle Pgp_inhibited P-gp-Elacridar Complex (Inactive Conformation) Pgp_cycle->Pgp_inhibited forms ATP_hydrolysis ATP Hydrolysis Pgp_cycle->ATP_hydrolysis drives Elacridar Elacridar Elacridar->Pgp_cycle binds to Pgp_inhibited->ATP_hydrolysis inhibits Substrate_efflux Substrate Efflux ATP_hydrolysis->Substrate_efflux powers

Caption: Mechanism of P-gp inhibition by elacridar.

Rhodamine_Efflux_Assay start Start: P-gp expressing cells load 1. Load cells with Rhodamine 123 start->load wash1 2. Wash to remove extracellular dye load->wash1 incubate 3. Incubate with/without Elacridar wash1->incubate measure 4. Measure intracellular fluorescence (Flow Cytometry / Plate Reader) incubate->measure analyze 5. Analyze data to determine IC50 measure->analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Elacridar and its Function as a BCRP Inhibitor

Introduction

Elacridar, also known as GF120918, is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] Initially developed to overcome multidrug resistance (MDR) in cancer cells, its application has expanded significantly.[3] Elacridar is now a critical tool in pharmaceutical research to enhance the oral bioavailability and central nervous system (CNS) penetration of various therapeutic agents.[4]

BCRP is a 72 kDa "half-transporter" that homodimerizes to form a functional efflux pump.[5][6] It is highly expressed in barrier tissues such as the intestine, liver, placenta, and the blood-brain barrier, as well as in various stem cells and cancer cells.[6][7] BCRP plays a crucial role in limiting the absorption and distribution of its substrates, which include a wide range of chemotherapeutic agents (e.g., topotecan, mitoxantrone), tyrosine kinase inhibitors, and endogenous compounds.[8][9] Overexpression of BCRP is a significant mechanism of MDR in oncology, leading to treatment failure.[6] This guide provides a comprehensive overview of elacridar's function as a BCRP inhibitor, detailing its mechanism, quantitative inhibitory properties, and the experimental protocols used for its characterization.

Mechanism of Action: BCRP Inhibition

The BCRP transporter utilizes the energy from ATP hydrolysis to actively efflux substrates from the intracellular to the extracellular space, thereby reducing intracellular drug concentrations.[5] Elacridar inhibits this process, although the precise molecular mechanism is complex. As a dual inhibitor, it is known to interact with both P-gp and BCRP. Studies suggest that elacridar and other inhibitors can act competitively by binding to the substrate-binding pocket or allosterically by inducing conformational changes that prevent substrate transport.[8] The inhibition can be substrate-dependent, meaning elacridar may more effectively block the transport of certain BCRP substrates than others.[8] By blocking BCRP-mediated efflux, elacridar increases the intracellular and systemic exposure of co-administered substrate drugs.

BCRP_Inhibition cluster_membrane Cell Membrane cluster_in Intracellular Space cluster_out Extracellular Space BCRP BCRP Transporter (ABCG2) ADP ADP + Pi BCRP->ADP Drug_out Substrate Drug BCRP->Drug_out Efflux Drug_in Substrate Drug Drug_in->BCRP Binding ATP ATP ATP->BCRP Hydrolysis Elacridar Elacridar Elacridar->BCRP Inhibition

Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by elacridar.

Quantitative Data: Inhibitory Potency and In Vivo Effects

The potency of elacridar as a BCRP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the specific BCRP substrate, cell system, and experimental conditions used. Elacridar's ability to inhibit BCRP in vivo leads to significant changes in the pharmacokinetics of co-administered drugs.

Table 1: Inhibitory Potency of Elacridar against BCRP and P-gp

Parameter Value Substrate / Method Cell System Reference
BCRP IC50 250 nM Mitoxantrone Transport BCRP-overexpressing cell line [10]
BCRP-mediated Re-sensitization 10.88-fold IC50 decrease Topotecan A2780TR1 Ovarian Cancer Cells [11]
BCRP-mediated Re-sensitization 1.43-fold IC50 decrease Mitoxantrone A2780TR1 Ovarian Cancer Cells [11]
P-gp/BCRP EC50 114.5 ng/mL (~203 nM) (R)-[11C]verapamil brain uptake In vivo (rats) [10]
P-gp IC50 0.16 µM (160 nM) [3H]azidopine labeling P-gp overexpressing membranes [1]

| General IC50 | 0.41 µM (410 nM) | Not specified | HEK293 cells |[2] |

Table 2: In Vivo Pharmacokinetic Effects of Elacridar Co-administration

Drug Species Elacridar Dose Primary Effect Magnitude of Effect Reference
(R)-[11C]verapamil Rat 1.2 mg/kg (ED50) Increased Brain Distribution Up to 11-fold increase [10]
Sunitinib Mouse Not specified Increased Brain Accumulation 12-fold increase [12]
Lapatinib Rat Not specified Increased CSF/Brain Penetration Significant increase [11]
Topotecan Mouse Not specified Increased Bioavailability Not quantified [13]
Topotecan Human Not specified Increased Bioavailability Not quantified [13]
Paclitaxel Human Not specified Increased Systemic Exposure Significant increase [13]

| Elacridar (self) | Mouse | 100 mg/kg (oral) | Brain-to-Plasma Ratio (Kp,brain) | 4.31 |[14][15] |

Experimental Protocols for BCRP Inhibition Assays

Several in vitro methods are employed to characterize a compound's potential to inhibit BCRP. The choice of assay depends on the research question, with common options including vesicular transport and cell-based assays.[7][16]

1. Vesicular Transport Assay

This method uses inside-out membrane vesicles isolated from cells overexpressing BCRP (e.g., HEK293 or Sf9 cells). It directly measures the ATP-dependent transport of a probe substrate into the vesicles and its inhibition by the test compound.

  • Methodology:

    • Vesicle Incubation: Inside-out membrane vesicles expressing BCRP are incubated with a reaction buffer.

    • Inhibitor Addition: Test compound (elacridar) is added at various concentrations. A positive control inhibitor (e.g., Ko143) and a vehicle control are run in parallel.[7]

    • Transport Initiation: The reaction is started by adding a BCRP probe substrate (e.g., [3H]-estrone-3-sulfate) and Mg-ATP. A parallel set of experiments is run with Mg-AMP instead of ATP to determine non-specific binding and passive diffusion.[17]

    • Reaction Termination: After a short incubation period (typically 1-5 minutes) at 37°C, the reaction is stopped by adding an ice-cold buffer.

    • Quantification: The vesicles are collected by rapid filtration, and the amount of radiolabeled substrate trapped inside is quantified using liquid scintillation counting.

    • Data Analysis: ATP-dependent transport is calculated by subtracting the uptake in the presence of AMP from that in the presence of ATP. IC50 values are determined by plotting the percent inhibition of transport against the inhibitor concentration.

Vesicle_Assay start Prepare BCRP-expressing inside-out membrane vesicles incubate Incubate vesicles with Elacridar (test inhibitor) and probe substrate start->incubate split Initiate Transport incubate->split atp Add Mg-ATP split->atp Test amp Add Mg-AMP (Control) split->amp Control stop Stop reaction via rapid filtration atp->stop amp->stop quantify Quantify substrate uptake (Scintillation Counting) stop->quantify analyze Calculate ATP-dependent transport and determine IC50 quantify->analyze end Result analyze->end

Figure 2: Workflow for a BCRP vesicular transport inhibition assay.

2. Bidirectional Transport Assay

This assay uses polarized epithelial cell monolayers (e.g., MDCKII cells transfected with BCRP) grown on microporous filter supports (Transwells). It assesses the directional transport of a compound from the apical (A) to the basolateral (B) side and vice versa, allowing for the calculation of an efflux ratio.

  • Methodology:

    • Cell Culture: MDCKII-BCRP cells are seeded onto Transwell inserts and cultured for several days to form a confluent, polarized monolayer. Monolayer integrity is confirmed (e.g., by measuring transepithelial electrical resistance, TEER).

    • Inhibitor Pre-incubation: The cell monolayers are pre-incubated with elacridar or a vehicle control on both the apical and basolateral sides.

    • Transport Assay: A BCRP probe substrate (e.g., prazosin) is added to either the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.[7][18]

    • Sampling: Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer containing the inhibitor. Samples are also taken from the donor chamber at the beginning and end of the experiment to confirm mass balance.

    • Quantification: Substrate concentrations in the samples are determined using LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of elacridar indicates BCRP inhibition.

Transwell_Assay start Seed MDCKII-BCRP cells on Transwell inserts culture Culture to form confluent monolayer start->culture preincubate Pre-incubate with Elacridar or vehicle control culture->preincubate transport Add probe substrate to Apical (A) or Basolateral (B) side preincubate->transport sampling Sample from receiver chamber over time transport->sampling quantify Quantify substrate concentration (LC-MS/MS) sampling->quantify analyze Calculate Papp (A->B) and Papp (B->A) quantify->analyze er_calc Determine Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) analyze->er_calc end Inhibition confirmed by reduced ER er_calc->end

Figure 3: Workflow for a bidirectional transport assay to assess BCRP inhibition.

Applications in Drug Development and Research

Elacridar's potent inhibition of BCRP and P-gp makes it an invaluable tool in both preclinical and clinical settings.

  • Overcoming Multidrug Resistance: In oncology, elacridar can re-sensitize resistant cancer cells to chemotherapeutics.[11] By blocking the efflux of drugs like topotecan and mitoxantrone, it increases their intracellular concentration and cytotoxic effect.[11][13]

  • Enhancing Bioavailability: For orally administered drugs that are BCRP/P-gp substrates, intestinal efflux can severely limit absorption. Co-administration of elacridar can inhibit this first-pass efflux, thereby increasing systemic bioavailability, as has been demonstrated for paclitaxel and topotecan in clinical trials.[4][13]

  • Improving CNS Drug Delivery: The blood-brain barrier (BBB) expresses high levels of BCRP and P-gp, preventing many drugs from reaching their targets in the brain. Elacridar can inhibit BBB efflux transporters, leading to significantly higher brain penetration of co-administered drugs.[11][19] This is particularly relevant for treating brain tumors and other CNS disorders.

  • Transporter Phenotyping: Elacridar is widely used as a "chemical knockout" tool in preclinical in vivo studies. By comparing the pharmacokinetics of a drug with and without elacridar, researchers can determine the contribution of BCRP and P-gp to its disposition.[12]

Elacridar_Effects Elacridar Elacridar Inhibition Inhibition of BCRP / P-gp Elacridar->Inhibition Increase_Conc Increased Intracellular Drug Concentration Inhibition->Increase_Conc leads to Outcome1 Reversal of Multidrug Resistance Increase_Conc->Outcome1 Outcome2 Enhanced Oral Bioavailability Increase_Conc->Outcome2 Outcome3 Increased CNS Penetration Increase_Conc->Outcome3 Result Improved Therapeutic Efficacy Outcome1->Result Outcome2->Result Outcome3->Result

Figure 4: Logical flow of elacridar's pharmacological effects.

Elacridar is a powerful dual inhibitor of the BCRP and P-gp efflux transporters. Its ability to modulate the pharmacokinetics of a wide range of drugs has established it as a cornerstone research tool and a potential adjunctive therapy. A thorough understanding of its inhibitory mechanisms, combined with robust in vitro and in vivo experimental protocols, is essential for its effective application in drug discovery and development. By overcoming barriers to drug absorption and distribution, elacridar holds promise for improving therapeutic outcomes, particularly in the fields of oncology and neurology.

References

Elacridar in Murine Models: A Deep Dive into Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux transporters that form a significant barrier to drug delivery, particularly to sanctuary sites like the brain.[1][2] Its utility in preclinical research to modulate the pharmacokinetics of various therapeutic agents is well-established. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of elacridar in mice, summarizing key data and experimental methodologies to aid in the design and interpretation of future studies.

Executive Summary

The pharmacokinetic profile of elacridar in mice is characterized by its low aqueous solubility and high lipophilicity, which significantly impact its absorption and bioavailability.[1][2] Oral bioavailability is generally poor and dissolution-rate limited, though it can be substantially improved through formulation strategies such as microemulsions.[1][3] The route of administration plays a critical role in the resulting plasma and brain concentrations. Elacridar's ability to inhibit P-gp and BCRP at the blood-brain barrier (BBB) is dose-dependent and can lead to non-linear increases in its own brain penetration, as well as that of co-administered substrate drugs.[1][4]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of elacridar in mice from various studies.

Table 1: Absolute Bioavailability and Terminal Half-Life of Elacridar (Suspension Formulation)
Route of AdministrationDose (mg/kg)Absolute Bioavailability (%)Terminal Half-Life (t½) (hours)
Intravenous (IV)2.5100~4
Oral (PO)10022~20
Intraperitoneal (IP)1001~4

Data sourced from Sane et al., 2012.[1][2]

Table 2: Brain Distribution of Elacridar (Suspension Formulation)
Route of AdministrationDose (mg/kg)Brain-to-Plasma Partition Coefficient (Kp,brain)
Intravenous (IV)2.50.82
Intraperitoneal (IP)1000.43
Oral (PO)1004.31

Data sourced from Sane et al., 2012.[1][2] The Kp,brain of elacridar increases with higher plasma exposure, suggesting saturation of efflux transporters at the BBB.[1]

Table 3: Impact of Formulation on Elacridar Bioavailability
FormulationRoute of AdministrationDose (mg/kg)Absolute Bioavailability (%)
SuspensionOral (PO)10022
MicroemulsionOral (PO)1047
SuspensionIntraperitoneal (IP)1001
MicroemulsionIntraperitoneal (IP)10130

Data for suspension from Sane et al., 2012[1][2]; Data for microemulsion from Sane et al., 2013.[3][5]

Table 4: Elacridar's Effect on Brain Accumulation of Co-administered Drugs
Co-administered DrugElacridar Dose and RouteFold Increase in Brain Penetration
Sunitinib100 mg/kg PO~12-fold
Erlotinib10 mg/kg IP (microemulsion)3-fold
EAI045Oral co-administration5.4-fold increase in brain-to-plasma ratio
Digoxin5 mg/kg IV4-fold increase in brain to plasma AUC ratio
Quinidine5 mg/kg IV38-fold increase in brain to plasma AUC ratio

Data sourced from Tang et al., 2012a,b[1], Sane et al., 2013[3], de Vries et al., 2021[6], and Mittapalli et al., 2012[7].

Experimental Protocols

The methodologies outlined below are synthesized from the cited literature and represent common practices in the study of elacridar pharmacokinetics in mice.

Animal Models

Friend leukemia virus strain B (FVB) mice are frequently used for these studies.[1][3][4] P-gp knockout (Mdr1a/b-/-), BCRP knockout (Bcrp1-/-), and triple knockout mice are also employed to elucidate the specific roles of these transporters.[4]

Drug Formulation and Administration
  • Suspension for Oral and Intraperitoneal Dosing: Elacridar is typically prepared as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose and 1% Tween 80 to create a 10 mg/mL formulation.[1] Oral administration is performed by gavage.[1]

  • Solution for Intravenous Dosing: For intravenous administration, elacridar can be dissolved in a mixture of dimethylsulfoxide, propylene glycol, and water (e.g., 4:4:2 v/v/v) to a concentration of 1.25 mg/mL.[4] Administration is via tail vein injection.[4]

  • Microemulsion Formulation: An improved formulation to enhance bioavailability consists of a microemulsion with components such as Cremophor EL, Carbitol, and Captex 355 (e.g., in a 6:3:1 ratio).[3]

Sample Collection

Blood and brain samples are collected at various time points post-administration. For terminal studies, animals are euthanized, and blood is collected via cardiac puncture into heparinized tubes.[1][4] Brains are rapidly excised, rinsed, and stored at -80°C until analysis.[1][4]

Bioanalytical Method

Quantification of elacridar in plasma and brain homogenates is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Pharmacokinetic Analysis

Pharmacokinetic parameters are determined using noncompartmental analysis with software such as Phoenix WinNonlin.[4] The area under the concentration-time curve (AUC) for both plasma and brain is calculated to determine the brain-to-plasma partition coefficient (Kp), which is the ratio of AUCbrain to AUCplasma.[4]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflow for an elacridar pharmacokinetic study and the mechanism of elacridar at the blood-brain barrier.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis formulation Elacridar Formulation (Suspension or Microemulsion) dosing Drug Administration (PO, IP, or IV) formulation->dosing animals Animal Model (e.g., FVB Mice) animals->dosing collection Blood & Brain Collection (Timed Intervals) dosing->collection bioanalysis LC-MS/MS Quantification collection->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Figure 1. A generalized workflow for a typical in vivo pharmacokinetic study of elacridar in mice.

bbb_mechanism cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain blood Elacridar (in circulation) bbb Endothelial Cell P-gp & BCRP Efflux Pumps blood->bbb:f0 Enters bbb:f1->blood Efflux brain Elacridar (in brain parenchyma) bbb:f0->brain Limited Entry elacridar_inhibits Elacridar Inhibits Efflux Pumps elacridar_inhibits->bbb:f1

Figure 2. Elacridar's mechanism of action at the blood-brain barrier, inhibiting P-gp and BCRP efflux.

Conclusion

The pharmacokinetic profile of elacridar in mice is complex and heavily influenced by its physicochemical properties and the route of administration. Its poor oral bioavailability can be overcome with advanced formulation strategies. As a potent dual inhibitor of P-gp and BCRP, elacridar remains an invaluable tool in preclinical research for enhancing the central nervous system penetration of a wide range of therapeutic compounds. The data and protocols summarized in this guide offer a foundational resource for researchers aiming to utilize elacridar effectively in their studies.

References

Elacridar: A Technical Guide to its Chemical Structure, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Elacridar's ability to block these efflux pumps has made it a valuable tool in preclinical and clinical research to enhance the bioavailability and brain penetration of various drugs, and to overcome MDR in cancer. This guide provides a comprehensive overview of elacridar's chemical and physical properties, its mechanism of action, and detailed protocols for its experimental evaluation.

Chemical Structure and Properties

Elacridar is an acridonecarboxamide derivative.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers for Elacridar

IdentifierValue
IUPAC Name N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Molecular Formula C₃₄H₃₃N₃O₅
SMILES COc1cccc2c1[nH]c3c(cccc3C(=O)Nc4ccc(cc4)CCN5CCc6cc(c(cc6C5)OC)OC)c2=O
CAS Number 143664-11-3

A summary of the key physicochemical properties of elacridar is presented in the following table.

Table 2: Physicochemical Properties of Elacridar

PropertyValueSource
Molecular Weight 563.64 g/mol [2]
Appearance White to beige or light yellow to brown crystalline solid[3]
Melting Point Not explicitly stated in the provided results.
Boiling Point Not explicitly stated in the provided results.
Solubility DMSO: ~41-100 mg/mL[3]DMF: ~5 mg/mLWater: Insoluble[3]
pKa (Strongest Acidic) 13.88 (Predicted)DrugBank
pKa (Strongest Basic) 8.36 (Predicted)DrugBank
LogP 5.46 (Predicted)DrugBank

Mechanism of Action

Elacridar exerts its pharmacological effect by directly inhibiting the function of P-gp and BCRP, which are ATP-dependent efflux pumps. These transporters are expressed in various tissues, including the gastrointestinal tract, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.

Elacridar_Mechanism cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) (ABCB1) Drug_out Substrate Drug Pgp->Drug_out Efflux (ATP-dependent) BCRP BCRP (ABCG2) BCRP->Drug_out Efflux (ATP-dependent) Drug_in Substrate Drug (e.g., Chemotherapy) Drug_in->Pgp Binding Drug_in->BCRP Binding Drug_out->Drug_in Passive Diffusion Elacridar Elacridar Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition

Mechanism of Elacridar Action.

By non-competitively binding to these transporters, elacridar prevents the efflux of co-administered substrate drugs. This leads to an increase in the intracellular and systemic concentrations of these drugs, which can result in:

  • Overcoming Multidrug Resistance: In cancer cells overexpressing P-gp and/or BCRP, elacridar can restore sensitivity to chemotherapeutic agents.

  • Enhanced Bioavailability: By inhibiting P-gp and BCRP in the intestine, elacridar can increase the oral absorption of substrate drugs.

  • Increased Brain Penetration: Elacridar can inhibit the function of P-gp and BCRP at the blood-brain barrier, leading to higher concentrations of substrate drugs in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of elacridar.

In Vitro P-glycoprotein (P-gp) Inhibition Assay: Photoaffinity Radiolabeling

This assay directly measures the ability of elacridar to inhibit the binding of a photo-reactive substrate to P-gp.

Materials:

  • Cell membranes from a P-gp overexpressing cell line (e.g., MDCK-MDR1)

  • [³H]azidopine (photo-reactive P-gp substrate)

  • Elacridar (GF120918)

  • 96-well plates

  • UV lamp (254 nm)

  • SDS-PAGE equipment

  • Scintillation counter or autoradiography equipment

Procedure: [3]

  • Prepare a cell membrane suspension at a concentration of 0.4 mg of protein/mL.

  • Aliquot 10 µL of the membrane suspension into each well of a 96-well plate.

  • Add 5 µL of elacridar at various concentrations to the wells.

  • Incubate the plate for 25 minutes at 25°C in the dark.

  • Add 5 µL of [³H]azidopine (final concentration 0.6 µM) to each well.

  • Incubate for another 25 minutes at 25°C in the dark.

  • Irradiate the plate with a UV lamp at 254 nm for 2 minutes at 0°C.

  • Solubilize the samples in SDS-PAGE sample buffer without heating.

  • Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

  • Treat the gel for fluorography, expose to film, and analyze the bands using a densitometer. The IC₅₀ value for elacridar can then be calculated.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the ability of elacridar to sensitize cancer cells to cytotoxic drugs.

Materials:

  • Cancer cell line of interest (e.g., a drug-resistant line and its parental sensitive line)

  • Elacridar

  • Cytotoxic drug (P-gp or BCRP substrate)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure: [3][4]

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Treat the cells with the cytotoxic drug at various concentrations in the presence or absence of a fixed, non-toxic concentration of elacridar.

  • Incubate the plates for 72 hours at 37°C.[4]

  • Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[4]

  • Incubate for 1.5 hours at 37°C.[4]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes at 37°C.[4]

  • Measure the absorbance at 492 nm using a microplate reader.[4]

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a study to assess the effect of elacridar on the brain penetration of a P-gp substrate.

in_vivo_workflow start Start acclimatize Acclimatize Rodents start->acclimatize grouping Divide into Control and Elacridar Groups acclimatize->grouping elacridar_admin Administer Elacridar (IV) (e.g., 5 mg/kg) to the Treatment Group grouping->elacridar_admin wait Wait for 0.5 hours elacridar_admin->wait substrate_admin Administer P-gp Substrate (IV) (e.g., Digoxin, Quinidine) to Both Groups wait->substrate_admin sampling Collect Blood and Brain Samples at Predetermined Time Points (e.g., 1, 3, 5, 7 hours) substrate_admin->sampling processing Process Samples: - Centrifuge blood for plasma - Homogenize brain tissue sampling->processing analysis Analyze Drug Concentrations (LC-MS/MS) processing->analysis pk_calc Calculate Pharmacokinetic Parameters (e.g., AUC, B/P ratio) analysis->pk_calc end End pk_calc->end

In Vivo Pharmacokinetic Study Workflow.

Materials:

  • Mice or rats

  • Elacridar

  • P-gp substrate (e.g., digoxin, quinidine)

  • Appropriate vehicles for intravenous administration

  • Blood collection supplies

  • Brain homogenization equipment

  • LC-MS/MS system for bioanalysis

Procedure: [5][6]

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into two groups: a control group and an elacridar-treated group.

  • Administer elacridar intravenously to the treatment group at a dose of 5 mg/kg.[5][6]

  • After 0.5 hours, administer the P-gp substrate intravenously to both groups (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg).[5][6]

  • Collect blood and brain samples at various time points post-substrate administration (e.g., 1, 3, 5, and 7 hours).[5]

  • Process the blood samples to obtain plasma.

  • Weigh and homogenize the brain tissue.

  • Analyze the concentrations of the substrate drug in plasma and brain homogenates using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including the area under the curve (AUC) for plasma and brain, and determine the brain-to-plasma (B/P) concentration ratio to assess the effect of elacridar on brain penetration.

Conclusion

Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize elacridar in their studies. Careful consideration of the experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

References

Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Elacridar (GF120918), a potent third-generation inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizer to reverse MDR. This technical guide provides a comprehensive overview of elacridar, including its mechanism of action, preclinical and clinical evidence of its efficacy, and detailed experimental protocols for its investigation.

Introduction to Elacridar

Elacridar is an acridonecarboxamide derivative that non-competitively inhibits P-gp and BCRP, two of the most clinically relevant ABC transporters implicated in MDR.[1][2] By blocking the efflux function of these pumps, elacridar restores the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[3][4] Its development as a third-generation inhibitor signifies improved specificity and reduced toxicity compared to its predecessors.[5]

Chemical and Physical Properties:

PropertyValue
Chemical Name N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide
Molecular Formula C₃₄H₃₃N₃O₅
Molecular Weight 563.64 g/mol [1]
CAS Number 143664-11-3
Synonyms GF120918, GG918, GW120918[1][6]

Mechanism of Action: P-gp and BCRP Inhibition

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell.[7][8] This efflux mechanism is a key defense for cancer cells against cytotoxic drugs. Elacridar binds to these transporters, inhibiting their function and leading to increased intracellular accumulation of chemotherapeutic agents.[9][10]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Viability Assays cluster_molecular_analysis Molecular Analysis Cell_Lines Cancer Cell Lines (Sensitive vs. Resistant) Treatment Treat with Chemotherapy +/- Elacridar Cell_Lines->Treatment Pgp_Activity P-gp/BCRP Activity Assay (Calcein-AM / Rhodamine 123) Treatment->Pgp_Activity Viability Cell Viability Assay (MTT) Treatment->Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qPCR qPCR for MDR1/ABCG2 mRNA RNA_Extraction->qPCR Western_Blot Western Blot for P-gp/BCRP Protein Protein_Extraction->Western_Blot

References

Methodological & Application

Elacridar in Murine Xenograft Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer.[1][2][3] Overexpression of these transporters in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy.[4][5] Elacridar's ability to block this efflux mechanism makes it a valuable tool in preclinical cancer research, particularly in murine xenograft models, to enhance the efficacy of conventional chemotherapy and overcome drug resistance.[1][6] These application notes provide detailed protocols for the use of Elacridar in mouse xenograft studies, including dosage, administration, and experimental workflows.

Mechanism of Action

Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP transporters on the cell membrane.[7][8] This inhibition leads to increased intracellular accumulation and retention of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells.[4][9]

Elacridar_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Chemotherapy Chemotherapy Intracellular Space Intracellular Space Chemotherapy->Intracellular Space Enters Cell P-gp/BCRP P-gp/BCRP Efflux Pump P-gp/BCRP->Extracellular Space Drug Efflux (ATP-dependent) Intracellular Space->P-gp/BCRP Drug Binding DNA Damage DNA Damage Intracellular Space->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Triggers Elacridar Elacridar Elacridar->P-gp/BCRP Inhibits

Elacridar's mechanism of action in overcoming multidrug resistance.

Data Summary: Elacridar Dosage and Administration in Mice

The following tables summarize common dosage and administration routes for Elacridar in mice based on preclinical studies.

Table 1: Elacridar Monotherapy Pharmacokinetics in Mice

Route of AdministrationDosage (mg/kg)VehicleKey Pharmacokinetic ParametersReference
Intravenous (IV)2.5Not specifiedTerminal half-life: ~4 hours; Brain-to-plasma partition coefficient (Kp,brain): 0.82[10]
Intraperitoneal (IP)1000.5% hydroxypropylmethylcellulose and 1% Tween 80Terminal half-life: ~4 hours; Kp,brain: 0.43; Absolute bioavailability: 0.01[10]
Oral (PO)1000.5% hydroxypropylmethylcellulose and 1% Tween 80Terminal half-life: ~20 hours; Kp,brain: 4.31; Absolute bioavailability: 0.22[10]

Table 2: Elacridar in Combination Therapy in Mice

Co-administered DrugElacridar Dosage and RouteChemotherapy Dosage and RouteMouse ModelKey FindingsReference
Paclitaxel25 mg/kg, PO10 mg/kg, POCYP3A4-humanized mice10.7-fold increase in paclitaxel plasma concentration.[11][11]
Docetaxel25 mg/kg, PO10 mg/kg, POCYP3A4-humanized mice4-fold increase in docetaxel plasma concentration.[11][11]
Doxorubicin5.18 mg/kg, IV5 mg/kg, IVHepG2 xenograftSignificant tumor growth inhibition with combination therapy.[6][6]

Experimental Protocols

Protocol 1: General Procedure for Establishing Subcutaneous Xenografts

This protocol describes the general steps for establishing subcutaneous tumor xenografts in immunocompromised mice.

Xenograft_Establishment Cell_Culture 1. Culture cancer cells to desired confluency Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in Matrigel/media mixture Harvest->Resuspend Implantation 4. Subcutaneously inject cell suspension into the flank of mice Resuspend->Implantation Monitoring 5. Monitor mice for tumor growth Implantation->Monitoring Measurement 6. Measure tumor volume with calipers regularly Monitoring->Measurement Randomization 7. Randomize mice into treatment groups when tumors reach desired size Measurement->Randomization

Workflow for establishing subcutaneous xenograft models.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or other basement membrane extract)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count to determine cell viability and concentration.

  • Centrifuge the cells and resuspend the pellet in a 1:1 mixture of cold serum-free media and Matrigel to a final concentration of 1-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring the tumor volume 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[12]

Protocol 2: Elacridar and Doxorubicin Combination Therapy in a Doxorubicin-Resistant Xenograft Model

This protocol outlines a therapeutic efficacy study using Elacridar in combination with doxorubicin in a xenograft model established from a doxorubicin-resistant cancer cell line.

Materials:

  • Mice with established doxorubicin-resistant xenografts (as per Protocol 1)

  • Elacridar

  • Doxorubicin

  • Vehicle for Elacridar (e.g., 0.5% hydroxypropylmethylcellulose and 1% Tween 80)

  • Saline for Doxorubicin

  • Syringes and needles for administration

Procedure:

  • Treatment Groups: Establish treatment groups (n=8-10 mice per group) such as:

    • Vehicle control

    • Elacridar alone

    • Doxorubicin alone

    • Elacridar and Doxorubicin combination

  • Drug Preparation:

    • Prepare Elacridar in a suitable vehicle at the desired concentration (e.g., for a 5 mg/kg dose).

    • Prepare Doxorubicin in saline at the desired concentration (e.g., for a 5 mg/kg dose).

  • Administration Schedule:

    • Administer Elacridar (e.g., 5.18 mg/kg) via intravenous (IV) injection.[6]

    • Administer Doxorubicin (e.g., 5 mg/kg) via IV injection 15-30 minutes after Elacridar administration.[11]

    • Repeat the treatment every 3 days for a total of four treatments.[6]

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • At the end of the study, excise and weigh the tumors.

Protocol 3: Enhancing Oral Bioavailability of Paclitaxel with Elacridar

This protocol is designed to assess the effect of Elacridar on the oral bioavailability of paclitaxel.

Materials:

  • Immunocompromised mice

  • Elacridar

  • Paclitaxel

  • Vehicle for oral administration (e.g., ethanol:polysorbate 80 (1:1, v/v) diluted with water)[11]

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Centrifuge and tubes for plasma separation

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Treatment Groups:

    • Paclitaxel alone (oral)

    • Elacridar (oral) + Paclitaxel (oral)

  • Drug Preparation: Prepare paclitaxel and Elacridar in the oral vehicle at the desired concentrations (e.g., 10 mg/kg for paclitaxel and 25 mg/kg for Elacridar).[11]

  • Administration:

    • Fast the mice for 2 hours prior to drug administration.[11]

    • Administer Elacridar by oral gavage.

    • Administer paclitaxel by oral gavage 15 minutes after Elacridar administration.[11]

  • Pharmacokinetic Sampling:

    • Collect blood samples at various time points post-paclitaxel administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the mean plasma concentration-time curve for each group.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

    • Determine the fold-increase in paclitaxel bioavailability in the presence of Elacridar.

Conclusion

Elacridar is a critical tool for preclinical research in oncology, enabling the study of MDR and the development of strategies to overcome it. The protocols provided here offer a framework for incorporating Elacridar into mouse xenograft studies to enhance the efficacy of chemotherapeutic agents. Researchers should optimize these protocols based on their specific cancer models and experimental objectives. Careful consideration of dosage, administration route, and timing is crucial for achieving meaningful and reproducible results.

References

Application Notes and Protocols for Elacridar Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elacridar (GF120918) is a potent, third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These efflux transporters are highly expressed at physiological barriers, such as the blood-brain barrier, the gastrointestinal tract, and in tumor cells, where they actively pump a wide range of xenobiotics out of cells.[3] This action can lead to low oral bioavailability of certain drugs and limit their penetration into target tissues like the brain.[3]

In in vivo research, Elacridar is an invaluable tool used to investigate the influence of P-gp and BCRP on drug disposition.[1] By inhibiting these transporters, Elacridar can enhance the oral absorption and brain penetration of co-administered substrate drugs, a strategy explored for improving the efficacy of anticancer and other therapeutic agents.[1][3][4] These application notes provide a summary of Elacridar's pharmacokinetic profile across different administration routes and detailed protocols for its use in preclinical in vivo studies.

Elacridar's Mechanism of Action at Biological Barriers

Elacridar functions by non-competitively binding to P-gp and BCRP, inhibiting their ability to efflux substrate drugs. This increases the net influx and accumulation of the co-administered drug within the target tissue (e.g., brain) or enhances its absorption from the gastrointestinal tract into systemic circulation.

cluster_0 Without Elacridar cluster_1 With Elacridar Substrate_Drug_1 Substrate Drug Barrier_1 Biological Barrier (e.g., BBB, Intestine) Substrate_Drug_1->Barrier_1 Enters Efflux_1 P-gp/BCRP Efflux Barrier_1->Efflux_1 Target_1 Low Concentration in Target Tissue Barrier_1->Target_1 Limited Penetration Efflux_1->Substrate_Drug_1 Pumped Out Elacridar Elacridar Efflux_2 P-gp/BCRP Blocked Elacridar->Efflux_2 Inhibits Substrate_Drug_2 Substrate Drug Barrier_2 Biological Barrier (e.g., BBB, Intestine) Substrate_Drug_2->Barrier_2 Enters Barrier_2->Efflux_2 Target_2 High Concentration in Target Tissue Barrier_2->Target_2 Enhanced Penetration

Caption: Elacridar inhibits P-gp/BCRP, increasing substrate drug concentration.

Data Presentation: Pharmacokinetics and Dosing

The route of administration significantly impacts the bioavailability and distribution of Elacridar, which in turn affects its efficacy as a transporter inhibitor.[1][5] Quantitative data from key in vivo studies are summarized below.

Table 1: Pharmacokinetic Parameters of Elacridar in FVB Mice
Administration RouteDose (mg/kg)Absolute BioavailabilityTerminal Half-life (t½)Brain-to-Plasma Partition Coefficient (Kp,brain)Reference
Intravenous (IV)2.5100%~4 hours0.82[1][6]
Intraperitoneal (IP)1001%~4 hours0.43[1][6]
Oral (PO)10022%~20 hours4.31[1][6]

Note: The higher Kp,brain after oral dosing is attributed to higher plasma exposure, leading to saturation of efflux transporters at the blood-brain barrier.[1]

Table 2: Summary of In Vivo Elacridar Co-administration Studies
Animal ModelElacridar Dose & RouteSubstrate Drug (Dose & Route)Key OutcomeReference
Mice5 mg/kg IVQuinidine (5 mg/kg IV)38-fold increase in brain-to-plasma ratio.[7]
Mice5 mg/kg IVDigoxin (2 mg/kg IV)4-fold increase in brain-to-plasma ratio.[7]
Rats5 mg/kg IVQuinidine (5 mg/kg IV)70-fold increase in brain-to-plasma ratio.[7]
Rats5 mg/kg (vehicle not specified)Lapatinib (100 mg/kg, route not specified)Increased lapatinib AUC in CSF (53.7%) and brain tissue (86.5%).[8]
Mice25 mg/kg POPaclitaxel (10 mg/kg PO)Significant increase in paclitaxel plasma concentration.[9]
Mice50 mg/kg POEAI045 (20 mg/kg PO)Elacridar administered 3 hours prior to EAI045.[10]
Rats1.0 mg/kg IVLoperamide (0.5 mg/kg IV)3.5-fold increase in loperamide brain levels.[11]

Experimental Protocols

The following protocols are adapted from published in vivo studies. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care guidelines.

Protocol 1: Intravenous (IV) Administration in Rodents

This protocol is suitable for achieving rapid and complete bioavailability of Elacridar, often used in acute screening studies to assess a compound's P-gp/BCRP substrate liability.[7]

Materials:

  • Elacridar

  • Vehicle components:

    • Option A: Dimethyl sulfoxide (DMSO), Propylene glycol (PG), and Saline (2:2:1 v/v/v).[1]

    • Option B: 10% N,N-Dimethylacetamide (DMAC), 40% PEG-400, 30% Hydroxypropyl-β-cyclodextrin (HPβCD), and 20% water.[7]

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal model (e.g., FVB mice, Sprague-Dawley rats)

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, prepare the dosing solution.

    • Using Vehicle Option A, dissolve Elacridar to a final concentration of 1.25 mg/mL for a 2.5 mg/kg dose in mice.[1]

    • Using Vehicle Option B, dissolve Elacridar to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in mice).[7]

    • Ensure the solution is clear and fully dissolved before administration.

  • Animal Dosing:

    • Weigh the animal to determine the precise injection volume. (e.g., for mice, 2 µL/g body weight for the 2.5 mg/kg dose).[1]

    • Administer the dose via tail vein injection.

  • For Co-administration Studies:

    • An optimal pretreatment time is crucial for maximal inhibition.

    • Administer Elacridar (e.g., 5 mg/kg IV) 30 minutes prior to the administration of the substrate drug.[7] This time was determined to be optimal for increasing brain concentration of the substrate digoxin.[7]

Protocol 2: Oral (PO) Gavage Administration in Rodents

Oral administration is preferred for studies involving chronic dosing or to investigate the impact of Elacridar on the intestinal absorption of a substrate drug.[1]

Materials:

  • Elacridar

  • Vehicle components: 0.5% Hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water or saline.[1]

  • Mortar and pestle or homogenizer

  • Oral gavage needles (stainless steel, ball-tipped)

  • Animal model (e.g., FVB mice)

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, prepare a stable suspension of Elacridar.

    • Weigh the required amount of Elacridar and suspend it in the vehicle (0.5% HPMC, 1% Tween 80).

    • Use a mortar and pestle or a homogenizer to ensure a uniform suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).[1]

  • Animal Dosing:

    • To minimize variability in absorption, animals may be fasted for 2-3 hours before dosing.[9][10]

    • Administer the suspension carefully by oral gavage directly into the stomach.

  • For Co-administration Studies:

    • When co-administered with an oral substrate like paclitaxel, Elacridar can be given 15 minutes prior to the taxane.[9]

    • For other substrates, a longer pretreatment time (e.g., 3 hours) may be used.[10]

Protocol 3: Intraperitoneal (IP) Administration in Rodents

While IP administration results in very low bioavailability for Elacridar (1%), it has been used in some studies.[1][5]

Materials:

  • Elacridar

  • Vehicle components: 0.5% HPMC and 1% Tween 80 in water or saline.[1]

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal model (e.g., FVB mice)

Procedure:

  • Formulation Preparation:

    • Prepare a uniform suspension of Elacridar in the vehicle, similar to the oral formulation (e.g., 10 mg/mL for a 100 mg/kg dose).[1]

  • Animal Dosing:

    • Inject the Elacridar suspension into the peritoneal cavity.[1]

    • Be cautious to avoid injection into organs.

Visualized Workflows

Workflow for P-gp/BCRP Substrate Assessment

This workflow outlines a typical in vivo screening study to determine if a test compound's brain penetration is limited by efflux transporters.[7]

A 1. Animal Acclimatization & Grouping B Group 1: Vehicle + Substrate A->B C Group 2: Elacridar + Substrate A->C E Administer Vehicle (e.g., IV) B->E F Administer Elacridar (e.g., 5 mg/kg IV) C->F D 2. Pretreatment Administration G 3. Wait for Optimal Inhibition Time (e.g., 30 minutes) D->G H 4. Administer Probe Substrate to All Groups (e.g., Quinidine IV) G->H I 5. Timed Sample Collection (Blood and Brain) H->I J 6. Sample Analysis (LC-MS/MS) I->J K 7. Data Interpretation J->K L Increased Brain/Plasma Ratio in Group 2? YES -> Substrate NO -> Not a Substrate K->L

Caption: Workflow for in vivo screening of P-gp/BCRP substrates using Elacridar.
Decision Logic for Route Selection

Choosing the appropriate administration route is critical for study design and depends on the primary research question.

Start What is the primary research goal? Q1 Need maximal, rapid P-gp/BCRP inhibition for acute screening? Start->Q1 Q2 Investigating effect on oral drug absorption? Q1->Q2 No A1 Use Intravenous (IV) Route (e.g., 5 mg/kg, 30 min pre-treatment) Q1->A1 Yes Q3 Need to mimic chronic oral dosing or achieve highest brain exposure? Q2->Q3 No A2 Use Oral (PO) Route (Co-administer Elacridar and substrate orally) Q2->A2 Yes A3 Use Oral (PO) Route (e.g., 100 mg/kg) Long half-life and high Kp,brain Q3->A3 Yes A4 IP route is generally not recommended due to very low bioavailability (1%) Q3->A4 No

Caption: Decision tree for selecting an Elacridar administration route.

References

Reversing Paclitaxel Resistance with Elacridar: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Elacridar to reverse paclitaxel resistance in cancer cells. The information is curated for professionals in research and drug development, offering insights into the underlying mechanisms, experimental design, and data interpretation.

Introduction to Paclitaxel Resistance and the Role of Elacridar

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] However, its efficacy is often limited by the development of multidrug resistance (MDR).[2] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters act as efflux pumps, actively removing paclitaxel from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[1][3]

Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of P-gp and BCRP.[3][4][5] By binding to these transporters, Elacridar allosterically inhibits their function, preventing the efflux of chemotherapeutic drugs like paclitaxel.[6][7] This restores the intracellular concentration of paclitaxel, thereby re-sensitizing resistant cancer cells to its therapeutic effects.[2][3]

Mechanism of Action: Elacridar in Paclitaxel Resistance

The primary mechanism by which Elacridar reverses paclitaxel resistance is through the direct inhibition of ABC transporters. Overexpression of P-gp is a well-documented cause of resistance to paclitaxel and other taxanes.[4]

The logical workflow for Elacridar's action is as follows:

cluster_cell Paclitaxel-Resistant Cancer Cell Paclitaxel_in Extracellular Paclitaxel Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Enters Cell Microtubules Microtubule Stabilization & Apoptosis Paclitaxel_in->Microtubules Binds to Microtubules Paclitaxel_out Extracellular Paclitaxel Pgp->Paclitaxel_out Efflux Elacridar Elacridar Elacridar->Pgp Inhibits

Caption: Elacridar inhibits P-gp mediated efflux of paclitaxel.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effect of Elacridar on paclitaxel resistance.

Table 1: In Vitro Efficacy of Elacridar in Reversing Paclitaxel Resistance

Cell LineCancer TypePaclitaxel IC50 (nM)Paclitaxel + Elacridar IC50 (nM)Fold ReversalReference
H1299-DRNon-Small Cell Lung Cancer>1009.4 (with 0.25 µg/ml Elacridar)>10.6[7]
A2780PR1Ovarian Cancer755 ng/mL4.66 ng/mL (with 0.1 µM Elacridar)162[3]
A2780PR2Ovarian Cancer1970 ng/mL4.96 ng/mL (with 0.1 µM Elacridar)397[3]
Hela/TaxolCervical Cancer47.675 µM (24h)Not explicitly stated with Elacridar-[8]

Table 2: Effect of Elacridar on the Bioavailability of Paclitaxel (In Vivo)

Animal ModelPaclitaxel DoseElacridar DoseOutcomeReference
Nude Mice8 mg/kg i.v.50 mg/kg p.o.5-fold increase in brain paclitaxel concentration[9]
Wild-type Mice10 mg/kg oral50 mg/kg oralMarkedly enhanced tissue disposition of ritonavir-boosted oral cabazitaxel[10]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy of Elacridar in reversing paclitaxel resistance.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of paclitaxel in the presence and absence of Elacridar and to calculate the IC50 values.[3][11]

Materials:

  • Paclitaxel-sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • Paclitaxel (stock solution in DMSO)

  • Elacridar (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of paclitaxel in culture medium.

  • Prepare a fixed, non-toxic concentration of Elacridar in culture medium (e.g., 0.1 µM or 1 µM).[3]

  • Treat the cells with:

    • Medium only (untreated control)

    • Medium with DMSO (vehicle control)

    • Paclitaxel serial dilutions

    • Elacridar alone

    • Paclitaxel serial dilutions combined with the fixed concentration of Elacridar.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Paclitaxel +/- Elacridar seed->treat incubate1 Incubate 72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate 4h add_mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Read Absorbance dissolve->read analyze Analyze Data (IC50 Calculation) read->analyze end End analyze->end

Caption: Workflow for a standard MTT cell viability assay.
Western Blot for P-glycoprotein and Apoptosis Markers

This protocol is used to assess the expression levels of P-gp and markers of apoptosis, such as cleaved PARP, in response to treatment.[4][7]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like GAPDH to normalize protein expression levels.

P-glycoprotein Activity Assay (Calcein-AM Efflux Assay)

This assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate, Calcein-AM.[12]

Materials:

  • Paclitaxel-sensitive and resistant cancer cell lines

  • Calcein-AM (acetoxymethyl ester)

  • Elacridar

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash the cells.

  • Pre-incubate the cells with or without Elacridar for 30-60 minutes.

  • Add Calcein-AM to the cell suspension and incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove extracellular Calcein-AM.

  • Analyze the intracellular fluorescence of calcein using a flow cytometer or visualize under a fluorescence microscope.

  • Reduced fluorescence in resistant cells compared to sensitive cells indicates high P-gp activity. Increased fluorescence in resistant cells treated with Elacridar demonstrates inhibition of P-gp activity.[12]

In Vivo Xenograft Studies

To evaluate the efficacy of Elacridar in a more physiologically relevant context, in vivo xenograft models are employed.[9]

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Implantation: Paclitaxel-resistant cancer cells are subcutaneously or orthotopically implanted into the mice.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups, which may include:

    • Vehicle control

    • Paclitaxel alone

    • Elacridar alone

    • Paclitaxel in combination with Elacridar.

  • Drug Administration: Paclitaxel is often administered intravenously (i.v.), while Elacridar can be given orally (p.o.) prior to paclitaxel administration.[9]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).

start Start implant Implant Resistant Tumor Cells in Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Treatments (Paclitaxel +/- Elacridar) randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Endpoint Reached monitor->endpoint analyze Excise Tumors and Analyze Data endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo xenograft study.

Concluding Remarks

Elacridar has demonstrated significant potential in overcoming paclitaxel resistance in a variety of cancer models. The protocols and data presented here provide a framework for researchers to design and execute experiments to further investigate the therapeutic utility of Elacridar in combination with paclitaxel and other chemotherapeutic agents. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible results. While development of Elacridar was reportedly discontinued, its value as a research tool for studying ABC transporter-mediated drug resistance remains significant.[6]

References

Application Notes & Protocols: Elacridar and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of various cancers.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters function as ATP-dependent efflux pumps, actively removing a wide range of cytotoxic agents, including doxorubicin, from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][5]

Elacridar (also known as GF120918 or GG918) is a potent, third-generation, non-competitive inhibitor of both P-gp and BCRP.[1][6][7] By modulating the ATPase activity of these transporters, Elacridar effectively blocks the efflux of chemotherapeutic drugs.[3][8] This application note details the protocols for utilizing Elacridar in combination with doxorubicin to overcome MDR in preclinical cancer models. The combination aims to restore or enhance the sensitivity of resistant cancer cells to doxorubicin, offering a promising strategy for improving treatment outcomes.[1][9]

Mechanism of Action: Synergistic Interaction

The combination of Elacridar and doxorubicin is designed to exploit a synergistic relationship. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects by intercalating DNA and inhibiting topoisomerase II, leading to cell death. However, in MDR cancer cells, its efficacy is diminished due to rapid efflux by P-gp and BCRP.

Elacridar addresses this by inhibiting these efflux pumps. This action leads to:

  • Increased Intracellular Doxorubicin Accumulation: By blocking the pump, Elacridar allows doxorubicin to accumulate within the cancer cell to a therapeutic concentration.[10]

  • Reversal of Resistance: The increased drug concentration restores the sensitivity of MDR cells to doxorubicin's cytotoxic effects.[1][11]

  • Enhanced Bioavailability: In in vivo settings, Elacridar can also inhibit P-gp in physiological barriers like the intestine and the blood-brain barrier, potentially increasing the oral bioavailability and central nervous system penetration of co-administered drugs.[1][3][6]

cluster_membrane Cell Membrane cluster_intracellular pgp P-gp / BCRP Efflux Pump dox_out Doxorubicin pgp->dox_out Efflux dox_out->pgp Enters Cell (Target of Efflux) dox_in Doxorubicin dox_out->dox_in Increased Accumulation elacridar Elacridar elacridar->pgp Inhibits nucleus Nucleus dox_in->nucleus Intercalates DNA apoptosis Apoptosis nucleus->apoptosis Induces

Caption: Mechanism of Elacridar action on Doxorubicin efflux.

Quantitative Data Summary

The efficacy of Elacridar in sensitizing resistant cells to doxorubicin has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Sensitization of Ovarian Cancer Cells to Doxorubicin

This table presents the 50% inhibitory concentration (IC₅₀) values for doxorubicin in paclitaxel-resistant ovarian cancer cell lines, which also exhibit cross-resistance to doxorubicin. Data demonstrates a dramatic decrease in doxorubicin IC₅₀ in the presence of Elacridar, indicating a potent reversal of resistance.

Cell LineDoxorubicin IC₅₀ (ng/mL)Doxorubicin + 0.1 µM Elacridar IC₅₀ (ng/mL)Fold-Decrease in IC₅₀
A2780PR1203344.446
A2780PR2629267.893
Data adapted from a study on paclitaxel-resistant ovarian cancer cell lines.[1]
Table 2: Synergism in Liver Cancer Cells

This study determined the optimal synergistic ratio of doxorubicin to Elacridar in liver cancer cells and liver cancer stem cells (LCSCs). A 1:1 molar ratio was found to be most effective.

Cell LineDrug CombinationKey Finding
HepG2 (Liver Cancer)Doxorubicin + ElacridarA 1:1 molar ratio exhibits synergistic cytotoxic effects.
HepG2-TS (LCSCs)Doxorubicin + ElacridarA 1:1 molar ratio is synergistic in targeting cancer stem cells.
Data derived from median-effect analysis in liver cancer models.[4][12]
Table 3: Clinical Trial Dosing Regimen

A Phase I clinical trial established an acceptable dosing regimen for the combination therapy in patients with advanced solid tumors.

AgentDosageAdministration Schedule
Doxorubicin60 mg/m²Day 3 of the cycle
Elacridar (GF120918)400 mg (twice daily)Days 1-5 of the cycle
This regimen was determined to be acceptable for further clinical investigation, with neutropenia being the primary dose-limiting toxicity at higher doxorubicin doses.[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of the Elacridar and doxorubicin combination.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Elacridar on the sensitivity of cancer cells to doxorubicin.

Workflow:

A 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plates B 2. Incubate Overnight (Allow for attachment) A->B C 3. Treat Cells - Doxorubicin alone (serial dilutions) - Doxorubicin + fixed Elacridar (e.g., 0.1 µM) - Elacridar alone - Vehicle Control B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (e.g., 10 µL per well) D->E F 6. Incubate for 4 hours (Allow formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Data Analysis Calculate IC₅₀ values and compare treatment groups H->I

Caption: Workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate MDR-positive and corresponding sensitive (parental) cancer cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.[4]

  • Drug Preparation: Prepare serial dilutions of doxorubicin. Prepare a fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM or 1 µM).

  • Treatment: Treat cells with:

    • Doxorubicin alone.

    • Elacridar alone.

    • Doxorubicin in combination with the fixed concentration of Elacridar.

    • Vehicle (DMSO) as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.

P-gp/BCRP Activity Assay (Calcein-AM Accumulation)

This assay measures the functional activity of efflux pumps. Calcein-AM is a non-fluorescent substrate that is converted into fluorescent calcein within the cell. Active efflux pumps will remove Calcein-AM, reducing intracellular fluorescence. Inhibition of these pumps by Elacridar will increase fluorescence.

Methodology:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Inhibitor Pre-incubation: Incubate cells with Elacridar (e.g., 1 µM) or a vehicle control for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to the cell suspension and incubate for another 30-60 minutes.

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity (MFI) of Elacridar-treated cells to control cells. A significant increase in MFI in the presence of Elacridar indicates effective inhibition of efflux pump activity.[1]

In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the therapeutic efficacy of the combination therapy in a live animal model.

Methodology:

  • Cell Implantation: Subcutaneously inject MDR cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[4]

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into treatment groups:

    • Vehicle Control

    • Doxorubicin alone

    • Elacridar alone

    • Doxorubicin + Elacridar combination

  • Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous for doxorubicin, oral or intraperitoneal for Elacridar). Dosing will depend on the specific model but can be guided by preclinical studies (e.g., 5 mg/kg doxorubicin, 100 mg/kg Elacridar).[4][9][14]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

  • Analysis: Compare tumor growth inhibition (TGI) across the different treatment groups.

cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 21 days) cluster_analysis Analysis A Implant MDR Tumor Cells in Mice B Allow Tumors to Reach ~150 mm³ A->B C Randomize into 4 Treatment Groups B->C D Group 1: Vehicle E Group 2: Doxorubicin F Group 3: Elacridar G Group 4: Combination H Monitor Tumor Volume & Body Weight D->H Administer Treatment E->H Administer Treatment F->H Administer Treatment G->H Administer Treatment I Excise Tumors at Endpoint H->I J Compare Tumor Growth Inhibition (TGI) I->J

Caption: General workflow for an in vivo xenograft study.

Considerations and Best Practices

  • Determining Elacridar Concentration: For in vitro studies, use a concentration of Elacridar that effectively inhibits P-gp but has minimal cytotoxicity on its own. This is typically in the range of 0.1-1.0 µM.[1]

  • Timing of Administration: In preclinical in vivo studies, administering Elacridar shortly before the chemotherapeutic agent (e.g., 30-60 minutes prior) is common to ensure P-gp is inhibited when doxorubicin levels peak.[14]

  • Formulation: Elacridar has poor aqueous solubility. For in vivo use, it often requires formulation in vehicles such as a mixture of DMSO, PEG, and saline. Co-encapsulation of doxorubicin and Elacridar in nanoparticles is an advanced strategy that has been shown to enhance simultaneous delivery to tumor cells and improve efficacy.[10][12][15]

  • Toxicity: While Elacridar itself has shown a favorable safety profile in early clinical trials, its combination with chemotherapy can increase systemic exposure to the cytotoxic agent, potentially exacerbating side effects like neutropenia.[3][13] Careful dose-escalation studies are crucial.

Conclusion

The combination of Elacridar and doxorubicin represents a mechanistically sound strategy for overcoming P-gp and BCRP-mediated multidrug resistance. The provided protocols offer a framework for researchers to investigate this combination's efficacy in various preclinical cancer models. By effectively restoring doxorubicin sensitivity in resistant tumors, this approach holds the potential to improve therapeutic outcomes for patients with refractory cancers.

References

Elacridar in 3D Spheroid Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing elacridar, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, in three-dimensional (3D) spheroid culture models. This guide is intended to assist researchers in investigating mechanisms of multidrug resistance (MDR) and evaluating the potential of elacridar to re-sensitize cancer cells to chemotherapeutic agents in a more physiologically relevant in vitro setting.

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions.[1][2] These models often exhibit higher resistance to chemotherapy compared to traditional two-dimensional (2D) monolayer cultures.[1] A significant contributor to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-gp (encoded by the ABCB1 or MDR1 gene) and BCRP (encoded by the ABCG2 gene), which actively efflux a wide range of anticancer drugs, reducing their intracellular concentration and efficacy.[1][3][4]

Elacridar (also known as GG918 or GF120918) is a potent inhibitor of both P-gp and BCRP.[3][4][5] Its application in 3D spheroid models allows for the investigation of its ability to counteract MDR in a setting that more closely recapitulates the in vivo tumor environment. Studies have shown that elacridar can effectively inhibit the function of these transporters in both 2D and 3D cultures, leading to increased intracellular accumulation of fluorescent substrates like Calcein-AM and Hoechst 33342.[1][3][6] However, its efficacy in re-sensitizing spheroid models to chemotherapeutic agents can be complex and dependent on the specific cancer type, the chemotherapeutic agent used, and other resistance mechanisms at play within the 3D structure.[1][7][8]

Mechanism of Action: Elacridar in Reversing Multidrug Resistance

Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located on the cancer cell membrane. These transporters utilize the energy from ATP hydrolysis to expel a variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs like paclitaxel, doxorubicin, and topotecan.[4][9] By blocking these pumps, elacridar increases the intracellular concentration of the co-administered anticancer drug, thereby enhancing its cytotoxic effect.

cluster_cell Cancer Cell cluster_membrane Cell Membrane chemo Chemotherapeutic Drug target Cellular Target (e.g., DNA, Microtubules) chemo->target Cytotoxicity pgp_bcrp P-gp / BCRP Efflux Pump chemo->pgp_bcrp Efflux elacridar Elacridar elacridar->pgp_bcrp Inhibition chemo_out Chemotherapeutic Drug (Extracellular) pgp_bcrp->chemo_out chemo_in Chemotherapeutic Drug (Extracellular) chemo_in->chemo elacridar_in Elacridar (Extracellular) elacridar_in->elacridar

Mechanism of Elacridar Action

Data Presentation: Efficacy of Elacridar in Ovarian Cancer Spheroids

The following tables summarize quantitative data from studies on paclitaxel-resistant (A2780PR1, A2780PR2) and topotecan-resistant (A2780TR1, A2780TR2) ovarian cancer cell lines and their sensitive parental line (A2780).

Table 1: Effect of Elacridar on Paclitaxel (PAC) and Doxorubicin (DOX) IC50 Values in 3D Spheroid Models

Cell LineSpheroid Size (cells)TreatmentPAC IC50 (ng/mL)DOX IC50 (ng/mL)
A2780 (Sensitive)10,000PAC>50000-
PAC + 1 µM Elacridar>50000-
20,000PAC>50000-
PAC + 1 µM Elacridar>50000-
A2780PR1 (PAC-Resistant)10,000PAC>50000>10000
PAC + 1 µM Elacridar>500001851
20,000PAC>50000>10000
PAC + 1 µM Elacridar>500002049
A2780PR2 (PAC-Resistant)10,000PAC>50000>10000
PAC + 1 µM Elacridar>500001481
20,000PAC>50000>10000
PAC + 1 µM Elacridar>50000>10000

Data synthesized from a study on paclitaxel-resistant ovarian cancer cell lines.[1] Note: A high IC50 value indicates resistance. Elacridar showed limited to no re-sensitization to paclitaxel in these 3D models but did lower the IC50 for doxorubicin in some cases.[1]

Table 2: Effect of Elacridar on Topotecan (TOP) IC50 Values in 3D Spheroid Models

Cell LineTreatmentTOP IC50 (ng/mL)
A2780 (Sensitive)TOP13
TOP + 1 µM Elacridar12
TOP + 5 µM Elacridar12
A2780TR1 (TOP-Resistant)TOP1039
TOP + 1 µM Elacridar46
TOP + 5 µM Elacridar21
A2780TR2 (TOP-Resistant)TOP1024
TOP + 1 µM Elacridar31
TOP + 5 µM Elacridar15

Data synthesized from a study on topotecan-resistant ovarian cancer cell lines.[3] Note: Elacridar significantly re-sensitized TOP-resistant spheroids to topotecan.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving elacridar in 3D spheroid cultures.

Protocol 1: 3D Spheroid Culture Formation

This protocol describes the formation of spheroids using the liquid overlay technique.

start Start step1 Prepare 1.5% agarose solution in DMEM start->step1 step2 Coat 96-well plates with agarose solution step1->step2 step3 Harvest and count cancer cells step2->step3 step4 Seed 10,000-20,000 cells per well step3->step4 step5 Centrifuge plate (e.g., 15 min at 1,500 rcf) step4->step5 step6 Incubate at 37°C, 5% CO2 step5->step6 step7 Monitor spheroid formation over 24-72 hours step6->step7 end Spheroids Ready for Treatment step7->end

Spheroid Formation Workflow

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Agarose

  • 96-well, round-bottom, ultra-low attachment plates or standard plates coated with agarose

  • Centrifuge

Procedure:

  • Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium or PBS. Autoclave to sterilize.

  • While the agarose is molten, dispense 50 µL into each well of a 96-well plate. Allow it to solidify at room temperature to create a non-adherent surface.[10]

  • Culture cancer cells in standard monolayer flasks until they reach 70-80% confluency.

  • Harvest the cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.

  • Resuspend the cells in complete medium to a desired concentration.

  • Seed a specific number of cells (e.g., 10,000 to 20,000 cells) in 200 µL of medium into each agarose-coated well.[1]

  • Centrifuge the plate at a low speed (e.g., 1,500 rcf for 15 minutes) to facilitate cell aggregation at the bottom of the well.[10]

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: Drug Treatment and Viability Assay

This protocol outlines the treatment of pre-formed spheroids with a chemotherapeutic agent in the presence or absence of elacridar, followed by a viability assessment using the MTT assay.

Materials:

  • Pre-formed spheroids in a 96-well plate

  • Chemotherapeutic agent (e.g., paclitaxel, doxorubicin, topotecan)

  • Elacridar

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • After spheroid formation (typically 72 hours), prepare serial dilutions of the chemotherapeutic agent and a stock solution of elacridar (e.g., 1 µM).[1]

  • For combination treatment, add elacridar to the appropriate wells, followed by the chemotherapeutic agent. Include control wells with untreated spheroids and spheroids treated with elacridar alone or the chemotherapeutic agent alone.

  • Incubate the spheroids with the drugs for a specified period (e.g., 72 hours).[1][3]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: P-gp/BCRP Activity Assay using a Fluorescent Substrate

This protocol uses a fluorescent substrate like Calcein-AM or Hoechst 33342 to visually assess the inhibitory effect of elacridar on efflux pump activity in spheroids.

start Start with Pre-formed Spheroids step1 Treat spheroids with Elacridar (e.g., 1 µM) or vehicle control start->step1 step2 Incubate for a short period (e.g., 1 hour) step1->step2 step3 Add fluorescent substrate (e.g., Calcein-AM) step2->step3 step4 Incubate for 30-60 minutes step3->step4 step5 Wash spheroids with PBS step4->step5 step6 Image spheroids using a fluorescence microscope step5->step6 end Analyze Fluorescence Intensity step6->end

Fluorescent Substrate Assay Workflow

Materials:

  • Pre-formed spheroids in a 96-well plate or imaging dish

  • Elacridar

  • Fluorescent substrate (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP)[3][6]

  • Fluorescence microscope

Procedure:

  • Treat the pre-formed spheroids with elacridar (e.g., 0.1 µM or 1 µM) or a vehicle control for a short pre-incubation period (e.g., 1 hour).[3]

  • Add the fluorescent substrate to the wells. For Calcein-AM, a final concentration of 1 µM is common.[6] For Hoechst 33342, a concentration of 5 µM can be used.[3]

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Gently wash the spheroids with pre-warmed PBS to remove excess dye.

  • Immediately image the spheroids using a fluorescence microscope equipped with the appropriate filter sets.

  • Expected Outcome: In resistant cells with high P-gp/BCRP activity, the fluorescent substrate will be pumped out, resulting in low intracellular fluorescence. In the presence of elacridar, the pumps are inhibited, leading to the accumulation of the substrate and a significant increase in fluorescence intensity.[3][6]

Conclusion

Elacridar serves as a valuable tool for studying and potentially overcoming P-gp and BCRP-mediated multidrug resistance in 3D spheroid culture models. While it effectively inhibits the function of these efflux pumps, its ability to re-sensitize cancer cells to chemotherapy in a 3D context is not always guaranteed and appears to be drug- and context-dependent.[1][8] The provided protocols offer a framework for researchers to explore the utility of elacridar in their specific cancer models, contributing to a deeper understanding of drug resistance and the development of more effective therapeutic strategies.

References

Application Notes and Protocols: Assessing the Effect of Elacridar on Drug Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are expressed in various tissues, including the gastrointestinal tract, blood-brain barrier, and tumor cells, where they function as efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic drugs.[3][4] This efflux mechanism can significantly reduce the intracellular concentration of drugs, leading to decreased efficacy and the development of multidrug resistance (MDR) in cancer.[5][6]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro and in vivo effects of Elacridar on the uptake and efficacy of drugs that are substrates of P-gp and/or BCRP.

Mechanism of Action

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport substrates out of the cell, against a concentration gradient.[4] This active efflux reduces the intracellular accumulation of substrate drugs, thereby limiting their therapeutic effect. Elacridar inhibits this process by binding to the transporters, likely at an allosteric site, which modulates their ATPase activity and prevents the conformational changes necessary for drug efflux.[7] By inhibiting P-gp and BCRP, Elacridar can restore the sensitivity of resistant cells to chemotherapeutic agents and enhance the penetration of drugs into sanctuary sites like the brain.[1][8]

Signaling Pathway of P-gp/BCRP Mediated Drug Efflux and Inhibition by Elacridar

cluster_membrane Cell Membrane cluster_inhibition Mechanism of Inhibition PGP P-gp / BCRP (Efflux Pump) Drug_out Drug (Extracellular) PGP->Drug_out Efflux ADP ADP + Pi PGP->ADP Drug_in Drug (Intracellular) Drug_in->PGP Binding Elacridar Elacridar Elacridar->PGP Inhibition ATP ATP ATP->PGP Energy cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_analysis Data Analysis A Cell Culture (P-gp/BCRP overexpressing and parental cell lines) B Cytotoxicity Assay (MTT) Determine IC50 with/without Elacridar A->B C Efflux Assay (Rhodamine 123 / Hoechst 33342) A->C G Calculate Fold Reversal of Resistance B->G H Quantify Increase in Intracellular Drug Concentration C->H D Animal Model Selection (e.g., mice, rats) E Pharmacokinetic Study (Co-administration of drug and Elacridar) D->E F Bioanalysis (LC-MS/MS of plasma and tissue samples) E->F I Determine Change in Bioavailability and Tissue Distribution F->I

References

Application Note: Elacridar Protocol for In Vivo Assessment of P-gp and BCRP Mediated Efflux at the Rodent Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of central nervous system (CNS) drug candidates.

Introduction

The blood-brain barrier (BBB) is a critical physiological barrier that tightly regulates the passage of substances from the bloodstream into the brain parenchyma. This selective permeability is largely maintained by tight junctions between endothelial cells and the activity of ATP-binding cassette (ABC) efflux transporters. P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are two of the most prominent efflux transporters at the BBB, actively pumping a wide variety of xenobiotics, including many therapeutic drugs, out of the brain. This action is a major cause of the poor brain penetration of numerous drug candidates, leading to suboptimal efficacy for treating CNS disorders.

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP. By co-administering Elacridar with a test compound, researchers can temporarily block the activity of these transporters. A significant increase in the brain concentration of the test compound in the presence of Elacridar indicates that the compound is a substrate for P-gp and/or BCRP-mediated efflux. This application note provides a simplified and cost-effective in vivo protocol for using Elacridar in rodent models to screen for BBB efflux liability, offering a viable alternative to more complex and expensive P-gp knockout mouse models.

Mechanism of Action

P-gp and BCRP are ATP-dependent pumps that utilize the energy from ATP hydrolysis to transport substrates across the cell membrane, against their concentration gradient. In the brain's capillary endothelial cells, these transporters are localized on the luminal (blood-facing) membrane, where they effectively intercept and expel drugs that have diffused into the cell, thus preventing their entry into the brain tissue.

Elacridar functions as a non-competitive inhibitor, likely by modulating the ATPase activity of the transporters, which disrupts the conformational changes necessary for substrate efflux. This inhibition increases the net influx of co-administered substrate drugs into the brain. While highly effective, it is noteworthy that at very low (nanomolar) concentrations, Elacridar itself can be a substrate for these transporters, whereas at higher (micromolar), inhibitory doses, it effectively blocks them.

cluster_0 Blood Vessel Lumen cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Blood_top Pgp_pump P-gp / BCRP Efflux Pump Blood_bottom Blocked_Pump P-gp / BCRP (Inhibited) Pgp_pump->Blood_bottom Efflux back to blood Brain_top Pgp_pump->Brain_top Brain_bottom Test_Compound1 Test Compound Test_Compound1->Pgp_pump Enters Cell Test_Compound2 Test Compound Test_Compound2->Blocked_Pump Enters Cell Elacridar Elacridar Elacridar->Blocked_Pump Inhibits Blocked_Pump->Brain_bottom Accumulation in Brain

Caption: Mechanism of Elacridar at the blood-brain barrier.

Experimental Protocols

This section details a standardized acute protocol for assessing P-gp/BCRP-mediated efflux in mice or rats.

3.1. Materials and Reagents

  • Animals: Male mice (e.g., CD-1, FVB) or rats (e.g., Sprague-Dawley).

  • Inhibitor: Elacridar (GF120918).

  • Test Compound: The drug candidate to be evaluated.

  • Positive Control Substrates (Optional): Quinidine, Digoxin, Talinolol.

  • Negative Control (Non-Substrate, Optional): Atenolol.

  • Vehicle Formulation: 10% Dimethylacetamide (DMAC), 40% Polyethylene glycol 400 (PEG-400), 30% Hydroxypropyl-β-cyclodextrin (HPβCD), 20% Water.

  • Standard laboratory equipment for intravenous injections, blood collection, and tissue homogenization.

3.2. Formulation and Administration

  • Prepare the vehicle solution by mixing the components as listed above.

  • Dissolve Elacridar and the test compound separately in the vehicle to the desired final concentration. Gentle warming or sonication may be required.

  • All drugs should be administered via tail vein injection (intravenous, IV).

  • Dose volumes should be adjusted for the species: 5 mL/kg for mice and 2 mL/kg for rats.

3.3. Experimental Workflow The experiment is designed to compare the brain penetration of a test compound in the absence (control) and presence of Elacridar.

start Start: Animal Acclimatization grouping Randomize into Two Groups (n ≥ 3 per time point) start->grouping control_group Group 1: Control grouping->control_group elacridar_group Group 2: Elacridar grouping->elacridar_group dose_vehicle Administer Vehicle (IV) control_group->dose_vehicle dose_elacridar Administer Elacridar (5 mg/kg, IV) elacridar_group->dose_elacridar wait Wait for 30 Minutes dose_vehicle->wait dose_elacridar->wait dose_compound Administer Test Compound (IV) (e.g., Quinidine @ 5 mg/kg) wait->dose_compound sampling Collect Blood & Brain Samples (e.g., at 1, 3, 5, 7 hours post-dose) dose_compound->sampling processing Sample Processing: 1. Separate Plasma 2. Homogenize Brain Tissue sampling->processing analysis Quantify Concentrations via UPLC-MS/MS processing->analysis calculation Calculate Brain-to-Plasma (B/P) Concentration Ratio analysis->calculation end End: Compare B/P Ratios calculation->end

Caption: Standard experimental workflow for the Elacridar protocol.

Step-by-Step Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 3 days with free access to food and water.

  • Grouping: Randomly assign animals to two groups: Control (Vehicle) and Elacridar-treated.

  • Inhibitor Dosing: Administer Elacridar (5 mg/kg, IV) to the treatment group. Administer an equivalent volume of vehicle to the control group.

  • Pre-treatment Interval: Wait for 30 minutes. This time is considered optimal for Elacridar to achieve effective inhibitory concentrations at the BBB.

  • Test Compound Dosing: Administer the test compound intravenously to all animals.

  • Sample Collection: At designated time points (e.g., 1, 3, 5, and 7 hours post-dose), collect blood (via cardiac puncture or other appropriate method) and immediately perfuse and harvest the brain.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Weigh the brain tissue and homogenize it using 4 volumes (w/v) of phosphate-buffered saline (PBS).

    • Store all samples at -80°C until analysis.

  • Bioanalysis: Determine the concentrations of the test compound in plasma and brain homogenate samples using a validated UPLC-MS/MS method.

Data Presentation and Interpretation

The primary endpoint is the brain-to-plasma (B/P) concentration ratio. This can be calculated at individual time points or, more robustly, as the ratio of the Area Under the Curve (AUC) for the brain and plasma concentration-time profiles.

Interpretation:

  • A B/P ratio significantly greater than 1 in the Elacridar-treated group compared to the control group strongly suggests that the test compound is a substrate for P-gp and/or BCRP.

  • The fold-increase in the B/P ratio provides a quantitative measure of the extent of efflux. For example, a 38-fold increase was seen for quinidine in mice, indicating it is an excellent P-gp substrate.

  • If the B/P ratio remains low (~0.1) and is unchanged by Elacridar, as seen with atenolol, the compound has poor brain penetration that is not limited by P-gp or BCRP efflux.

Table 1: Effect of IV Elacridar (5 mg/kg) on Brain-to-Plasma AUC Ratios (B/P) of Known P-gp Substrates.

Species Test Compound Dose of Test Compound B/P Ratio (Control) B/P Ratio (+Elacridar) Fold Increase Reference(s)
Mouse Talinolol 5 mg/kg ~0.9 ~1.8 2-fold
Mouse Digoxin 2 mg/kg ~1.3 ~5.2 4-fold
Mouse Quinidine 5 mg/kg ~1.2 ~45.6 38-fold
Mouse Atenolol 5 mg/kg ~0.1 ~0.1 No Change

| Rat | Quinidine | 5 mg/kg | Not Reported | Not Reported | 70-fold | |

Table 2: Pharmacokinetic Parameters of Elacridar in Mice via Different Administration Routes.

Route of Administration Dose Bioavailability Terminal Half-life (plasma) Brain-to-Plasma Partition Coefficient (Kp,brain) Reference(s)
Intravenous (IV) 2.5 mg/kg 1.0 ~4 hours 0.82
Intraperitoneal (IP) 100 mg/kg 0.01 ~4 hours 0.43

| Oral (p.o.) | 100 mg/kg | 0.22 | ~20 hours | 4.31 | |

Table 3: Comparative Potency of IV Elacridar and Tariquidar (Another P-gp Inhibitor) in Rats using PET Imaging.

Inhibitor ED50 (Dose for 50% Max Effect) Maximum Increase in Brain Drug Distribution Relative Potency Reference(s)
Elacridar 1.2 ± 0.1 mg/kg ~11-fold ~3x more potent than Tariquidar

| Tariquidar | 3.0 ± 0.2 mg/kg | ~11-fold | - | |

Considerations and Troubleshooting

  • Solubility: Elacridar has low aqueous solubility, making formulation critical. The provided vehicle composition is proven effective, but alternatives may be explored.

  • Route of Administration: Intravenous administration is recommended for acute studies to ensure complete bioavailability and rapid onset of action. Oral bioavailability is poor and variable.

  • Species Differences: While this protocol is effective in both mice and rats, the magnitude of P-gp inhibition and its effect on a given substrate can vary between species.

  • Chronic Studies: For studies investigating the long-term effects of BBB disruption, different dosing paradigms, such as daily intraperitoneal injections (e.g., 10 mg/kg for 28 days) or continuous infusion, may be required.

  • Safety: While generally well-tolerated in the described acute protocols, researchers should always monitor animals for any adverse effects.

Conclusion

The Elacridar protocol offers a robust, reproducible, and efficient in vivo method for determining if a drug candidate is a substrate of the key BBB efflux transporters P-gp and BCRP. By quantifying the increase in brain penetration upon transporter inhibition, this assay provides critical data for CNS drug discovery programs, helping to identify compounds with a higher probability of achieving therapeutic concentrations in the brain. The simplicity and cost-effectiveness of this chemical inhibition model make it an invaluable tool for early-stage drug development.

Troubleshooting & Optimization

improving Elacridar solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacridar formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Elacridar for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is Elacridar difficult to formulate for in vivo studies?

A1: Elacridar has very low aqueous solubility and is highly lipophilic. This poor solubility restricts its chronic use, leads to poor oral bioavailability, and makes the development of injectable formulations challenging.[1][2][3][4] The oral absorption of Elacridar is often limited by its dissolution rate.[1]

Q2: What is the primary mechanism of action of Elacridar?

A2: Elacridar is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR-1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[5][6][7][8][9] These are ATP-dependent efflux pumps that actively transport a wide variety of substrates out of cells.[10][11] By inhibiting these transporters, particularly at the blood-brain barrier, Elacridar can increase the bioavailability and central nervous system penetration of co-administered drugs that are P-gp and/or BCRP substrates.[10][11][12]

Q3: What are the consequences of P-gp and BCRP inhibition by Elacridar?

A3: Inhibition of P-gp and BCRP can lead to increased plasma and brain concentrations of co-administered drugs.[6] This effect is utilized to overcome multidrug resistance in cancer cells and to enhance the delivery of therapeutic agents to the brain.[5][8][12] For example, co-administration of Elacridar has been shown to increase the bioavailability of drugs like paclitaxel, docetaxel, and topotecan.[8][13][14]

Troubleshooting Guide

Issue: My Elacridar is not dissolving in aqueous solutions for my in vivo experiment.

This is a common issue due to Elacridar's hydrophobic nature. Standard aqueous buffers are not suitable for dissolving Elacridar. You will need to use organic co-solvents or specialized formulation strategies.

Solution 1: Co-Solvent Formulations

For parenteral or oral administration, a mixture of solvents is often necessary to achieve a clear solution or a stable dispersion.

  • For Intravenous (IV) Administration:

    • A mixture of Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), and saline or water has been successfully used. A common ratio is 40% DMSO, 40% PG, and 20% water.[1] Another reported vehicle for IV injection is a 2:2:1 (v/v/v) mixture of DMSO, propylene glycol, and saline.[4]

    • Another option involves 10% N,N-Dimethylacetamide (DMAC), 40% PEG-400, 30% Hydroxypropyl-β-cyclodextrin (HPβCD), and 20% water. This vehicle has been shown to solubilize Elacridar to over 10 mg/mL.[15]

    • For IV infusion in larger animals, a formulation of 5 g/L Elacridar in an aqueous solution containing 5% (w/v) tetrahydrofuran and 2.5% (w/v) D-glucose has been reported.[16]

  • For Oral Gavage:

    • A simple formulation for low doses (≤1.14 mg/mL) can be prepared using 10% DMSO and 90% Corn Oil.[17]

    • A common vehicle for oral administration in mice consists of diluting a DMSO stock solution with water (1:5, v/v).[14]

Solution 2: Microemulsion Formulation

A microemulsion can significantly improve the oral bioavailability of Elacridar.[1][2] A well-documented microemulsion consists of Cremophor EL, Carbitol, and Captex 355.

  • This formulation not only improves solubility but also enhances bioavailability for both oral and intraperitoneal administration.[1][2]

Issue: I'm observing precipitation of Elacridar after diluting my stock solution.

This can happen if the final concentration of the organic solvent is too low to maintain Elacridar in solution.

  • Recommendation: Prepare the final dosing solution immediately before use.[6] When diluting a stock solution (e.g., in DMSO), ensure the final vehicle composition has sufficient solubilizing capacity. For instance, if diluting a DMSO stock for an aqueous formulation, other co-solvents like PEG300 and Tween-80 may be required to maintain stability.[6][17]

Quantitative Data Summary

The following tables summarize key quantitative data for Elacridar formulations and bioavailability from published studies.

Table 1: Elacridar Solubility in Microemulsion Components

Component Equilibrium Solubility (mg/mL)
Cremophor EL > 25
Carbitol > 25
Captex 355 1.8 ± 0.1
Propylene Glycol 1.5 ± 0.1
Polyethylene Glycol 400 1.3 ± 0.1
Tween 80 0.9 ± 0.1
Labrasol 0.8 ± 0.1

| Data adapted from a study by Sane et al.[1] |

Table 2: Bioavailability of Elacridar with Different Formulations and Routes of Administration

Formulation Route of Administration Dose (mg/kg) Absolute Bioavailability (F) Reference
Solution (DMSO/PG/Saline) Intravenous (IV) 2.5 1 [4]
Suspension Oral (p.o.) 100 0.22 [3][4]
Suspension Intraperitoneal (i.p.) 100 0.01 [3][4]
Microemulsion Oral (p.o.) 10 0.47 [1][2]

| Microemulsion | Intraperitoneal (i.p.) | 10 | 1.3 |[1][2] |

Experimental Protocols

Protocol 1: Preparation of Elacridar in a Co-Solvent Vehicle for IV Injection

This protocol is based on the formulation described by Selleck Chemicals.[6]

  • Prepare a 25 mg/mL stock solution: Dissolve the required amount of Elacridar powder in 100% DMSO to make a 25 mg/mL stock solution. Vortex until fully dissolved.

  • Prepare the dosing vehicle: In a separate tube, mix PEG300 and Tween-80.

  • Prepare the final solution: To prepare a 1 mL working solution at 1 mg/mL, add 40 µL of the 25 mg/mL Elacridar stock solution to 300 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 610 µL of ddH₂O to bring the final volume to 1 mL.

  • Important: The mixed solution should be used immediately for optimal results.[6]

Protocol 2: Preparation of Elacridar Microemulsion for Oral or IP Administration

This protocol is adapted from the work of Sane et al.[1][2]

  • Prepare the microemulsion pre-concentrate: Mix Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio by weight.

  • Dissolve Elacridar: Add Elacridar powder to the pre-concentrate to achieve a concentration of 3 mg/mL. Vortex or sonicate until the powder is completely dissolved. This forms the stock solution.

  • Prepare the dosing solution: For in vivo studies, dilute the 3 mg/mL stock solution with purified water or saline to the desired final concentration (e.g., 1 mg/mL). The resulting mixture will be a microemulsion.

Visualizations

G Elacridar's Mechanism of Action cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) ABCB1 Extracellular Extracellular Space Pgp->Extracellular BCRP BCRP ABCG2 BCRP->Extracellular Elacridar Elacridar Elacridar->Pgp Inhibition Elacridar->BCRP Inhibition Drug Co-administered Drug (P-gp/BCRP Substrate) Drug->Pgp Efflux Drug->BCRP Efflux Intracellular Intracellular Space Intracellular->Drug Influx

Caption: Elacridar inhibits P-gp and BCRP efflux pumps at the cell membrane.

G Workflow for Preparing Elacridar Microemulsion start Start mix_components Mix Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) start->mix_components add_elacridar Add Elacridar Powder (to 3 mg/mL) mix_components->add_elacridar dissolve Vortex/Sonicate until dissolved add_elacridar->dissolve stock_solution Stock Solution (Microemulsion Pre-concentrate) dissolve->stock_solution dilute Dilute with Saline or Water to final concentration stock_solution->dilute final_emulsion Final Dosing Microemulsion dilute->final_emulsion end Administer to Animal final_emulsion->end

Caption: Step-by-step workflow for preparing an Elacridar microemulsion.

References

Elacridar Formulation for Oral Administration in Mice: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of Elacridar in mice. Elacridar is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), efflux transporters that play a significant role in limiting the oral bioavailability and brain penetration of many drugs.[1][2][3][4] Proper formulation is critical to overcoming Elacridar's poor aqueous solubility and achieving effective concentrations for in vivo studies.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the formulation of Elacridar for oral administration in mice challenging?

A1: Elacridar possesses low aqueous solubility and high lipophilicity.[4][6] These physicochemical properties lead to dissolution-rate-limited absorption from the gastrointestinal tract, resulting in poor and unpredictable oral bioavailability.[5][6][7] Therefore, specialized formulations are required to enhance its solubility and absorption.

Q2: What are the most common formulations for oral gavage of Elacridar in mice?

A2: Two primary types of formulations are commonly reported in the literature for oral administration of Elacridar in mice:

  • Suspensions: A common and straightforward approach involves creating a stable suspension of Elacridar. A typical vehicle for this is a combination of 0.5% hydroxypropylmethylcellulose (HPMC) and 1% Tween 80 in water.[4]

  • Microemulsions: To further improve bioavailability, microemulsion formulations have been developed. One such formulation consists of a mixture of Cremophor EL, Carbitol, and Captex 355 (in a 6:3:1 ratio).[5][8]

Q3: What is the typical oral dose of Elacridar in mice?

A3: The oral dose of Elacridar in mice can vary depending on the experimental goals and the formulation used. Doses ranging from 10 mg/kg to 100 mg/kg have been reported.[4][5][9] Higher doses, such as 100 mg/kg, are often used with suspension formulations to achieve sufficient plasma concentrations for P-gp and BCRP inhibition.[4][9] Microemulsion formulations may allow for the use of lower doses, such as 10 mg/kg, due to improved bioavailability.[5][8]

Q4: How does Elacridar inhibit P-gp and BCRP?

A4: Elacridar is a non-competitive inhibitor that binds to P-gp and BCRP, blocking their ability to efflux substrate drugs from cells.[2] This inhibition leads to increased intracellular concentrations of co-administered drugs that are substrates for these transporters, thereby enhancing their oral absorption and distribution to tissues like the brain.[1][2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or low bioavailability of Elacridar Poor solubility and dissolution of the compound.Consider switching from a suspension to a microemulsion formulation to improve solubility and absorption.[5][8] Ensure the formulation is prepared fresh on the day of the experiment.[4]
Difficulty in preparing a stable suspension Inadequate homogenization or inappropriate vehicle composition.Ensure thorough mixing and homogenization of the suspension. The use of 0.5% HPMC and 1% Tween 80 is a well-established vehicle for creating a stable suspension of Elacridar.[4]
Variability in experimental results between animals Inconsistent dosing volume or technique. Stressed animals can have altered gastrointestinal motility.Ensure accurate and consistent oral gavage technique. Allow for an appropriate acclimatization period for the mice to minimize stress.
Precipitation of Elacridar in the formulation Supersaturation or temperature changes.Prepare the formulation immediately before use. If using a microemulsion, ensure the components are mixed in the correct order and ratio as specified in the protocol.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Elacridar in mice following different routes of administration and formulations.

Table 1: Pharmacokinetic Parameters of Elacridar in FVB Mice (Suspension Formulation) [4][6]

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-inf) (µg·min/mL)Absolute Bioavailability (%)
Oral (Suspension)1000.78 ± 0.124146022
Intravenous2.5---100
Intraperitoneal1000.295 ± 0.06-90.31

Suspension vehicle: 0.5% hydroxypropylmethylcellulose and 1% Tween 80.

Table 2: Pharmacokinetic Parameters of Elacridar in FVBn Mice (Microemulsion Formulation) [5][8]

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-inf) (min*µg/mL)Absolute Bioavailability (%)
Oral (Microemulsion)100.071270.547
Intravenous (Microemulsion)20.430.5114.2100
Intraperitoneal (Microemulsion)100.41962.41130

Microemulsion components: Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio).

Experimental Protocols

Protocol 1: Preparation of Elacridar Suspension for Oral Gavage

This protocol is adapted from studies utilizing a suspension of Elacridar for oral administration in mice.[4]

Materials:

  • Elacridar powder

  • Hydroxypropylmethylcellulose (HPMC)

  • Tween 80

  • Sterile water

Procedure:

  • Prepare a vehicle solution of 0.5% HPMC and 1% Tween 80 in sterile water.

  • Weigh the required amount of Elacridar powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Add the Elacridar powder to the vehicle solution.

  • Homogenize the mixture thoroughly to create a stable and uniform suspension.

  • Prepare the suspension fresh on the day of the experiment.

  • Administer the suspension to mice via oral gavage at the desired volume.

Protocol 2: Preparation of Elacridar Microemulsion for Oral Gavage

This protocol is based on the development of a microemulsion formulation to enhance Elacridar's bioavailability.[5][8]

Materials:

  • Elacridar powder

  • Cremophor EL

  • Carbitol (Diethylene glycol monoethyl ether)

  • Captex 355 (Caprylic/capric triglyceride)

  • Saline

Procedure:

  • Prepare a mixture of the surfactants and oil: Cremophor EL, Carbitol, and Captex 355 in a 6:3:1 ratio by weight.

  • Dissolve the Elacridar powder in this mixture to achieve a concentration of, for example, 3 mg/mL.

  • Dilute this solution with saline to the final desired concentration for dosing (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • The resulting mixture should form a clear and stable microemulsion.

  • Administer the microemulsion to mice via oral gavage.

Visualizations

Elacridar_Mechanism cluster_gut Gastrointestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Systemic Circulation Elacridar_Oral Oral Elacridar Formulation Elacridar_Absorbed Absorbed Elacridar Elacridar_Oral->Elacridar_Absorbed Absorption Pgp_BCRP P-gp / BCRP Efflux Pumps Elacridar_Absorbed->Pgp_BCRP Inhibition Drug_Substrate Co-administered Drug (Substrate) Pgp_BCRP->Drug_Substrate Efflux Drug_Substrate->Pgp_BCRP Efflux Substrate Increased_Bioavailability Increased Drug Bioavailability Drug_Substrate->Increased_Bioavailability Enhanced Absorption

Caption: Mechanism of Elacridar in enhancing oral drug bioavailability.

Experimental_Workflow start Start formulation Prepare Elacridar Formulation (Suspension or Microemulsion) start->formulation dosing Oral Administration to Mice (Gavage) formulation->dosing sampling Collect Blood and Tissue Samples at Predetermined Time Points dosing->sampling analysis Quantify Elacridar and/or Co-administered Drug Concentrations (e.g., LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) analysis->pk_analysis end End pk_analysis->end

Caption: General experimental workflow for oral Elacridar studies in mice.

References

Technical Support Center: Optimizing Elacridar Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Elacridar in in vitro assays. Elacridar is a potent third-generation inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key mediators of multidrug resistance (MDR) in cancer cells.[1][2][3] Proper concentration optimization is critical to effectively inhibit these transporters without inducing confounding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Elacridar?

A1: Elacridar functions by inhibiting the efflux activity of P-gp and BCRP transporters.[1] These transporters are present on the cell membrane and actively pump a wide range of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[3] Elacridar binds to these transporters, blocking their function and leading to increased intracellular accumulation and restored sensitivity to the cytotoxic effects of co-administered drugs.[1][2]

Q2: What are the typical concentration ranges for Elacridar in in vitro assays?

A2: The effective concentration of Elacridar can vary depending on the cell line, the expression level of P-gp and BCRP, and the specific assay. However, most studies report effective concentrations in the sub-micromolar to low micromolar range. Concentrations as low as 0.1 µM have been shown to be sufficient to inhibit P-gp activity.[2] It is crucial to determine the optimal concentration for your specific experimental system.

Q3: Does Elacridar have intrinsic cytotoxic effects?

A3: Yes, at higher concentrations, Elacridar can exhibit cytotoxicity. For instance, in Caki-1 and ACHN cells, Elacridar at 2.5 µM significantly inhibited cell growth.[4] Therefore, it is essential to perform a dose-response experiment to determine the maximum non-toxic concentration in your cell line of interest before proceeding with combination studies.

Q4: How do I determine the optimal, non-toxic concentration of Elacridar for my experiments?

A4: A standard approach is to perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a range of Elacridar concentrations (e.g., 0.01 µM to 10 µM) for the intended duration of your experiment (e.g., 48-72 hours). The highest concentration that does not significantly reduce cell viability (typically >90% viability) compared to the vehicle control is considered the optimal non-toxic concentration for subsequent experiments.

Troubleshooting Guide

Issue 1: Elacridar is not reversing drug resistance in my cell line.

Possible Cause Troubleshooting Step
Suboptimal Elacridar Concentration The concentration of Elacridar may be too low to effectively inhibit the P-gp/BCRP transporters in your specific cell line. Increase the concentration of Elacridar, ensuring it remains below the cytotoxic threshold.
Mechanism of Resistance is Not P-gp or BCRP Mediated The drug resistance in your cell line may be due to other mechanisms, such as target mutations, altered drug metabolism, or other efflux pumps that are not inhibited by Elacridar. Verify the expression of P-gp and BCRP in your resistant cell line using techniques like Western blotting, qPCR, or immunofluorescence.
Incorrect Experimental Setup Ensure proper experimental controls are in place, including a drug-sensitive parental cell line, the resistant cell line treated with the cytotoxic drug alone, and the resistant cell line treated with Elacridar alone.
Compound Instability Ensure the Elacridar stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Issue 2: High background cytotoxicity is observed with Elacridar alone.

Possible Cause Troubleshooting Step
Elacridar Concentration is Too High The concentration of Elacridar is exceeding the cytotoxic threshold for your cell line. Perform a dose-response curve to determine the maximum non-toxic concentration as described in the FAQs.
Solvent (e.g., DMSO) Toxicity The final concentration of the solvent used to dissolve Elacridar may be toxic to the cells. Ensure the final solvent concentration is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1% DMSO).[4]
Extended Incubation Time Prolonged exposure to even non-toxic concentrations of Elacridar might eventually impact cell viability. Consider reducing the incubation time if experimentally feasible.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability in results. Ensure a consistent cell seeding density for all experiments.
Passage Number of Cell Lines The expression of efflux pumps can change with increasing cell passage number. Use cells within a consistent and defined passage number range for all experiments.
Inconsistent Reagent Preparation Prepare fresh dilutions of Elacridar and the cytotoxic drug for each experiment from a validated stock solution to avoid variability from freeze-thaw cycles or degradation.

Data Presentation

Table 1: Recommended Starting Concentrations of Elacridar for In Vitro Assays

Cell Line TypeP-gp/BCRP ExpressionRecommended Starting ConcentrationReference
Ovarian Cancer (A2780PR1, A2780PR2)P-gp Overexpression0.1 µM - 1 µM[2]
Renal Cancer (Caki-1, ACHN)Not specified2.5 µM[4]
Breast Cancer (MCF-7)P-gp and BCRP Expression5 µM (for 24h incubation)[5]
Renal Cancer (786-O)P-gp and BCRP Expression0.001 µM - 1 µM (for 2h incubation)[5]

Note: These are starting recommendations. The optimal concentration should be empirically determined for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: Determination of Maximum Non-Toxic Concentration of Elacridar using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[4]

  • Elacridar Treatment: Prepare a serial dilution of Elacridar in cell culture medium (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[4]

  • Incubation: Remove the old medium from the cells and add the Elacridar-containing medium. Incubate for the desired experimental duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration of Elacridar that results in ≥90% cell viability is considered the maximum non-toxic concentration.

Protocol 2: Evaluation of Elacridar's Ability to Reverse Multidrug Resistance

  • Cell Seeding: Seed both the drug-sensitive parental cell line and the drug-resistant cell line in separate 96-well plates.

  • Treatment:

    • Group 1 (Cytotoxic Drug Alone): Treat cells with a serial dilution of the cytotoxic drug.

    • Group 2 (Combination Treatment): Treat cells with the same serial dilution of the cytotoxic drug in the presence of the pre-determined maximum non-toxic concentration of Elacridar.

    • Include controls for untreated cells and cells treated with Elacridar alone.

  • Incubation: Incubate the plates for 72 hours.[2]

  • Cell Viability Assay: Perform an MTT or similar cell viability assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) values for the cytotoxic drug alone and in combination with Elacridar for both cell lines.

    • The fold-reversal of resistance can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with Elacridar in the resistant cell line. A significant decrease in the IC50 value in the presence of Elacridar indicates successful reversal of resistance.[2]

Visualizations

Elacridar_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Drug Chemotherapeutic Drug Elacridar Elacridar Pgp_BCRP P-gp / BCRP Efflux Pump Elacridar->Pgp_BCRP Inhibits Intracellular_Drug Intracellular Drug Accumulation Extracellular_Drug Extracellular Drug Pgp_BCRP->Extracellular_Drug Efflux Cell_Death Cell Death Intracellular_Drug->Cell_Death Induces Extracellular_Drug->Pgp_BCRP Enters Cell

Caption: Mechanism of Elacridar in overcoming multidrug resistance.

Elacridar_Optimization_Workflow start Start: Select Cell Line dose_response Perform Elacridar Dose-Response (e.g., 0.01 - 10 µM) start->dose_response viability_assay Cell Viability Assay (MTT) (48-72h incubation) dose_response->viability_assay determine_mntc Determine Max Non-Toxic Concentration (MNTC) (Viability > 90%) viability_assay->determine_mntc combination_study Perform Combination Study: Cytotoxic Drug +/- MNTC Elacridar determine_mntc->combination_study functional_assay Functional Assay (e.g., Calcein-AM) to confirm P-gp/BCRP inhibition determine_mntc->functional_assay Optional Confirmation analyze_ic50 Analyze IC50 Shift & Calculate Fold Reversal combination_study->analyze_ic50 end End: Optimal Concentration Determined analyze_ic50->end

Caption: Workflow for optimizing Elacridar concentration in vitro.

Troubleshooting_Tree start Issue: No reversal of resistance q1 Is Elacridar cytotoxic alone? start->q1 a1_yes Concentration is too high. Determine MNTC. q1->a1_yes Yes a1_no Concentration may be too low or resistance is not P-gp/BCRP mediated. q1->a1_no No q2 Verify P-gp/BCRP expression (e.g., Western Blot) a1_no->q2 q2_expressed P-gp/BCRP are expressed. Increase Elacridar concentration (below MNTC). q2->q2_expressed q2_not_expressed Resistance is likely due to other mechanisms. Investigate alternative pathways. q2->q2_not_expressed

Caption: Troubleshooting decision tree for Elacridar experiments.

References

Technical Support Center: Elacridar in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with Elacridar clinical trials and preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is Elacridar and what is its primary mechanism of action?

Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are responsible for the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. By inhibiting P-gp and BCRP, Elacridar can increase the intracellular concentration of co-administered substrate drugs, potentially overcoming multidrug resistance (MDR) in cancer cells and enhancing drug penetration across physiological barriers like the blood-brain barrier.[3][4]

Q2: What are the major challenges encountered in Elacridar clinical trials?

The primary challenges in the clinical development of Elacridar have been related to its physicochemical properties and the complexities of targeting P-gp and BCRP. These challenges include:

  • Poor aqueous solubility and low bioavailability: Elacridar is practically insoluble in water, which leads to poor and unpredictable absorption after oral administration.[5][6] This has made it difficult to achieve and maintain therapeutic plasma concentrations required for effective P-gp and BCRP inhibition.[7]

  • Formulation difficulties: Due to its poor solubility, developing a stable and effective oral formulation has been a significant hurdle. Early clinical trials used crystalline Elacridar hydrochloride tablets, which resulted in low and variable absorption.[5]

  • High inter-individual variability in pharmacokinetics: Clinical studies have shown significant variability in Elacridar plasma concentrations among patients, likely due to differences in dissolution and absorption.[8]

  • Potential for drug-drug interactions: By inhibiting P-gp and BCRP, Elacridar can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these transporters, necessitating careful dose adjustments and monitoring.[4]

  • Modest clinical efficacy: While preclinical studies showed promise, early phase clinical trials demonstrated only a modest effect of Elacridar in augmenting the plasma levels of orally administered chemotherapies like paclitaxel and topotecan.[9]

Q3: How have the formulation challenges of Elacridar been addressed?

To overcome the poor solubility and bioavailability of Elacridar, advanced formulation strategies have been developed:

  • Amorphous Solid Dispersion (ASD): A novel tablet formulation using an amorphous solid dispersion of Elacridar hydrochloride with povidone K30 and sodium dodecyl sulfate has been developed.[5] This ASD formulation significantly improves the dissolution of Elacridar compared to its crystalline form.[5] A clinical study in healthy volunteers demonstrated that the ASD tablet was well-tolerated and resulted in more predictable pharmacokinetic exposure, with a 1000 mg dose achieving the target maximum plasma concentration (Cmax) of ≥ 200 ng/mL.[10]

  • Microemulsion Formulation: A microemulsion formulation of Elacridar using Cremophor EL, Carbitol, and Captex 355 has been developed for preclinical studies.[8][11] This formulation has been shown to improve the bioavailability of Elacridar in mice and effectively inhibit P-gp and BCRP both in vitro and in vivo.[8][11]

Q4: What are the key considerations for designing a clinical trial with Elacridar?

Given the challenges, careful consideration should be given to the following aspects when designing a clinical trial involving Elacridar:

  • Patient selection: Enroll patients with tumors known to overexpress P-gp and/or BCRP.

  • Formulation: Utilize an optimized formulation, such as the amorphous solid dispersion tablet, to ensure adequate and predictable absorption.[5][10]

  • Dosing regimen: The dose of Elacridar and the co-administered drug may need to be optimized to achieve the desired level of P-gp/BCRP inhibition without causing undue toxicity.

  • Pharmacokinetic monitoring: Intensive pharmacokinetic sampling is crucial to understand the exposure of both Elacridar and the co-administered drug and to assess the extent of the drug-drug interaction.

  • Pharmacodynamic markers: Incorporate pharmacodynamic assays to confirm P-gp and/or BCRP inhibition in vivo.

Troubleshooting Guides

In Vitro P-gp/BCRP Inhibition Assays

Issue: High variability or inconsistent results in P-gp/BCRP inhibition assays.

Potential Cause Troubleshooting Step
Elacridar precipitation Elacridar has poor aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) and consistent across all wells. Prepare fresh Elacridar stock solutions for each experiment. Visually inspect for any signs of precipitation in the wells.[12]
Cell line instability P-gp or BCRP expression levels can drift with continuous passaging. Use cells within a defined passage number range. Regularly verify transporter expression levels by Western blot or qPCR.
Substrate concentration If the concentration of the fluorescent substrate (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP) is too high, it may saturate the transporter, masking the inhibitory effect of Elacridar. Optimize the substrate concentration to be in the linear range of transport.
Incomplete inhibition The concentration of Elacridar may be insufficient to fully inhibit P-gp or BCRP. Perform a dose-response curve to determine the optimal inhibitory concentration. Be aware that incomplete inhibition can be a source of variability in in vivo studies as well.[13]
Assay interference The components of the assay medium or the test compound itself may interfere with the fluorescence of the substrate. Run appropriate controls, including cells without substrate and substrate without cells, to check for background fluorescence.
Cytotoxicity Assays for MDR Reversal

Issue: Lack of significant sensitization to a cytotoxic drug in the presence of Elacridar in a multidrug-resistant cell line.

Potential Cause Troubleshooting Step
Cell line does not primarily rely on P-gp/BCRP for resistance Confirm that the multidrug-resistant cell line overexpresses P-gp and/or BCRP and that the cytotoxic drug used is a known substrate of these transporters.[14][15] Test Elacridar's ability to increase the intracellular accumulation of a fluorescent P-gp/BCRP substrate in the resistant cell line.
Suboptimal Elacridar concentration The concentration of Elacridar may be too low to effectively inhibit P-gp/BCRP. Perform a dose-response experiment with varying concentrations of Elacridar to determine the optimal concentration for sensitization.[16]
Cytotoxicity of Elacridar At high concentrations, Elacridar itself can exhibit some cytotoxicity.[17] Determine the IC50 of Elacridar alone in your cell line and use non-toxic concentrations in combination experiments.
Incubation time The pre-incubation time with Elacridar before adding the cytotoxic drug, and the total incubation time, may need to be optimized. A typical pre-incubation time is 1-2 hours.
3D cell culture model limitations Elacridar's ability to overcome drug resistance may be limited in 3D spheroid models compared to 2D cultures, highlighting the complexity of tissue-specific resistance mechanisms.[14]
In Vivo Bioavailability Studies

Issue: High variability in plasma concentrations of Elacridar or the co-administered drug.

Potential Cause Troubleshooting Step
Poor formulation and dissolution The use of a simple suspension of Elacridar will likely lead to poor and variable absorption.[6][8] Utilize an optimized formulation such as a microemulsion for preclinical studies or an amorphous solid dispersion for clinical studies.[5][8][11]
Route of administration The route of administration significantly impacts Elacridar's bioavailability. Oral administration of a suspension results in low bioavailability, while a microemulsion can improve it.[11][18] Intraperitoneal administration of a suspension has shown very low bioavailability.[18]
Food effect The presence of food in the gastrointestinal tract can affect the dissolution and absorption of poorly soluble drugs. Standardize the fasting state of the animals or subjects before dosing.
Saturated efflux at the blood-brain barrier The brain-to-plasma partition coefficient of Elacridar can increase with increasing plasma exposure, suggesting saturation of efflux transporters at the blood-brain barrier.[6] This can contribute to non-linear pharmacokinetics.
Incomplete inhibition of P-gp/BCRP The dose of Elacridar may not be sufficient to fully inhibit P-gp and BCRP in all animals, leading to variability in the pharmacokinetics of the co-administered substrate drug.

Quantitative Data

Table 1: In Vitro Inhibitory Potency of Elacridar

TransporterAssay SystemSubstrateIC50 (µM)Reference
P-gp[3H]azidopine labeling[3H]azidopine0.16[17]
P-gpCaki-1 and ACHN cells--[17]
BCRPMDCKII-BCRP cells--[11]

Table 2: Clinical Pharmacokinetics of Elacridar Amorphous Solid Dispersion (ASD) Tablet in Healthy Volunteers

Dose (mg)Cmax (ng/mL)AUC0-∞ (ng·h/mL)
25--
250--
1000326 ± 6713.4 ± 8.6 · 10³
Data from a study in 12 healthy volunteers. The target Cmax of ≥ 200 ng/mL was achieved at the 1000 mg dose.[10]

Table 3: Preclinical Bioavailability of Elacridar Formulations in Mice

FormulationDose (mg/kg)RouteAbsolute BioavailabilityReference
Suspension100Oral22%[8]
Suspension100Intraperitoneal1%[8]
Microemulsion10Oral47%[11]
Microemulsion10Intraperitoneal130%[11]

Experimental Protocols

Protocol 1: In Vitro P-gp Inhibition Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
  • Cell Culture: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) and the corresponding wild-type parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Compounds: Prepare a stock solution of Elacridar in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the assay should be below 0.5%. Prepare a working solution of the P-gp substrate, Rhodamine 123, in a suitable buffer (e.g., HBSS).

  • Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Add the Elacridar working solutions to the wells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil).

  • Substrate Incubation: Add the Rhodamine 123 working solution to all wells and incubate for 60-90 minutes at 37°C.

  • Termination and Measurement: Aspirate the substrate solution and wash the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer. Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Rhodamine 123.

  • Data Analysis: Calculate the intracellular accumulation of Rhodamine 123 as a percentage of the control (vehicle-treated cells). Plot the percentage of inhibition against the Elacridar concentration and determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT) for MDR Reversal
  • Cell Seeding: Seed both the drug-sensitive parental cell line and the multidrug-resistant cell line in 96-well plates and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., paclitaxel, doxorubicin) and a fixed, non-toxic concentration of Elacridar.

  • Treatment: Treat the cells with the cytotoxic drug alone or in combination with Elacridar. Include controls for untreated cells and cells treated with Elacridar alone.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for the cytotoxic drug in the absence and presence of Elacridar. The fold-reversal factor can be calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of Elacridar.[15]

Visualizations

G cluster_challenges Challenges in Elacridar Clinical Trials PoorSolubility Poor Aqueous Solubility LowBioavailability Low & Variable Bioavailability PoorSolubility->LowBioavailability leads to Formulation Formulation Hurdles PoorSolubility->Formulation causes HighDose Need for High Doses LowBioavailability->HighDose necessitates Efficacy Modest Clinical Efficacy LowBioavailability->Efficacy contributes to Toxicity Potential for Toxicity HighDose->Toxicity increases risk of DDI Drug-Drug Interactions DDI->Toxicity can lead to

Caption: Logical relationships of challenges in Elacridar's clinical development.

G cluster_workflow In Vitro P-gp Inhibition Assay Workflow Start Seed P-gp overexpressing and wild-type cells Prepare Prepare Elacridar and fluorescent substrate solutions Start->Prepare Preincubate Pre-incubate cells with Elacridar Prepare->Preincubate Incubate Incubate with fluorescent substrate Preincubate->Incubate Terminate Wash cells and lyse Incubate->Terminate Measure Measure intracellular fluorescence Terminate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for an in vitro P-gp inhibition assay.

G cluster_pathway Signaling Pathways Regulating P-glycoprotein Expression MAPK MAPK Pathway NFkB NF-κB MAPK->NFkB PI3K_Akt PI3K/Akt Pathway PI3K_Akt->NFkB Pgp P-glycoprotein (MDR1) Gene Expression NFkB->Pgp upregulates

Caption: Key signaling pathways that regulate P-glycoprotein expression.

References

Elacridar off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vitro experiments with Elacridar.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Elacridar in cell lines?

Elacridar is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2).[1][2] Its primary function is to block the efflux of a wide range of chemotherapeutic drugs from cancer cells that overexpress these transporters, thereby restoring their sensitivity to these agents.[1] Elacridar is also a substrate for both P-gp and BCRP.[3]

Q2: What are the known on-target effects of Elacridar in cell culture experiments?

The primary on-target effect of Elacridar is the reversal of multidrug resistance (MDR) in cancer cell lines. This is achieved by inhibiting the pump function of P-gp and BCRP, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered chemotherapeutic agents that are substrates for these transporters.[1][4]

Q3: Does Elacridar have any known off-target effects that could impact my experimental results?

While Elacridar is considered a relatively specific inhibitor of P-gp and BCRP, some off-target effects have been reported:

  • Interaction with Cytochrome P450 (CYP) Enzymes: Elacridar has been shown to have modest inhibitory effects on some CYP450 enzymes in vitro, with IC50 values typically in the micromolar range.[5][6] This could be a confounding factor in experiments involving compounds that are metabolized by these enzymes.

  • Induction of Apoptosis and Cell Cycle Arrest: In combination with other drugs like imatinib, Elacridar has been observed to promote apoptosis and G2/M cell cycle arrest in chronic myeloid leukemia cells.[7] It is important to determine if this is a direct effect of Elacridar or a consequence of increased intracellular concentrations of the co-administered drug.

Q4: At what concentrations is Elacridar typically effective in cell culture?

Effective concentrations of Elacridar can vary depending on the cell line and the level of P-gp/BCRP expression. However, concentrations in the range of 0.1 µM to 1 µM have been shown to be sufficient to inhibit P-gp activity in various cancer cell line models.[1]

Q5: Is Elacridar cytotoxic on its own?

Elacridar generally exhibits low intrinsic cytotoxicity at concentrations effective for inhibiting P-gp and BCRP. However, at higher concentrations (e.g., 2.5 µM or more), it can inhibit cell growth in some cell lines.[8] It is always recommended to perform a dose-response curve for Elacridar alone in your specific cell line to determine its cytotoxic profile.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reversal of drug resistance observed with Elacridar co-treatment. 1. The resistance mechanism in your cell line is not mediated by P-gp or BCRP. 2. The chemotherapeutic agent is not a substrate for P-gp or BCRP. 3. The concentration of Elacridar is too low. 4. Elacridar has degraded.1. Confirm the expression and activity of P-gp and BCRP in your cell line using qPCR, Western blot, and a functional assay like the Calcein-AM assay. 2. Verify from literature that your drug of interest is a known substrate for P-gp or BCRP. 3. Perform a dose-response experiment with varying concentrations of Elacridar (e.g., 0.1 µM to 5 µM). 4. Use freshly prepared Elacridar solutions for your experiments.
Unexpected cytotoxicity observed with Elacridar alone. 1. The concentration of Elacridar is too high for your specific cell line. 2. The cell line is particularly sensitive to off-target effects of Elacridar.1. Perform a dose-response experiment to determine the IC50 of Elacridar in your cell line and use a non-toxic concentration for your reversal of resistance studies. 2. Investigate potential off-target effects, such as interactions with CYP450 enzymes, if your experimental system is sensitive to their inhibition.
High variability in experimental replicates. 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Issues with the cell viability assay (e.g., MTT assay).1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for accuracy. 2. Mix the plate gently by tapping after adding drugs and Elacridar. 3. Refer to the detailed MTT assay protocol below and ensure complete solubilization of formazan crystals.
Elacridar appears to increase the expression of ABCG2. In some cell lines, a compensatory increase in the expression of one transporter has been observed when another is inhibited.Monitor the expression levels of both ABCB1 and ABCG2 via qPCR or Western blot during your experiments to identify any potential compensatory upregulation.

Quantitative Data Summary

The following tables summarize the on-target efficacy of Elacridar in reversing drug resistance in various cancer cell lines.

Table 1: Effect of Elacridar on Paclitaxel (PAC) IC50 in A2780 Ovarian Cancer Cell Lines

Cell LineElacridar (µM)PAC IC50 (ng/mL)Fold Change in Sensitivity
A2780PR10755-
0.14.66162
14.04187
A2780PR201970-
0.14.96397
14.07483

Data extracted from a study on PAC-resistant ovarian cancer cell lines.[1]

Table 2: Effect of Elacridar on Doxorubicin (DOX) IC50 in A2780 Ovarian Cancer Cell Lines

Cell LineElacridar (µM)DOX IC50 (ng/mL)Fold Change in Sensitivity
A2780PR102033-
0.144.446
150.041
A2780PR206292-
0.167.892.8
162.1101

Data extracted from a study on PAC-resistant ovarian cancer cell lines.[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the chemotherapeutic agent, with or without Elacridar, and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calcein-AM Efflux Assay for P-gp/BCRP Activity

This assay measures the functional activity of P-gp and BCRP.

  • Cell Preparation: Harvest cells and resuspend them in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the cells with Elacridar or a vehicle control for 30 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25 µM and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence microscope. Increased fluorescence in the presence of Elacridar indicates inhibition of efflux.

Western Blot for ABCB1 and ABCG2

This protocol is for detecting the protein expression levels of P-gp and BCRP.

  • Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (e.g., clone C219) and ABCG2 (e.g., clone BXP-21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative PCR (qPCR) for ABCB1 Gene Expression

This protocol quantifies the mRNA expression level of the ABCB1 gene.

  • RNA Extraction: Isolate total RNA from cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Elacridar_On_Target_Pathway cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp_BCRP P-gp/BCRP Efflux Pump Chemo->Pgp_BCRP Efflux Intracellular_Chemo Increased Intracellular Drug Chemo->Intracellular_Chemo Increased Accumulation Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition Pgp_BCRP->Chemo Cell_Death Cell Death (Apoptosis) Intracellular_Chemo->Cell_Death

Caption: On-target signaling pathway of Elacridar.

Troubleshooting_Workflow Start Problem: No reversal of drug resistance Check_Transporter Is resistance mediated by P-gp or BCRP? Start->Check_Transporter Check_Substrate Is drug a P-gp/BCRP substrate? Check_Transporter->Check_Substrate Yes Solution1 Investigate other resistance mechanisms Check_Transporter->Solution1 No Check_Concentration Is Elacridar concentration optimal? Check_Substrate->Check_Concentration Yes Solution2 Use a known P-gp/BCRP substrate Check_Substrate->Solution2 No Check_Degradation Is Elacridar solution fresh? Check_Concentration->Check_Degradation Yes Solution3 Perform dose-response experiment Check_Concentration->Solution3 No Check_Degradation->Solution1 Yes, still no effect Solution4 Prepare fresh Elacridar Check_Degradation->Solution4 No

Caption: Troubleshooting workflow for Elacridar experiments.

Elacridar_Off_Target Elacridar Elacridar Pgp_BCRP P-gp/BCRP Inhibition (On-Target) Elacridar->Pgp_BCRP CYP450 CYP450 Inhibition (Off-Target) Elacridar->CYP450 Apoptosis Apoptosis/Cell Cycle Arrest (Potential Off-Target) Elacridar->Apoptosis Drug_Metabolism Altered Metabolism of Co-administered Drugs CYP450->Drug_Metabolism

Caption: Logical relationship of Elacridar's effects.

References

Elacridar Technical Support Center: Animal Model Toxicity and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the toxicity profile of elacridar in animal models, troubleshooting guidance for common experimental issues, and detailed methodologies for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the acute toxicity of elacridar in common animal models?

A: Publicly available definitive acute toxicity studies, such as LD50 determination, for elacridar are limited. However, a study in mice indicated no significant toxicity or overt adverse effects following a single oral dose of 100 mg/kg[1]. Another study in rats reported no tolerability issues with intravenous infusions up to 8.9 mg/hr/kg[2]. Safety Data Sheets (SDS) for elacridar also suggest a low acute toxicity profile, with no primary irritant effects on the skin or eyes and no known sensitizing effects.

Q2: Are there any known organ-specific toxicities associated with elacridar?

A: Based on the available literature, there are no specific organ toxicities consistently reported for elacridar when administered alone in animal models. Preclinical studies in mice, rats, dogs, and monkeys have primarily focused on its efficacy as a P-gp and BCRP inhibitor and have generally reported a lack of significant adverse effects at the doses tested[3].

Q3: What are the recommended dose ranges for elacridar in mice and rats for efficacy studies without inducing toxicity?

A: The appropriate dose of elacridar depends on the route of administration and the experimental endpoint. For inhibiting P-gp-mediated efflux at the blood-brain barrier in rodents, an intravenous dose of 5 mg/kg has been effectively used[4]. Oral doses of 100 mg/kg have been administered to mice to increase the brain penetration of other drugs, with no significant associated toxicity reported[1]. For constant infusion in rats, doses up to 8.9 mg/hr/kg have been used without tolerability issues[2].

Q4: Has elacridar been evaluated for reproductive or developmental toxicity?

A: There is no publicly available information from dedicated developmental and reproductive toxicology (DART) studies for elacridar in animal models.

Q5: What is the genotoxic and carcinogenic potential of elacridar?

A: Safety Data Sheets for elacridar indicate that it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA). However, comprehensive genotoxicity (e.g., Ames test) and carcinogenicity bioassay data in animal models are not publicly available.

Troubleshooting Experimental Issues

Q1: I am observing unexpected adverse effects in my animals after elacridar administration. What could be the cause?

A:

  • Formulation Issues: Elacridar has low aqueous solubility. Improper formulation can lead to precipitation and potential local or systemic toxicity. Ensure your formulation is appropriate for the route of administration and remains stable. Microemulsion formulations have been developed to improve solubility and bioavailability[5].

  • Vehicle Toxicity: The vehicle used to dissolve or suspend elacridar may have its own toxicity. Always run a vehicle-only control group to assess the effects of the formulation components.

  • Drug-Drug Interaction: Elacridar is a potent inhibitor of P-gp and BCRP, which can significantly increase the systemic and tissue exposure of co-administered drugs that are substrates of these transporters. The observed toxicity may be due to the increased concentration of the other drug, not elacridar itself. Review the substrate characteristics of your co-administered compound.

  • Dose and Route of Administration: The dose may be too high for the specific animal strain or health status. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. The route of administration can also influence toxicity.

Q2: My in vivo experiment to show increased brain penetration of a compound with elacridar is not working. What are some potential reasons?

A:

  • Timing of Administration: The peak concentration of elacridar should coincide with the administration of the substrate drug. For example, when administered orally, elacridar's plasma concentration peaks around 3-4 hours later[6]. For intravenous administration, a pre-treatment time of 30 minutes has been shown to be effective[4].

  • Compound is not a P-gp/BCRP Substrate: Verify that your compound of interest is indeed a substrate for P-gp and/or BCRP. If it is not, elacridar will not affect its transport across the blood-brain barrier.

  • Insufficient Elacridar Dose: The dose of elacridar may not be sufficient to fully inhibit P-gp and BCRP at the blood-brain barrier.

  • Alternative Efflux Transporters: Your compound may be a substrate for other efflux transporters at the blood-brain barrier that are not inhibited by elacridar.

Quantitative Toxicity Data

Due to the limited publicly available data from dedicated toxicology studies, a comprehensive summary of quantitative toxicity data is not possible. The following table summarizes doses used in various studies where a lack of overt toxicity was noted.

Animal ModelRoute of AdministrationDoseObservationReference
MouseOral100 mg/kg (single dose)No significant toxicity or overt adverse effects.[1]
RatIntravenous Infusionup to 8.9 mg/hr/kgNo tolerability issues.[2]
Mouse, Rat, Dog, MonkeyNot specifiedNot specifiedPreclinical studies showed good absorption and no effect on P450 enzymes.[3]

Experimental Protocols

General In Vivo Administration Protocol (Rodent Model)

This protocol provides a general framework. Specific details such as vehicle, dose, and timing should be optimized for your particular experiment.

  • Animal Model: Select the appropriate species and strain (e.g., FVB wild-type mice, Sprague-Dawley rats).

  • Housing and Acclimatization: House animals in standard conditions with ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.

  • Elacridar Formulation:

    • Suspension for Oral/Intraperitoneal Administration: A stable suspension can be prepared using 0.5% hydroxypropylmethylcellulose and 1% Tween 80 in a suitable buffer (e.g., PBS) to a concentration of 10 mg/mL[7].

    • Solution for Intravenous Administration: A solution can be prepared by dissolving elacridar in a vehicle containing dimethyl sulfoxide, propylene glycol, and saline (e.g., 2:2:1 v/v/v) to a concentration of 1.25 mg/mL[7].

    • Microemulsion: For improved bioavailability, a microemulsion using Cremophor EL, Carbitol, and Captex 355 (6:3:1 ratio) can be developed[5].

  • Administration:

    • Oral (p.o.): Administer the elacridar suspension via oral gavage.

    • Intraperitoneal (i.p.): Inject the elacridar suspension into the peritoneal cavity.

    • Intravenous (i.v.): Administer the elacridar solution via the tail vein (mice) or another suitable vein.

  • Co-administration of Substrate Drug: Administer the substrate drug at a time point designed to coincide with the peak inhibitory effect of elacridar.

  • Sample Collection: Collect blood and/or tissues at predetermined time points post-administration.

  • Toxicity Assessment:

    • Clinical Observations: Monitor animals for any signs of toxicity, such as changes in behavior, appearance, or activity levels.

    • Body Weight: Record body weights before and at intervals after administration.

    • Gross Necropsy: At the end of the study, perform a gross examination of organs and tissues.

    • Histopathology (if required): Collect tissues for histopathological analysis.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of P-gp and BCRP

Elacridar functions as a dual inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). These are ATP-binding cassette (ABC) transporters that act as efflux pumps, actively transporting a wide range of substrates out of cells. At the blood-brain barrier, P-gp and BCRP are highly expressed and play a crucial role in limiting the entry of many drugs into the central nervous system. By inhibiting these transporters, elacridar increases the intracellular and brain concentration of their substrates.

Elacridar_Mechanism_of_Action cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Elacridar Elacridar Pgp P-gp (ABCB1) Elacridar->Pgp Inhibits BCRP BCRP (ABCG2) Elacridar->BCRP Inhibits Substrate Substrate Drug Substrate->Pgp Efflux Substrate->BCRP Efflux Substrate_Brain Substrate Drug (Increased Concentration) Substrate->Substrate_Brain Increased Penetration

Caption: Mechanism of elacridar at the blood-brain barrier.

General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of elacridar in an animal model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Dose Administration (e.g., Oral, IV, IP) grouping->dosing formulation Elacridar Formulation (e.g., Suspension, Solution) formulation->dosing observation Clinical Observation & Body Weight Monitoring dosing->observation sampling Blood/Tissue Collection (Pharmacokinetics/Biomarkers) observation->sampling necropsy Gross Necropsy sampling->necropsy histopathology Histopathology (if required) necropsy->histopathology analysis Data Analysis & Interpretation histopathology->analysis end End analysis->end

Caption: General workflow for in vivo toxicity studies.

References

Technical Support Center: Elacridar Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elacridar nanoparticle delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is Elacridar and why is it used in nanoparticle delivery systems?

Elacridar (also known as GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] These proteins are ATP-dependent efflux pumps that are often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.[3][4][5][6] By incorporating Elacridar into nanoparticle formulations alongside anticancer drugs, the goal is to inhibit these pumps, thereby increasing the intracellular concentration and efficacy of the co-administered therapeutic agent.[7][8][9]

Q2: What are the main challenges in formulating Elacridar?

The primary challenge with Elacridar is its poor aqueous solubility and high lipophilicity.[10] This leads to low bioavailability after oral and intraperitoneal administration, making it difficult to achieve effective concentrations at the target site.[10][11] Formulating Elacridar into nanoparticle systems or microemulsions can help overcome these solubility and bioavailability issues.[10]

Q3: What types of nanoparticles can be used to deliver Elacridar?

Several types of nanoparticles have been successfully used to formulate Elacridar, often in combination with a chemotherapeutic agent. These include:

  • Polymeric Nanoparticles: PLGA/MSN hybrid nanoparticles have been used to co-load Elacridar and doxorubicin.[7][8]

  • Lipid-Based Nanocarriers: Nanoemulsions have been developed to co-encapsulate Elacridar and paclitaxel.[12]

  • Inorganic Nanoparticles: Gold nanoparticles have been utilized as a core for micelles loaded with Elacridar and doxorubicin.[13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, characterization, and in vitro testing of Elacridar nanoparticle delivery systems.

Section 1: Formulation & Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading Efficiency of Elacridar 1. Poor solubility of Elacridar in the chosen solvent system. 2. Suboptimal drug-to-polymer/lipid ratio. 3. Premature precipitation of the drug during nanoparticle formation.1. Experiment with different organic solvents or solvent mixtures to improve Elacridar solubility. 2. Systematically vary the initial feeding ratio of Elacridar to the carrier material to find the optimal loading concentration.[14] 3. Adjust the rate of addition of the organic phase to the aqueous phase during nanoprecipitation or emulsion formation to control the precipitation kinetics.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inefficient mixing or homogenization during synthesis. 2. Inappropriate concentration of polymer/lipid or surfactant. 3. Issues with solvent evaporation rate.1. Ensure consistent and adequate stirring/sonication speed and duration. 2. Optimize the concentration of all formulation components, particularly surfactants which play a key role in controlling particle size and stability. 3. Control the temperature and pressure during solvent evaporation to ensure a uniform and reproducible process.
Nanoparticle Aggregation and Instability 1. Insufficient surface charge (low absolute Zeta Potential). 2. Inadequate concentration of stabilizing agent (e.g., surfactant, PEG). 3. Improper storage conditions (e.g., temperature, pH).1. If the zeta potential is close to zero, consider modifying the nanoparticle surface with charged molecules or using a different stabilizer to increase electrostatic repulsion. 2. Increase the concentration of the stabilizing agent in the formulation. 3. Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and in appropriate buffers to maintain stability. Perform stability studies over time.
Section 2: Characterization
Problem Potential Cause(s) Suggested Solution(s)
Difficulty in Quantifying Elacridar Encapsulation 1. Interference from other formulation components during spectrophotometric analysis. 2. Incomplete separation of free Elacridar from the nanoparticles.1. Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) for accurate quantification.[11] 2. Employ robust separation techniques such as ultracentrifugation or dialysis with an appropriate molecular weight cutoff to effectively separate the nanoparticles from the supernatant containing unencapsulated drug.[15]
"Burst Release" of Elacridar in Drug Release Studies 1. A significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated within the core. 2. High porosity or rapid degradation of the nanoparticle matrix.1. Optimize the washing steps after nanoparticle synthesis to remove surface-adsorbed drug. 2. Consider using a different polymer or cross-linking agent to create a denser matrix that can better control the initial release.[16]
Unexpected FTIR or NMR Spectra 1. Incomplete removal of solvents or reactants. 2. Degradation of the drug or carrier material during synthesis. 3. Interaction between the drug and the carrier.1. Ensure thorough drying of the nanoparticle product (e.g., via lyophilization) to remove residual solvents. 2. Analyze the stability of individual components under the synthesis conditions. 3. While often expected, significant peak shifts can indicate specific chemical interactions (e.g., bond formation) which should be investigated.[13]
Section 3: In Vitro Cell-Based Assays
Problem Potential Cause(s) Suggested Solution(s)
No significant reversal of chemoresistance observed in MDR cancer cells. 1. Insufficient concentration of Elacridar released from the nanoparticles within the assay timeframe. 2. The cancer cell line may have resistance mechanisms other than P-gp/BCRP overexpression. 3. Degradation of Elacridar in the cell culture medium.1. Characterize the release kinetics of your nanoparticles to ensure a sufficient amount of Elacridar is available to the cells. You may need to pre-incubate cells with the nanoparticles for a longer period. 2. Confirm the overexpression of P-gp/BCRP in your resistant cell line (e.g., via Western blot). Test the nanoparticles on a cell line known to be sensitive to P-gp inhibition.[17] 3. Assess the stability of Elacridar in your specific cell culture conditions.
High toxicity observed with blank (drug-free) nanoparticles. 1. Cytotoxicity of the carrier material itself. 2. Residual organic solvents or toxic reagents from the synthesis process.1. Select biocompatible and biodegradable materials for nanoparticle formulation.[13] Perform a dose-response experiment with blank nanoparticles to determine their intrinsic toxicity. 2. Ensure rigorous purification of the nanoparticles to remove any toxic residuals.
Low or inconsistent cellular uptake of nanoparticles. 1. Nanoparticle properties (size, surface charge) are not optimal for cellular internalization. 2. Aggregation of nanoparticles in the cell culture medium.1. Nanoparticles with a size range of 50-200 nm and a slightly negative or positive surface charge are often suitable for cellular uptake. You may need to re-optimize your formulation. 2. Check the stability of your nanoparticles in the cell culture medium. The high salt and protein content can sometimes induce aggregation. PEGylation can help improve stability in biological media.

Data Presentation: Nanoparticle Characteristics

The following table summarizes the physicochemical properties of different Elacridar-loaded nanoparticle systems reported in the literature.

Nanoparticle SystemDrug(s) Co-loadedAverage Size (nm)Zeta Potential (mV)Reference
Nano-gold Micelles (FP-ssD@A-E)Doxorubicin~251.6-12.6[13]
Nanoemulsion (NE)Paclitaxel~45.2-4.2[12]
PLGA/MSN Hybrid NanoparticlesDoxorubicin~84.25-21.2[8]
MicroemulsionElacridar only~16.8Not Reported[10]

Experimental Protocols

Protocol 1: General Synthesis of Elacridar-Loaded Polymeric Nanoparticles via Emulsion Solvent Evaporation
  • Organic Phase Preparation: Dissolve the chosen polymer (e.g., PLGA) and Elacridar in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizing agent (e.g., polyvinyl alcohol (PVA), poloxamer).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The duration and power of homogenization are critical parameters for controlling particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Wash the nanoparticles multiple times by centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension, often with a cryoprotectant, to obtain a stable powder for long-term storage.

Protocol 2: In Vitro Drug Release Study using Dialysis Method
  • Preparation: Disperse a known amount of Elacridar-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Dialysis: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cutoff (MWCO) that allows free drug to diffuse out but retains the nanoparticles.

  • Incubation: Place the sealed dialysis bag into a larger volume of release medium, maintained at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of Elacridar in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Protocol 3: P-gp Inhibition Assay using Calcein-AM
  • Cell Seeding: Seed multidrug-resistant (MDR) cells (overexpressing P-gp) and their sensitive parental counterparts in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Elacridar-loaded nanoparticles, blank nanoparticles, and free Elacridar (as a positive control) for a specified period (e.g., 2-4 hours).

  • Calcein-AM Loading: Add Calcein-AM, a non-fluorescent P-gp substrate, to all wells. Inside the cell, esterases cleave Calcein-AM into the fluorescent Calcein.

  • Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Measurement: In P-gp overexpressing cells, Calcein-AM is rapidly pumped out, resulting in low fluorescence. If Elacridar inhibits P-gp, Calcein will be retained, and fluorescence will increase. Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.[17]

  • Analysis: Compare the fluorescence intensity in treated cells to untreated controls. A significant increase in fluorescence in MDR cells treated with Elacridar nanoparticles indicates successful P-gp inhibition.

Visualizations

Signaling Pathway Diagram

P_glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Pgp P-glycoprotein (P-gp) Efflux Pump Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Chemo_in Chemotherapeutic Drug ADP ADP + Pi Pgp->ADP Chemo->Pgp Enters Cell Elacridar_NP Elacridar Nanoparticle Elacridar Elacridar Elacridar_NP->Elacridar Release Elacridar->Pgp Target Cellular Target (e.g., DNA) Chemo_in->Target Therapeutic Effect ATP ATP ATP->Pgp Hydrolysis Experimental_Workflow Formulation 1. Nanoparticle Formulation (e.g., Emulsion Evaporation) Characterization 2. Physicochemical Characterization Formulation->Characterization Size_Zeta Size (DLS) Zeta Potential Characterization->Size_Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology Loading Drug Loading & Encapsulation Efficiency Characterization->Loading Release 3. In Vitro Drug Release (Dialysis Method) Characterization->Release InVitro 4. In Vitro Cell Studies Release->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Uptake Cellular Uptake InVitro->Uptake Pgp_Assay P-gp Inhibition Assay (Calcein-AM) InVitro->Pgp_Assay Optimization Optimization Loop Pgp_Assay->Optimization Optimization->Formulation Iterate based on results

References

Elacridar Microemulsion Formulation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing Elacridar microemulsion formulations. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful formulation development.

Frequently Asked Questions (FAQs)

1. What is Elacridar and why is a microemulsion formulation necessary?

Elacridar is a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux pumps that contribute to multidrug resistance in cancer and limit the penetration of drugs into the brain.[1][2][3][4] However, Elacridar itself has poor water solubility, leading to low and unpredictable oral bioavailability.[1] A microemulsion formulation can enhance the solubility and absorption of Elacridar, thereby improving its effectiveness as a P-gp and BCRP inhibitor.[5][6]

2. What are the key components of an Elacridar microemulsion?

A microemulsion typically consists of an oil phase, a surfactant, a co-surfactant, and an aqueous phase.[7][8] For Elacridar, a known successful formulation utilizes Captex 355 as the oil, Cremophor EL as the surfactant, and Carbitol as the co-surfactant.[1][5]

3. How is an Elacridar microemulsion prepared?

The spontaneous emulsification or phase titration method is commonly used.[8][9] This involves dissolving Elacridar in the oil phase, then adding the surfactant and co-surfactant. The aqueous phase is then added dropwise with gentle stirring until a clear and transparent microemulsion forms.[10]

4. What are the critical characterization parameters for an Elacridar microemulsion?

Key parameters to evaluate include:

  • Droplet Size and Polydispersity Index (PDI): To ensure a nano-sized and uniform formulation.

  • Zeta Potential: To assess the surface charge and predict stability.

  • Drug Content and Loading Efficiency: To quantify the amount of Elacridar successfully incorporated.

  • Thermodynamic Stability: To ensure the formulation is stable under various stress conditions.[4][11]

5. What is a pseudo-ternary phase diagram and why is it important?

A pseudo-ternary phase diagram is a triangular diagram that maps the different phases (e.g., microemulsion, gel, coarse emulsion) formed by varying the ratios of the oil, surfactant/co-surfactant mixture (Smix), and aqueous phase at a constant temperature.[1][7] It is essential for identifying the concentration ranges of these components that will result in a stable microemulsion.[2][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Drug Precipitation Upon Formulation or Dilution - Poor solubility of Elacridar in the selected oil phase.- Insufficient amount of surfactant/co-surfactant.- The formulation is outside the stable microemulsion region on the phase diagram.- Screen for an oil phase with higher solubilizing capacity for Elacridar.- Increase the concentration of the surfactant/co-surfactant mixture (Smix).- Adjust the ratios of oil, Smix, and water to be within the identified microemulsion region of the pseudo-ternary phase diagram.
Phase Separation or Turbidity - The component ratios are not optimal for microemulsion formation.- The formulation is thermodynamically unstable.- Temperature fluctuations affecting solubility and interfacial tension.[13]- Re-evaluate the pseudo-ternary phase diagram to find a more stable microemulsion region.[1][7]- Adjust the surfactant-to-co-surfactant (Smix) ratio to achieve a more stable interfacial film.- Conduct stability studies at different temperatures to identify the stable temperature range for the formulation.
Inconsistent Droplet Size - High polydispersity index (PDI) indicating a wide range of droplet sizes.- Inefficient mixing during preparation.- Ostwald ripening, where larger droplets grow at the expense of smaller ones.- Optimize the Smix ratio and concentration to achieve a lower PDI.- Ensure consistent and gentle mixing during the addition of the aqueous phase.- Evaluate the thermodynamic stability of the formulation to prevent changes in droplet size over time.
Microemulsion Instability During Storage - Chemical degradation of components.- Coalescence of droplets.- Temperature-induced phase separation.- Incorporate antioxidants if oxidative degradation is a concern.- Ensure the zeta potential is sufficiently high (typically > ±20 mV) for electrostatic stabilization.- Store the formulation at its optimal temperature, as determined by stability studies. Perform freeze-thaw cycle tests.[13]

Experimental Protocols

Construction of Pseudo-Ternary Phase Diagram

Objective: To identify the microemulsion region for different ratios of oil, surfactant/co-surfactant (Smix), and water.

Methodology:

  • Prepare different ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 1:2.

  • For each Smix ratio, prepare various mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Titrate each oil and Smix mixture with the aqueous phase (e.g., distilled water or a buffer) dropwise with gentle magnetic stirring.

  • After each addition of the aqueous phase, visually inspect the mixture for clarity and transparency. The point at which the mixture becomes turbid or phase separates is the endpoint of the titration.

  • Record the percentages of oil, Smix, and water for each clear and transparent formulation.

  • Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram and delineate the microemulsion region.[1][7]

Preparation of Elacridar Microemulsion

Objective: To prepare a stable Elacridar-loaded microemulsion.

Methodology:

  • Based on the pseudo-ternary phase diagram, select a composition from the center of the stable microemulsion region. For example, a formulation with a Surfactant:Co-surfactant:Oil ratio of 6:3:1 has been shown to be effective for Elacridar.[1][5]

  • Dissolve the required amount of Elacridar in the oil phase (Captex 355) with the aid of gentle heating or vortexing.

  • Add the surfactant (Cremophor EL) and co-surfactant (Carbitol) to the oil-drug mixture and mix thoroughly.

  • Slowly add the aqueous phase (e.g., saline or purified water) to the organic phase while stirring gently until a transparent and homogenous microemulsion is formed.[5]

  • For in vitro and in vivo studies, the initial drug-loaded microemulsion can be diluted with the appropriate aqueous medium.[5]

Characterization of the Elacridar Microemulsion

a) Droplet Size and Zeta Potential Analysis:

  • Dilute the microemulsion formulation with the aqueous phase to an appropriate concentration.

  • Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using the same instrument to assess the surface charge of the droplets.

b) Drug Content Determination:

  • Disrupt a known amount of the microemulsion using a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample to remove any precipitated excipients.

  • Quantify the amount of Elacridar in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

c) Thermodynamic Stability Studies:

  • Centrifugation: Centrifuge the microemulsion at a high speed (e.g., 5000 rpm) for 30 minutes and observe for any signs of phase separation.

  • Heating-Cooling Cycles: Subject the microemulsion to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) for 48 hours at each temperature and check for any physical instability.

  • Freeze-Thaw Cycles: Expose the formulation to repeated freezing (e.g., -20°C) and thawing cycles and observe for any signs of instability.[13]

Quantitative Data

Table 1: Example of a Published Elacridar Microemulsion Formulation [1][5]

Component Function Ratio (w/w)
Captex 355Oil Phase1
Cremophor ELSurfactant6
CarbitolCo-surfactant3
ElacridarActive Pharmaceutical Ingredient3 mg/mL of the oil/surfactant/co-surfactant mixture
Purified Water/SalineAqueous PhaseAdded for dilution

Table 2: Hypothetical Formulation Ratios for Screening

Formulation ID Oil Phase (%) Smix (Surfactant:Co-surfactant) Ratio Smix (%) Aqueous Phase (%)
F1101:14050
F2102:15040
F3151:15530
F4152:16025
F5201:26515
F6203:17010

Visualizations

Elacridar_Signaling_Pathway cluster_cell Cancer Cell / Blood-Brain Barrier Endothelial Cell Elacridar Elacridar Pgp P-glycoprotein (P-gp) (ABCB1) Elacridar->Pgp Inhibits BCRP BCRP (ABCG2) Elacridar->BCRP Inhibits Drug Substrate Drug (e.g., Chemotherapy) Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP BCRP->Drug Efflux BCRP->ADP Drug->Pgp Binds Drug->BCRP Binds Intracellular Intracellular (Brain / Cancer Cell) Drug->Intracellular Increased Accumulation ATP ATP ATP->Pgp ATP->BCRP Extracellular Extracellular (Bloodstream / Gut Lumen)

Caption: Elacridar inhibits P-gp and BCRP efflux pumps.

Experimental_Workflow A 1. Component Selection - Screen Oils, Surfactants, Co-surfactants - Solubility Studies of Elacridar B 2. Construct Pseudo-Ternary Phase Diagram - Titrate Oil/Smix with Aqueous Phase - Identify Microemulsion Region A->B C 3. Formulation Preparation - Select Optimal Ratios - Dissolve Elacridar in Oil Phase - Add Smix and Aqueous Phase B->C D 4. Characterization - Droplet Size (DLS) - Zeta Potential - Drug Content (HPLC) C->D E 5. Stability Assessment - Centrifugation - Freeze-Thaw Cycles - Temperature Stress Tests C->E D->C Optimization Loop D->E F Optimized Elacridar Microemulsion E->F

Caption: Workflow for Elacridar microemulsion development.

Troubleshooting_Logic Start Problem Encountered (e.g., Precipitation, Phase Separation) Check_Solubility Is Drug Soluble in Oil? Start->Check_Solubility Check_Ratios Are Component Ratios in Stable Region? Check_Solubility->Check_Ratios Yes Change_Oil Select New Oil Phase Check_Solubility->Change_Oil No Check_Smix Is Smix Ratio Optimal? Check_Ratios->Check_Smix Yes Adjust_Ratios Adjust Oil/Smix/Water Ratios (Refer to Phase Diagram) Check_Ratios->Adjust_Ratios No Adjust_Smix Modify Surfactant/ Co-surfactant Ratio Check_Smix->Adjust_Smix No Stable_ME Stable Microemulsion Check_Smix->Stable_ME Yes Change_Oil->Check_Solubility Adjust_Ratios->Check_Ratios Adjust_Smix->Check_Smix

Caption: Troubleshooting logic for microemulsion formulation.

References

Troubleshooting Inconsistent Results with Elacridar: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elacridar. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments involving Elacridar. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to variable and inconsistent results in experiments with Elacridar.

Q1: Why am I seeing inconsistent inhibition of drug efflux in my in vitro experiments?

A1: Inconsistent results in vitro can stem from several factors related to Elacridar's formulation, the experimental setup, and the biological system being used.

  • Elacridar Solubility: Elacridar has poor aqueous solubility, which can lead to precipitation and inaccurate concentrations in your cell culture media.[1][2]

    • Troubleshooting:

      • Prepare stock solutions in an appropriate organic solvent like DMSO.[3]

      • When diluting into aqueous media, ensure thorough mixing and avoid concentrations that exceed its solubility limit.

      • Consider using a formulation with solubilizing agents like Cremophor EL, though be mindful of potential off-target effects of the vehicle itself.[4] A microemulsion formulation has been shown to improve bioavailability in vivo and may offer more consistent results in vitro.[4]

  • P-gp and BCRP Expression Levels: The efficacy of Elacridar is directly dependent on the expression levels of its targets, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), in your chosen cell line.[5][6] These levels can vary with cell passage number and culture conditions.

    • Troubleshooting:

      • Regularly verify the expression of P-gp and BCRP in your cell lines using methods like qPCR or Western blotting.

      • Use a consistent cell passage number for your experiments to minimize variability.

      • Consider using cell lines with confirmed high expression of P-gp and/or BCRP for initial optimization experiments.

  • Incubation Time and Concentration: Suboptimal incubation times or Elacridar concentrations can lead to incomplete inhibition of efflux pumps.

    • Troubleshooting:

      • Perform a dose-response curve to determine the optimal concentration of Elacridar for your specific cell line and co-administered drug. Concentrations typically range from 0.1 µM to 5 µM in vitro.[5][7]

      • Optimize the pre-incubation time with Elacridar before adding the substrate drug. A pre-incubation of 30 minutes to 2 hours is often sufficient.[8]

Q2: My in vivo results with Elacridar are highly variable between animals. What could be the cause?

A2: In vivo studies introduce additional layers of complexity that can contribute to inconsistent outcomes.

  • Route of Administration and Bioavailability: Elacridar's bioavailability is highly dependent on the route of administration. Oral administration can lead to variable absorption due to its poor solubility and dissolution-rate-limited absorption.[1][9][10] Intraperitoneal injection may also result in poor absorption and significant inter-animal variability.[1]

    • Troubleshooting:

      • For consistent results, intravenous (IV) administration is often preferred as it bypasses absorption variability.[1][11]

      • If oral administration is necessary, consider using a formulation designed to enhance solubility and absorption, such as an amorphous solid dispersion or a microemulsion.[4][9][10]

      • Optimize the dosing and pre-treatment time. For example, in mice, an IV dose of 5 mg/kg administered 30 minutes prior to the substrate drug has been shown to be effective.[11]

  • Animal Strain and Metabolism: Different animal strains can exhibit variations in drug metabolism and transporter expression, affecting Elacridar's pharmacokinetics and efficacy.

    • Troubleshooting:

      • Use a consistent and well-characterized animal strain for your studies.

      • Be aware that Elacridar itself is a substrate for P-gp and BCRP, and its distribution to tissues like the brain can be influenced by the expression of these transporters in the animal model.[2]

  • Drug-Drug Interactions: Elacridar can alter the pharmacokinetics of co-administered drugs by inhibiting their efflux, which can lead to increased plasma and tissue concentrations of the substrate drug.[12] This interaction can be complex and dose-dependent.

    • Troubleshooting:

      • Carefully design pharmacokinetic studies to characterize the interaction between Elacridar and your drug of interest.

      • Measure plasma and tissue concentrations of both Elacridar and the co-administered drug to understand the exposure-response relationship.

Q3: I am not observing the expected level of sensitization to chemotherapy in my resistant cell line.

A3: A lack of sensitization could be due to several factors beyond simple P-gp or BCRP-mediated efflux.

  • Multiple Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms simultaneously, such as alterations in drug targets, enhanced DNA repair, or evasion of apoptosis.[5] Elacridar will only address resistance mediated by P-gp and BCRP.

    • Troubleshooting:

      • Characterize the resistance mechanisms in your cell line to confirm that P-gp and/or BCRP are the primary drivers.

      • Consider combination therapies that target different resistance pathways.

  • Substrate Specificity: Ensure that the chemotherapeutic agent you are using is a known substrate for P-gp or BCRP. Elacridar will not sensitize cells to drugs that are not effluxed by these transporters.

    • Troubleshooting:

      • Consult literature to confirm the transporter specificity of your chemotherapeutic agent.

Data Presentation

Table 1: Effect of Elacridar on IC50 Values of Paclitaxel (PAC) and Doxorubicin (DOX) in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (ng/mL) without ElacridarIC50 (ng/mL) with 0.1 µM ElacridarIC50 (ng/mL) with 1 µM ElacridarFold Sensitization (at 1 µM Elacridar)
A2780 (sensitive)PAC2.522.182.50~1
A2780PR1 (resistant)PAC7554.664.04187
A2780PR2 (resistant)PAC19704.964.07483
A2780 (sensitive)DOX22.7---
A2780PR1 (resistant)DOX203344.450.041
A2780PR2 (resistant)DOX629267.862.1101

Data summarized from a study on paclitaxel-resistant ovarian cancer cell lines.[5]

Table 2: Effect of Elacridar on IC50 Values of Docetaxel and Gefitinib in Non-Small Cell Lung Cancer Cell Lines

Cell LineDrugIC50 (nM) without ElacridarIC50 (nM) with 0.25 µg/ml Elacridar
H1299-DRDocetaxel>1009.4
H1299-DRGefitinib15.613.5
HCC827-DRDocetaxel>10012.6
HCC827-DRGefitinib>20>20
HCC4006-DRDocetaxel>10011.2
HCC4006-DRGefitinib>20>20

Data from a study on docetaxel-resistant non-small cell lung cancer cell lines.[13]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 3 x 10³ cells per well and incubate for 24-48 hours to allow for attachment.[3][13]

  • Drug Treatment:

    • Prepare a concentration gradient of your chemotherapeutic agent.

    • For combination treatment, pre-incubate the cells with the desired concentration of Elacridar (e.g., 0.1 µM or 1 µM) for a specified time (e.g., 2 hours) before adding the chemotherapeutic agent.[5][8]

    • Include control wells with vehicle (e.g., 0.1% DMSO) only.[3]

  • Incubation: Incubate the cells with the drugs for 72 hours.[5][13]

  • MTT Addition: Add MTT reagent to each well and incubate for an appropriate time to allow for formazan crystal formation.

  • Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO.[3]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm with a reference wavelength of 650 nm).[3]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

In Vivo Rodent Study to Assess P-gp Mediated Efflux at the Blood-Brain Barrier

  • Animal Model: Use male CD-1 mice or Sprague-Dawley rats.[11]

  • Grouping: Divide animals into at least two groups: one receiving the probe substrate alone and the other receiving Elacridar followed by the probe substrate.

  • Dosing:

    • Administer Elacridar intravenously (IV) at a dose of 5 mg/kg.[11]

    • After a pre-treatment time of 0.5 hours, administer the P-gp probe substrate (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg) via IV injection.[11]

  • Sample Collection: Collect blood and brain samples at various time points (e.g., 1, 3, 5, and 7 hours) post-probe substrate administration.[11]

  • Sample Processing:

    • Centrifuge blood samples to collect plasma.

    • Homogenize brain tissue.[11]

  • Analysis: Analyze the concentrations of the probe substrate in plasma and brain homogenates using a validated analytical method like UPLC-MS/MS.[11]

  • Data Interpretation: An increase in the brain-to-plasma concentration ratio of the probe substrate in the Elacridar-treated group compared to the control group indicates inhibition of P-gp-mediated efflux at the blood-brain barrier.

Mandatory Visualization

Elacridar_Mechanism_of_Action cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp_BCRP P-gp / BCRP Efflux Pump Chemo->Pgp_BCRP Efflux Intracellular_Chemo Increased Intracellular Drug Concentration Chemo->Intracellular_Chemo Elacridar Elacridar Elacridar->Pgp_BCRP Inhibition Apoptosis Cell Death (Apoptosis) Intracellular_Chemo->Apoptosis Chemo_outside Chemotherapeutic Drug (Extracellular) Chemo_outside->Chemo Enters Cell Elacridar_outside Elacridar (Extracellular) Elacridar_outside->Elacridar Enters Cell

Caption: Elacridar inhibits P-gp/BCRP, increasing intracellular drug levels and promoting apoptosis.

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Inconsistent In Vitro Results check_solubility Verify Elacridar Solubility & Formulation start_vitro->check_solubility check_expression Confirm P-gp/BCRP Expression in Cell Line start_vitro->check_expression optimize_conditions Optimize Concentration & Incubation Time start_vitro->optimize_conditions consistent_results_vitro Consistent Results check_solubility->consistent_results_vitro check_expression->consistent_results_vitro optimize_conditions->consistent_results_vitro start_vivo Variable In Vivo Results check_route Evaluate Route of Administration & Bioavailability start_vivo->check_route check_pk Conduct Pharmacokinetic Studies start_vivo->check_pk check_model Standardize Animal Model and Strain start_vivo->check_model consistent_results_vivo Consistent Results check_route->consistent_results_vivo check_pk->consistent_results_vivo check_model->consistent_results_vivo

Caption: Troubleshooting workflow for inconsistent Elacridar results in vitro and in vivo.

signaling_pathway cluster_regulation Regulation of P-gp and BCRP Expression cluster_inhibition Mechanism of Elacridar PXR PXR (Pregnane X Receptor) Pgp P-glycoprotein (ABCB1) PXR->Pgp Upregulates CAR CAR (Constitutive Androstane Receptor) CAR->Pgp Upregulates BCRP BCRP (ABCG2) CAR->BCRP Upregulates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->BCRP Regulates Expression & Localization Elacridar Elacridar Elacridar->Pgp Inhibits Elacridar->BCRP Inhibits

References

Validation & Comparative

A Comparative Guide to Elacridar's P-glycoprotein Inhibition Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Elacridar's P-glycoprotein (P-gp) inhibition activity with other well-established P-gp inhibitors, Verapamil and Zosuquidar. The information is tailored for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation into P-gp modulation.

Quantitative Comparison of P-gp Inhibitory Potency

The inhibitory potency of Elacridar, Verapamil, and Zosuquidar against P-gp has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. However, it is crucial to note that IC50 values can vary significantly depending on the experimental conditions, such as the cell line used, the P-gp substrate, and the specific assay protocol. The following table summarizes reported IC50 values for the three inhibitors, highlighting the diversity of the data.

InhibitorAssay TypeCell Line/SystemP-gp SubstrateIC50 ValueCitation
Elacridar [³H]azidopine labelingP-gp Membranes[³H]azidopine0.16 µM[1]
Rhodamine 123 effluxNot SpecifiedRhodamine 1230.05 µMNot Specified
ATPase InhibitionP-gp MembranesATP10 - 30 nM[1]
Verapamil NMQ AccumulationP-gp VesiclesN-methylquinidine (NMQ)3.9 µMNot Specified
ATPase StimulationP-gp MembranesATP~8 µM (for max activation)[2]
Zosuquidar Calcein-AM EffluxNot SpecifiedCalcein-AM417 ± 126 nM (serial dilution)Not Specified
Calcein-AM EffluxNot SpecifiedCalcein-AM6.56 ± 1.92 nM (spike method)Not Specified
Drug EffluxHL60/VCRNot Specified1.2 nMNot Specified
ATPase InhibitionP-gp MembranesATP10 - 30 nM[1]

Modulation of P-gp ATPase Activity

P-glycoprotein utilizes the energy from ATP hydrolysis to efflux substrates. Therefore, measuring the effect of inhibitors on P-gp's ATPase activity provides valuable insights into their mechanism of action.

InhibitorEffect on Basal ATPase ActivityQuantitative DataCitation
Elacridar InhibitionIC50 of 10-30 nM for inhibition of basal ATPase activity.[1]
Verapamil Biphasic (Stimulation then Inhibition)Stimulates ATPase activity by 3-4 fold at 8 µM.[2][3]
Zosuquidar InhibitionInhibits basal ATPase activity of wild-type and mutant P-gp.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcein-AM Efflux Assay

This assay measures the intracellular accumulation of the fluorescent substrate calcein, which is formed from the non-fluorescent calcein-AM by intracellular esterases. P-gp actively transports calcein-AM out of the cell, thus the level of intracellular calcein fluorescence is inversely proportional to P-gp activity.

  • Cell Culture: Seed P-gp-overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.

  • Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of the test inhibitor (e.g., Elacridar, Verapamil, Zosuquidar) for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add calcein-AM to each well at a final concentration of 0.25-1 µM and incubate for a further 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the efflux. Lyse the cells and measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. This assay is similar to the Calcein-AM assay but directly measures the efflux of the fluorescent dye.

  • Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 (e.g., 5 µM) for a period to allow for cellular uptake (e.g., 30-60 minutes) at 37°C.

  • Inhibitor Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate with various concentrations of the test inhibitor in a fresh medium.

  • Efflux Measurement: Collect aliquots of the supernatant at different time points or measure the intracellular fluorescence after a set incubation period.

  • Quantification: Analyze the amount of extruded Rhodamine 123 in the supernatant or the remaining intracellular fluorescence using a fluorescence plate reader or flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of Rhodamine 123 efflux at each inhibitor concentration and determine the IC50 value.

P-gp ATPase Assay

This assay directly measures the ATP hydrolysis activity of P-gp in the presence and absence of test compounds.

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Assay Reaction: In a 96-well plate, incubate the P-gp-containing membranes with the test inhibitor at various concentrations in an ATPase assay buffer containing ATP and magnesium ions.

  • Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The effect of the inhibitor on ATPase activity is calculated relative to the basal activity (no inhibitor) and the maximal stimulated or inhibited activity. For inhibitors of basal activity, an IC50 can be determined. For modulators like Verapamil, the concentration for half-maximal activation (AC50) and inhibition (IC50) can be determined.

Mechanism of P-gp Inhibition by Elacridar

Elacridar is a potent, third-generation P-gp inhibitor that acts by directly interacting with the transporter and modulating its ATPase activity.[5][6] Cryo-electron microscopy studies have revealed that up to three Elacridar molecules can bind to P-gp simultaneously, occupying a large portion of the drug-binding pocket.[7] This binding is thought to lock the transporter in a conformation that is unfavorable for substrate binding and/or translocation, thereby inhibiting its efflux function. The inhibitory effect of Elacridar and Zosuquidar on P-gp's basal ATPase activity is dependent on key amino acid residues, including F978, F728, Y953, and Y310, which are believed to form hydrogen bonds with the inhibitors.[1]

G Mechanism of P-gp Inhibition by Elacridar cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Hydrolyzes ATP Efflux Drug Efflux Pgp->Efflux Translocates Drug Inhibition Inhibition of Efflux Pgp->Inhibition ATPase activity inhibited Drug P-gp Substrate (e.g., Chemotherapy Drug) Drug->Pgp Binds to P-gp Elacridar Elacridar Elacridar->Pgp Binds to P-gp (locks conformation) ATP ATP ATP->Pgp Provides Energy

Caption: P-gp Inhibition by Elacridar.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the Calcein-AM efflux and P-gp ATPase assays.

G Calcein-AM Efflux Assay Workflow A Seed P-gp expressing cells in 96-well plate B Pre-incubate with P-gp inhibitor A->B C Add Calcein-AM B->C D Incubate at 37°C C->D E Wash with cold buffer D->E F Lyse cells E->F G Measure intracellular calcein fluorescence F->G H Determine IC50 G->H G P-gp ATPase Assay Workflow A Prepare P-gp containing membrane vesicles B Incubate membranes with inhibitor and ATP A->B C Stop reaction B->C D Add colorimetric reagent (e.g., Malachite Green) C->D E Measure absorbance D->E F Calculate Pi released E->F G Determine effect on ATPase activity F->G

References

A Head-to-Head Battle for BCRP Inhibition: Elacridar vs. Tariquidar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of multidrug resistance, the choice of an effective BCRP inhibitor is critical. This guide provides a detailed, data-driven comparison of two prominent third-generation ABC transporter inhibitors, elacridar (GF120918) and tariquidar (XR9576), with a specific focus on their activity against the Breast Cancer Resistance Protein (BCRP/ABCG2).

Elacridar and tariquidar are both potent, dual inhibitors of P-glycoprotein (P-gp) and BCRP, two of the most significant ATP-binding cassette (ABC) transporters responsible for the efflux of chemotherapeutic agents from cancer cells. Their development marked a significant step forward from earlier generations of inhibitors, offering higher potency and reduced interaction with cytochrome P450 enzymes.[1][2] However, nuanced differences in their inhibitory profiles, substrate interactions, and clinical progression warrant a closer examination to inform their application in research and clinical settings.

Quantitative Comparison of BCRP Inhibition

The inhibitory potency of elacridar and tariquidar against BCRP has been evaluated in numerous studies, though a direct comparison under identical experimental conditions is not always available. The half-maximal inhibitory concentration (IC50) is a key metric, but its value can be influenced by the cell line, the specific BCRP substrate used, and the assay methodology. The following table summarizes reported IC50 values for both compounds against BCRP, highlighting the varied experimental contexts.

InhibitorIC50 (nM)Cell LineBCRP SubstrateReference
Elacridar 250BCRP-overexpressing cell lineMitoxantrone[3]
300 - 600MDCK-BCRP or Caco-2Various[4]
400MCF-7/MXHoechst 33342[5]
410HEK293/ABCG2Mitoxantrone[5]
Tariquidar 916BCRP-overexpressing cell lineMitoxantrone[3]
1500MCF-7/MXHoechst 33342[6][7]
940MDCK/BCRPHoechst 33342[7]

The available data suggests that elacridar generally exhibits greater potency in BCRP inhibition compared to tariquidar, with lower IC50 values reported in several studies. An in vivo study at the rat blood-brain barrier further supports this, demonstrating that elacridar is approximately three times more potent than tariquidar in inhibiting P-gp, and also shows a more pronounced effect on BCRP.[3] A separate study in mice concluded that elacridar is a much more potent inhibitor of both P-gp and BCRP at the blood-brain barrier.[8][9]

Dual Substrate-Inhibitor Characteristics

A critical aspect of both elacridar and tariquidar is their concentration-dependent behavior as both substrates and inhibitors of BCRP and P-gp. At lower, nanomolar concentrations, both compounds can be transported by these efflux pumps.[10][11] This "substrate-like" behavior can impact their own pharmacokinetics and distribution.[8] At higher concentrations (typically ≥100 nM), they act as effective inhibitors.[12]

Interestingly, tariquidar has been shown to stimulate the ATPase activity of BCRP, which is consistent with it being a substrate.[12][13] The concentration required for 50% stimulation of ATP hydrolysis was found to be 138.4 ± 21.4 nM.[12][13] In contrast, tariquidar potently inhibits the ATPase activity of P-gp.[12] This differential effect on the ATPase activity of the two transporters underscores the complexity of its interaction with ABC transporters.

Experimental Protocols

The assessment of BCRP inhibition typically involves in vitro assays that measure the accumulation of a fluorescent BCRP substrate within cells overexpressing the transporter. The Hoechst 33342 accumulation assay and the ATPase activity assay are two commonly employed methods.

Hoechst 33342 Accumulation Assay

This assay quantifies the ability of a test compound to inhibit the BCRP-mediated efflux of the fluorescent dye Hoechst 33342.

Principle: BCRP actively transports Hoechst 33342 out of the cell. In the presence of a BCRP inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence, which can be measured using a fluorescence plate reader or flow cytometry.

General Protocol:

  • Cell Culture: Cells overexpressing BCRP (e.g., MDCK II-BCRP, HEK293/ABCG2, or MCF-7/MX) are seeded in 96-well plates and cultured to confluence.

  • Incubation with Inhibitor: The culture medium is removed, and cells are washed with a suitable buffer (e.g., DPBS). Cells are then pre-incubated with various concentrations of the test inhibitor (elacridar or tariquidar) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: A known concentration of Hoechst 33342 is added to each well and incubated for a further period (e.g., 60-90 minutes) at 37°C, protected from light.[14][15][16]

  • Fluorescence Measurement: After incubation, the cells are washed to remove extracellular dye. The intracellular fluorescence is then measured using a fluorescence microplate reader with excitation and emission wavelengths typically around 350 nm and 460 nm, respectively.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the percentage of inhibition. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal curve.

BCRP ATPase Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of BCRP, which is essential for its transport function.

Principle: ABC transporters like BCRP utilize the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released. Substrates of BCRP typically stimulate ATPase activity, while some inhibitors may either inhibit or have no effect on this activity.

General Protocol:

  • Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing BCRP. These vesicles contain the BCRP transporter in the correct orientation for ATP to be accessible from the outside.

  • Assay Reaction: The membrane vesicles are incubated in a reaction buffer containing ATP and magnesium ions at 37°C. The test compound (elacridar or tariquidar) is added at various concentrations.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.[17][18]

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. For compounds that stimulate ATPase activity, the concentration required for 50% stimulation (EC50) is calculated. For inhibitors, the IC50 for the inhibition of substrate-stimulated ATPase activity can be determined.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Experimental Workflow: BCRP Inhibition Assay (Hoechst 33342) cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed BCRP-overexpressing cells culture Culture to confluence start->culture wash1 Wash cells culture->wash1 preincubate Pre-incubate with inhibitor (Elacridar or Tariquidar) wash1->preincubate add_substrate Add Hoechst 33342 preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate wash2 Wash cells incubate->wash2 measure Measure intracellular fluorescence wash2->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: A simplified workflow for determining the BCRP inhibitory activity of a compound using the Hoechst 33342 accumulation assay.

G Logical Comparison: Elacridar vs. Tariquidar for BCRP Inhibition cluster_potency BCRP Inhibitory Potency cluster_invivo In Vivo Activity (BBB) cluster_atpase BCRP ATPase Activity cluster_clinical Clinical Development elacridar Elacridar elacridar_potency Generally higher in vitro potency (Lower IC50 values) elacridar->elacridar_potency elacridar_invivo More potent inhibitor of P-gp and BCRP elacridar->elacridar_invivo clinical Both have been in clinical trials, often focused on P-gp inhibition tariquidar Tariquidar tariquidar_potency Lower in vitro potency (Higher IC50 values) tariquidar->tariquidar_potency tariquidar_invivo Less potent inhibitor tariquidar->tariquidar_invivo tariquidar_atpase Stimulates ATPase activity (substrate behavior) tariquidar->tariquidar_atpase elacridar_atpase Data less consistently reported

References

Elacridar vs. Valspodar: A Comparative Guide to Reversing Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the choice of an effective chemosensitizer is critical. Among the numerous agents developed, elacridar and valspodar have been subjects of extensive investigation. This guide provides an objective comparison of their performance in reversing chemoresistance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences

FeatureElacridar (GF120918)Valspodar (PSC 833)
Target(s) P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1][2]P-glycoprotein (P-gp)[3]
Generation Third-generation inhibitor[4][5]Second-generation inhibitor[5][6]
Mechanism Potent, non-competitive inhibitor of P-gp and BCRP[4][7]A non-immunosuppressive cyclosporin A analog that directly inhibits P-gp[8][9]
Clinical Status Development assumed to have been discontinued[10]Clinical development largely discontinued due to limited efficacy and toxicity[11][12][13]

Mechanism of Action: Reversing Drug Efflux

Chemoresistance is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[14][15] These proteins act as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[14] Elacridar and valspodar function by inhibiting these pumps, thus restoring the cytotoxic effects of anticancer drugs.

Elacridar is a dual inhibitor, targeting both P-gp and BCRP.[1][2] This broad specificity is a potential advantage as tumors can co-express multiple drug transporters. Valspodar, a derivative of cyclosporin A, is a selective and potent inhibitor of P-gp.[3][8]

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_inhibitors Chemo_Drug Chemotherapeutic Drug Target Intracellular Target (e.g., DNA) Chemo_Drug->Target Induces Apoptosis Pgp P-gp BCRP BCRP Chemo_Drug_ext Chemotherapeutic Drug (extracellular) Pgp->Chemo_Drug_ext Efflux BCRP->Chemo_Drug_ext Efflux Elacridar Elacridar Elacridar->Pgp Inhibits Elacridar->BCRP Inhibits Valspodar Valspodar Valspodar->Pgp Inhibits Chemo_Drug_ext->Chemo_Drug Enters Cell

Mechanism of Chemoresistance Reversal

In Vitro Performance: A Head-to-Head Comparison

Numerous in vitro studies have demonstrated the potent ability of both elacridar and valspodar to reverse MDR. Quantitative data from these studies highlight their comparative efficacy.

P-gp Inhibitory Activity

A key metric for evaluating these inhibitors is their half-maximal inhibitory concentration (IC50) against P-gp.

InhibitorCell LineAssayIC50Reference
Elacridar Kb-V1Calcein-AM efflux193 nM[6]
Valspodar Kb-V1Calcein-AM efflux2.64 µM[6]
Elacridar Caki-1 and ACHN cells[3H]azidopine labeling0.16 µM[16]

As the data indicates, elacridar demonstrates significantly higher potency in inhibiting P-gp in vitro, with an IC50 value approximately 12-14 times lower than that of valspodar in the calcein-AM efflux assay.[6]

Reversal of Chemotherapy Resistance

The ultimate goal of these inhibitors is to re-sensitize resistant cancer cells to chemotherapeutic agents. The fold-reversal of resistance is a common measure of this effect.

Cell LineChemotherapeuticInhibitor (Conc.)Fold-Reversal of IC50Reference
A2780PR1 (PAC-resistant ovarian cancer)PaclitaxelElacridar (0.1 µM)162-fold[4]
A2780PR2 (PAC-resistant ovarian cancer)PaclitaxelElacridar (0.1 µM)397-fold[4]
A2780PR1 (PAC-resistant ovarian cancer)DoxorubicinElacridar (0.1 µM)46-fold[4]
A2780PR2 (PAC-resistant ovarian cancer)DoxorubicinElacridar (0.1 µM)92.8-fold[4]
MDA-MB-435mdrNSC 279836ValspodarAlmost complete reversal[3]
Kb-V1PaclitaxelValspodar (1 µM)Almost complete reversal[6]

These studies show that both elacridar and valspodar can effectively reverse resistance to various chemotherapeutic drugs in multidrug-resistant cell lines.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies have been conducted to assess the impact of these inhibitors on the pharmacokinetics of co-administered chemotherapeutics.

Animal ModelChemotherapeuticInhibitorKey FindingReference
Nude micePaclitaxelElacridar2.5- to 7.2-fold increase in brain concentration[6]
Nude micePaclitaxelValspodar6- to 8-fold increase in brain concentration[6]
FVB wild-type mice-ElacridarHigher concentration in the brain than plasma (except at 4h)[2]
RatsP-gp/BCRP substratesElacridar (8.9 mg/hr/kg)Sufficient to inhibit P-gp and BCRP-mediated efflux at the BBB[17][18]
RatsP-gp substratesValspodar (0.9 mg/hr/kg)Sufficient to inhibit P-gp-mediated efflux at the BBB[17][18]

While both inhibitors increase the brain penetration of paclitaxel, valspodar appeared to have a slightly greater effect in this particular study.[6] However, elacridar and another third-generation inhibitor, tariquidar, achieved higher brain-to-plasma ratios, suggesting a more preferential modulation of P-gp at the blood-brain barrier.[6]

Clinical Trials and Outcomes

Despite promising preclinical data, the clinical development of both elacridar and valspodar has been challenging.

Elacridar: Phase I clinical trials showed that elacridar could increase the systemic exposure to oral paclitaxel and topotecan with a manageable safety profile, with neutropenia being a common side effect.[4][7] However, its development is presumed to have been discontinued.[10]

Valspodar: Clinical trials with valspodar in various cancers, including acute myeloid leukemia (AML) and ovarian cancer, have largely been disappointing.[11][19][20] While it could be safely co-administered with chemotherapy and increase the intracellular concentration of drugs like daunorubicin in P-gp-positive leukemic blasts, it did not translate into improved clinical outcomes such as remission rates or overall survival.[11][21][22] The combination of valspodar with chemotherapy often led to increased toxicity.[11]

Experimental Protocols

P-glycoprotein Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the P-gp inhibitory potential of a compound using a cell-based assay.

A Seed P-gp overexpressing cells (e.g., Caco-2, MDCK-MDR1) in 96-well plates B Incubate cells for 24-48 hours to form a monolayer A->B C Pre-incubate cells with test compound (e.g., Elacridar) or control for 30-60 minutes B->C D Add a fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123) C->D E Incubate for a defined period (e.g., 60-120 minutes) D->E F Measure intracellular fluorescence using a plate reader or flow cytometer E->F G Calculate percent inhibition relative to control F->G

Workflow for P-gp Inhibition Assay

Materials:

  • P-gp overexpressing cell line (e.g., Caco-2, LLC-PK1-MDR1, or MDCK-MDR1).[23]

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds (Elacridar, Valspodar) and positive control inhibitor.

  • Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).

  • Assay buffer.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere and form a confluent monolayer, which can take 24-48 hours.[16]

  • Compound Incubation: Remove the culture medium and wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test inhibitor (e.g., elacridar) or a known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.[24]

  • Substrate Addition: Add a fluorescent P-gp substrate to the wells containing the test compounds and controls.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes) to allow for substrate uptake and efflux.

  • Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemosensitivity Assay (MTT Assay)

This assay determines the ability of an inhibitor to reverse resistance to a chemotherapeutic agent.

Materials:

  • Chemoresistant and sensitive cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

  • Inhibitor (Elacridar or Valspodar).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the chemoresistant and sensitive cells in 96-well plates and allow them to attach overnight.[4]

  • Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent alone or in combination with a fixed concentration of the inhibitor (e.g., 0.1 µM elacridar).[4] Include wells with the inhibitor alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[16]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.

Conclusion

Both elacridar and valspodar are potent inhibitors of P-gp-mediated multidrug resistance. Elacridar's dual inhibitory action on both P-gp and BCRP offers a theoretical advantage in overcoming resistance mediated by multiple transporters. In vitro studies consistently demonstrate elacridar's superior potency over valspodar in P-gp inhibition.

However, the clinical translation of these promising preclinical findings has been fraught with challenges. Neither agent has demonstrated a clear clinical benefit that would justify its widespread use, and both have been associated with increased toxicity when combined with chemotherapy. The discontinuation of their clinical development highlights the complexities of targeting MDR in cancer therapy. Future research may focus on developing more targeted and less toxic inhibitors or exploring novel drug delivery systems to enhance their therapeutic index.

References

Evaluating Elacridar Efficacy: A Comparative Guide to the Rhodamine 123 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, accurately assessing the efficacy of P-glycoprotein (P-gp) inhibitors is crucial for overcoming multidrug resistance in cancer and improving drug bioavailability. The Rhodamine 123 assay stands out as a reliable and well-established method for this purpose. This guide provides a detailed comparison of Elacridar, a potent P-gp inhibitor, with other alternatives, supported by experimental data and protocols.

Elacridar and Alternatives: A Comparative Analysis of P-gp Inhibition

Elacridar is a third-generation, highly potent and specific P-gp inhibitor.[1][2] Its efficacy, along with other inhibitors, can be quantified by determining the half-maximal inhibitory concentration (IC50) using the Rhodamine 123 accumulation assay. A lower IC50 value indicates a more potent inhibition of P-gp. The table below summarizes the IC50 values for Elacridar and a selection of other P-gp inhibitors, demonstrating Elacridar's superior potency.

P-gp InhibitorGenerationIC50 (µM) from Rhodamine 123 Assay
Elacridar (GF120918) Third0.05 [3][4]
ZosuquidarThirdNot explicitly found in search results
TariquidarThirdNot explicitly found in search results
VerapamilFirst2.9[3]
Cyclosporin AFirst1.1[3]
Valspodar (PSC-833)SecondNot explicitly found in search results
NitrendipineNot specified250.5[3][4]
FelodipineNot specifiedNot explicitly found in search results

This table presents a summary of IC50 values obtained from the Rhodamine 123 accumulation assay in P-gp overexpressing cells, such as MCF7R. The data highlights the significantly lower concentration of Elacridar required for 50% inhibition of P-gp activity compared to first-generation inhibitors.

The Rhodamine 123 Assay: Mechanism and Workflow

The Rhodamine 123 assay is a fluorescence-based method used to measure the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp.[5] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out of the cell, resulting in low intracellular fluorescence. When a P-gp inhibitor like Elacridar is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cell and a corresponding increase in fluorescence.[6] This change in fluorescence intensity is directly proportional to the inhibitory activity of the compound being tested.

Mechanism of Rhodamine 123 Efflux Assay cluster_cell P-gp Overexpressing Cell cluster_inhibition P-gp Inhibition Rhodamine_123_in Rhodamine 123 (Fluorescent Substrate) Pgp_pump P-glycoprotein (P-gp) Efflux Pump Rhodamine_123_in->Pgp_pump Enters cell Rhodamine_123_out Rhodamine 123 (Low intracellular fluorescence) Pgp_pump->Rhodamine_123_out Efflux Elacridar Elacridar (P-gp Inhibitor) Pgp_pump_inhibited P-glycoprotein (P-gp) (Inhibited) Elacridar->Pgp_pump_inhibited Inhibits Rhodamine_123_accumulated Rhodamine 123 (High intracellular fluorescence) Pgp_pump_inhibited->Rhodamine_123_accumulated Efflux Blocked Rhodamine_123_in_2 Rhodamine 123 Rhodamine_123_in_2->Pgp_pump_inhibited Enters cell Rhodamine 123 Assay Workflow start Start cell_culture Culture P-gp overexpressing cells (e.g., MCF7R) start->cell_culture cell_seeding Seed cells in a 96-well plate cell_culture->cell_seeding inhibitor_addition Add varying concentrations of P-gp inhibitor (e.g., Elacridar) cell_seeding->inhibitor_addition rhodamine_incubation Add Rhodamine 123 (e.g., 5.25 µM) and incubate (e.g., 30 min at 37°C) [1] inhibitor_addition->rhodamine_incubation washing Wash cells to remove extracellular Rhodamine 123 rhodamine_incubation->washing fluorescence_measurement Measure intracellular fluorescence (e.g., spectrofluorimetry or flow cytometry) washing->fluorescence_measurement data_analysis Analyze data and determine IC50 value fluorescence_measurement->data_analysis end End data_analysis->end

References

Comparative Guide: Calcein-AM Assay for Measuring Elacridar's P-gp Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Calcein-AM assay for quantifying the activity of Elacridar, a potent P-glycoprotein (P-gp) inhibitor. We will delve into the assay's principles, present detailed experimental protocols, and compare its performance against alternative methods using supporting data.

Introduction: P-glycoprotein, Elacridar, and the Calcein-AM Assay

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1 or ABCB1), is an ATP-dependent efflux pump.[1] It plays a crucial role in cellular detoxification by expelling a wide range of xenobiotics, including many therapeutic drugs.[2] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), significantly hindering the efficacy of chemotherapy.[3]

Elacridar (GF120918) is a potent, third-generation inhibitor of P-gp and another important efflux transporter, the Breast Cancer Resistance Protein (BCRP).[4][5] By blocking the action of these pumps, Elacridar can increase the intracellular concentration and bioavailability of co-administered drugs, making it a valuable tool in cancer research and for overcoming MDR.[2][6]

The Calcein-AM assay is a rapid and sensitive fluorescence-based method used to measure the functional activity of P-gp.[1][3] Its principle relies on the differential handling of the Calcein-AM probe by cells with and without active P-gp efflux. This assay provides a robust platform for screening and characterizing P-gp inhibitors like Elacridar.

Mechanism of the Calcein-AM Assay

The assay's workflow is straightforward. Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[7] Once inside a viable cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the highly fluorescent, hydrophilic molecule, calcein.[8] Calcein is membrane-impermeant and is therefore trapped within cells that have intact membranes, resulting in a strong green fluorescence.[9]

In cells that overexpress P-gp, Calcein-AM is recognized as a substrate and is actively pumped out of the cell before esterases can convert it.[7][9] This results in significantly lower intracellular fluorescence compared to cells with low or no P-gp activity. When a P-gp inhibitor such as Elacridar is introduced, it blocks this efflux, leading to the accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the inhibitory activity of the compound.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the underlying principles of P-gp inhibition by Elacridar and the experimental workflow of the Calcein-AM assay.

Caption: P-gp Inhibition by Elacridar.

CalceinAM_Workflow start Seed P-gp expressing cells in 96-well plate treat Treat cells with various concentrations of Elacridar start->treat incubate1 Incubate treat->incubate1 add_calcein Add Calcein-AM (e.g., 0.25 µM) incubate1->add_calcein incubate2 Incubate (e.g., 30 min at 37°C) add_calcein->incubate2 measure Measure fluorescence (Ex: ~490 nm, Em: ~525 nm) incubate2->measure analyze Analyze data and calculate IC50 value measure->analyze

Caption: Calcein-AM Assay Experimental Workflow.

Experimental Protocol: Calcein-AM Assay for Elacridar

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory equipment.

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/Doxo, MDCKII-MDR1) and a parental control cell line.[8][10]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 96-well black, clear-bottom tissue culture plates.

  • Elacridar stock solution (in DMSO).

  • Calcein-AM stock solution (1 mM in anhydrous DMSO).[11]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[11]

  • Fluorescence microplate reader with filters for ~485 nm excitation and ~530 nm emission.[11]

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells into a 96-well black plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Elacridar in culture medium. Remove the old medium from the cells and add the Elacridar dilutions. Include a "vehicle control" (DMSO only) and a "positive control" for maximum inhibition (e.g., 50 µM Verapamil).[8]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM in assay buffer (e.g., 0.25-1.0 µM).[1][8] Add this solution to all wells.

  • Final Incubation: Incubate the plate for an additional 15-30 minutes at 37°C, protected from light.[3]

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[12][13]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data: Set the fluorescence of the vehicle control as 0% inhibition and the positive control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of Elacridar concentration.

    • Calculate the IC50 value (the concentration of Elacridar that causes 50% of the maximum inhibition) using a non-linear regression curve fit.

Quantitative Data Comparison

The IC50 value is a critical metric for evaluating the potency of a P-gp inhibitor. The following table summarizes representative IC50 values for Elacridar and other common P-gp inhibitors determined using the Calcein-AM assay and other methods.

CompoundAssay MethodCell LineIC50 Value (µM)Reference
Elacridar (GF120918) [3H]azidopine labeling-0.16[4]
Verapamil Calcein-AMK562-MDR2.61[14]
Valspodar (PSC 833) Calcein-AMCEM/VLB1001.2[14]
Zosuquidar Calcein-AMMDCKII-MDR10.1[14]
Quinidine Calcein-AMK562-MDR4.39[14]

Note: IC50 values are highly dependent on the cell line and specific experimental conditions, particularly the P-gp expression level. Higher IC50 values are often observed in cells with higher P-gp expression.[10][14]

Comparison with Alternative Assays

While the Calcein-AM assay is a powerful tool, several other methods are available to assess P-gp activity. Each has distinct advantages and limitations.

Assay MethodPrincipleAdvantagesDisadvantages
Calcein-AM Assay Measures accumulation of a fluorescent P-gp substrate (Calcein-AM).[7]High-throughput, rapid, sensitive, non-radioactive, cost-effective.[1][10]Potential for false negatives with low-permeability inhibitors; fluorescence can be quenched by some test compounds.[14]
Rhodamine 123 Assay Measures accumulation of another fluorescent P-gp substrate (Rhodamine 123).[15][16]High-throughput, non-radioactive, well-established.Some compounds interfere with Rhodamine 123 transport differently than other substrates; potential for mitochondrial toxicity.[16]
Digoxin Transport Assay Measures the transport of a specific P-gp substrate (digoxin) across a cell monolayer.[16]Considered a "gold standard" for regulatory submissions; uses a clinically relevant substrate.[16]Low-throughput, often requires radiolabeling or complex LC-MS/MS analysis, more expensive and time-consuming.
Hoechst 33342 Assay Measures accumulation of a fluorescent substrate for BCRP and P-gp.[17]Useful for assessing inhibitors of both BCRP and P-gp.Less specific for P-gp alone compared to other assays.
ATPase Activity Assay Measures P-gp's ATP hydrolysis in isolated membranes upon interaction with substrates/inhibitors.[7]Cell-free system, provides direct mechanistic insight.Technically demanding, may not always correlate with cellular transport inhibition, requires purified membranes.
Conclusion

The Calcein-AM assay is a highly effective, rapid, and sensitive method for measuring the inhibitory activity of compounds like Elacridar on P-gp. Its suitability for high-throughput screening makes it an invaluable tool in early-stage drug discovery for identifying and characterizing potential MDR modulators.[10] While alternative assays like the digoxin transport assay remain important for regulatory purposes, the Calcein-AM assay offers a practical and robust solution for routine research and screening campaigns. The choice of assay should be guided by the specific research question, available resources, and the stage of drug development.

References

A Comparative Guide to P-gp Inhibitors: Elacridar vs. First and Second Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The development of P-gp inhibitors aims to overcome these challenges. This guide provides an objective comparison of the third-generation inhibitor, Elacridar, with first and second-generation P-gp inhibitors, supported by experimental data.

Executive Summary

Elacridar (GF120918) represents a significant advancement over first and second-generation P-gp inhibitors, offering higher potency, greater specificity, and a more favorable toxicity profile. While early-generation inhibitors demonstrated the potential of P-gp inhibition, their clinical utility was hampered by low affinity, significant side effects, and drug-drug interactions. Elacridar, a potent dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP), has shown considerable promise in preclinical and clinical studies by effectively increasing the bioavailability of co-administered anticancer drugs.

Generational Comparison of P-gp Inhibitors

The evolution of P-gp inhibitors is categorized into three distinct generations, each with characteristic properties:

  • First-Generation Inhibitors: These were drugs developed for other indications and later discovered to have P-gp inhibitory effects. This class includes agents like verapamil and cyclosporine A. Their use for P-gp inhibition is limited by low potency, requiring high concentrations that lead to significant toxicity and unpredictable pharmacokinetic interactions.[1][2]

  • Second-Generation Inhibitors: Developed to improve upon the first generation, these inhibitors, such as dexverapamil and valspodar (PSC-833), have greater potency and specificity for P-gp. However, they are often substrates for and inhibitors of other drug-metabolizing enzymes like CYP3A4, leading to complex drug-drug interactions.[2][3]

  • Third-Generation Inhibitors: This generation, which includes elacridar, was specifically designed for potent and selective P-gp inhibition with reduced off-target effects.[4] Elacridar is a potent, non-competitive inhibitor that modulates the ATPase activity of P-gp.[5]

Quantitative Performance Data

The following tables summarize key performance indicators for representative P-gp inhibitors from each generation.

Table 1: In Vitro Potency of P-gp Inhibitors (IC50 Values)

Inhibitor (Generation)Cell LineAssay SubstrateIC50 (µM)Reference
Verapamil (1st)MCF7RRhodamine 1232.9[6]
Cyclosporine A (1st)MCF7RRhodamine 1232.2[6]
Valspodar (PSC-833) (2nd)MDCKII-MDR1Digoxin~0.01[7]
Dexverapamil (2nd)----
Elacridar (3rd) MCF7RRhodamine 1230.05 [6][8]
Elacridar (3rd) CHRC5, OV1/DXR, MCF7/ADRDoxorubicin/Vincristine0.02 [9]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Table 2: Efficacy in Enhancing Substrate Drug Concentration

InhibitorSubstrate DrugModelFold Increase in Substrate Concentration/BioavailabilityReference
VerapamilDoxorubicinHuman Sarcoma Cells~7-fold increase in sensitivity[10]
VerapamilDoxorubicinHuman Breast Cancer Cells5.5 and 2-fold increase in cellular uptake[11]
Valspodar (PSC-833)EtoposidePediatric Acute Leukemia23% increase in mean AUC[1]
Valspodar (PSC-833)DoxorubicinMurine Mammary Carcinoma2.5-fold increase in plasma AUC[12]
Elacridar PaclitaxelCYP3A4-humanized mice (oral co-administration)10.7-fold increase in plasma concentration[13][14]
Elacridar DocetaxelCYP3A4-humanized mice (oral co-administration)4-fold increase in plasma concentration[13][14]
Elacridar PaclitaxelBreast Cancer Cells (in nanoemulsion)2.5-fold increase in cellular uptake[15]
Elacridar TopotecanOvarian Cancer Cells10.88 to 17.59-fold decrease in IC50[16]

Table 3: Comparative Toxicity and Side Effect Profile

Inhibitor GenerationCommon Side EffectsClinical Limitations
First Hypotension, cardiac arrhythmias (Verapamil); Immunosuppression, nephrotoxicity (Cyclosporine A)High toxicity at doses required for P-gp inhibition.[17]
Second Stomatitis, ataxia, bone marrow aplasia (Valspodar)Complex drug-drug interactions due to CYP3A4 inhibition.[1][18]
Third (Elacridar) Generally well-tolerated; mild side effects such as neutropenia reported in some studies.[19][20]Further clinical development is ongoing to establish optimal dosing and long-term safety.

Signaling Pathways and Experimental Workflows

P-gp Mediated Drug Efflux Mechanism

The following diagram illustrates the mechanism by which P-gp expels drugs from the cell, a process that is inhibited by agents like Elacridar.

P_gp_Efflux cluster_membrane Cell Membrane cluster_cell Intracellular Pgp P-glycoprotein (P-gp) Drug_out Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Binding & Hydrolysis Elacridar Elacridar Elacridar->Pgp Inhibition experimental_workflow cluster_screening Initial Screening cluster_characterization Functional Characterization cluster_preclinical Preclinical Evaluation In_vitro_assays In Vitro Assays (e.g., Rhodamine 123, Calcein-AM) IC50_determination IC50 Determination In_vitro_assays->IC50_determination ATPase_assay P-gp ATPase Activity Assay IC50_determination->ATPase_assay Substrate_transport Substrate Transport Studies (e.g., with Paclitaxel, Doxorubicin) IC50_determination->Substrate_transport In_vivo_PK In Vivo Pharmacokinetic Studies (Rodent models) ATPase_assay->In_vivo_PK Substrate_transport->In_vivo_PK Toxicity_studies Toxicity Profiling In_vivo_PK->Toxicity_studies

References

Elacridar's Efficacy in P-glycoprotein Overexpressing Cells vs. Wild-Type Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elacridar's efficacy in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR). We will delve into supporting experimental data, present detailed methodologies for key experiments, and visualize the experimental workflow.

Elacridar is a potent third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] Its primary mechanism of action involves blocking the efflux pump activity of these transporters, thereby increasing the intracellular concentration and enhancing the cytotoxicity of various chemotherapeutic agents in resistant cancer cells.[2] This guide focuses on the differential effects of elacridar on cells overexpressing P-gp versus their wild-type counterparts.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating elacridar's efficacy in sensitizing P-gp overexpressing cancer cells to chemotherapeutic drugs.

Table 1: Elacridar's Potency in P-gp Overexpressing Cells

Cell LineAssayIC50 of Elacridar (µM)Reference
MCF7R (P-gp overexpressing)Rhodamine 123 Accumulation0.05[3]

Table 2: Reversal of Paclitaxel Resistance by Elacridar in P-gp Overexpressing Ovarian Cancer Cells

Cell LineP-gp StatusTreatmentPaclitaxel IC50 (ng/mL)Fold ReversalReference
A2780 Wild-TypePaclitaxel alone4.88-[2]
Paclitaxel + 0.1 µM Elacridar4.611.06[2]
Paclitaxel + 1 µM Elacridar4.331.13[2]
A2780PR1 OverexpressingPaclitaxel alone755-[2]
Paclitaxel + 0.1 µM Elacridar4.66162[2]
Paclitaxel + 1 µM Elacridar4.04187[2]
A2780PR2 OverexpressingPaclitaxel alone1970-[2]
Paclitaxel + 0.1 µM Elacridar4.96397[2]
Paclitaxel + 1 µM Elacridar4.07483[2]

Table 3: Reversal of Doxorubicin Resistance by Elacridar in P-gp Overexpressing Ovarian Cancer Cells

Cell LineP-gp StatusTreatmentDoxorubicin IC50 (ng/mL)Fold ReversalReference
A2780 Wild-TypeDoxorubicin alone22.7-[2]
Doxorubicin + 0.1 µM Elacridar23.30.97[2]
Doxorubicin + 1 µM Elacridar22.71.00[2]
A2780PR1 OverexpressingDoxorubicin alone2033-[2]
Doxorubicin + 0.1 µM Elacridar44.546[2]
Doxorubicin + 1 µM Elacridar30.866[2]
A2780PR2 OverexpressingDoxorubicin alone6292-[2]
Doxorubicin + 0.1 µM Elacridar88.671[2]
Doxorubicin + 1 µM Elacridar43.4145[2]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of chemotherapeutic agents in the presence or absence of elacridar.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.[4]

  • Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin) with or without a fixed concentration of elacridar (e.g., 0.1 µM or 1 µM).[2]

  • Incubation: Incubate the plates for 72 hours at 37°C.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

P-gp Activity (Rhodamine 123 Accumulation) Assay

This assay measures the functional activity of the P-gp efflux pump.

  • Cell Preparation: Prepare a cell suspension of 1 x 10⁶ cells/mL in culture medium.[2]

  • Elacridar Incubation: Treat the cells with or without elacridar (e.g., 0.1 µM or 1 µM) and incubate for 1 hour at 37°C.[2]

  • Rhodamine 123 Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional hour.[2]

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

P-gp Activity (Calcein-AM) Assay

This is another functional assay to determine P-gp activity. Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells. Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is a substrate for P-gp.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Drug Incubation: Incubate the cells with the test compounds (including elacridar as a positive control) for a predetermined time.

  • Calcein-AM Addition: Add Calcein-AM to a final concentration of 1 µM.[7]

  • Fluorescence Measurement: Measure the intracellular fluorescence at excitation and emission wavelengths of ~485 nm and ~530 nm, respectively, using a fluorescence plate reader.[8] An increase in fluorescence indicates P-gp inhibition.

Visualizations

Experimental Workflow for Assessing Elacridar Efficacy

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis WT Wild-Type Cells (e.g., A2780) Chemo Chemotherapeutic Agent (e.g., Paclitaxel) WT->Chemo Flow Rhodamine 123/Calcein-AM Assay (P-gp Function) WT->Flow Control PGP P-gp Overexpressing Cells (e.g., A2780PR1, A2780PR2) PGP->Chemo Combo Chemotherapeutic Agent + Elacridar PGP->Combo PGP->Flow Test MTT MTT Assay (Cell Viability) Chemo->MTT Elacridar Elacridar Combo->MTT IC50 IC50 Determination MTT->IC50 Fluorescence Fluorescence Quantification Flow->Fluorescence Reversal Fold Reversal Calculation IC50->Reversal

Caption: Experimental workflow for evaluating elacridar's efficacy.

Signaling Pathway: Elacridar's Mechanism of Action

elacridar_moa cluster_membrane Cell Membrane PGP P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (Extracellular) PGP->Chemo_out Chemo_out->PGP Efflux Chemo_in Chemotherapeutic Drug (Intracellular) Chemo_out->Chemo_in Influx Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis Increased Cytotoxicity Elacridar Elacridar Elacridar->PGP Inhibition

Caption: Mechanism of P-gp inhibition by elacridar.

References

Elacridar in Cross-Resistance Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elacridar's performance in overcoming multidrug resistance (MDR), with a focus on cross-resistance studies. Elacridar, a potent third-generation inhibitor, targets key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to the failure of chemotherapy in various cancers. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying mechanisms and experimental workflows.

Performance of Elacridar in Reversing Multidrug Resistance

Elacridar has demonstrated significant efficacy in re-sensitizing cancer cells that have developed resistance to a wide array of chemotherapeutic agents. Its primary mechanism involves the inhibition of drug efflux pumps, thereby increasing the intracellular concentration of anticancer drugs.

Key Findings from In Vitro Studies:
  • Broad Spectrum of Action: Elacridar effectively reverses resistance to numerous drugs, including taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), and topoisomerase inhibitors (topotecan, mitoxantrone)[1][2][3][4].

  • Dual Inhibition: As a dual inhibitor of both P-gp and BCRP, Elacridar is effective against MDR phenotypes mediated by either or both of these transporters[2][5][6].

  • P-gp Dependent Efficacy: Studies have shown that the sensitizing effect of Elacridar is directly correlated with the level of P-gp expression in cancer cells[4]. In cell lines with high P-gp expression, Elacridar treatment leads to a significant decrease in the IC50 values of co-administered chemotherapeutic drugs.

  • Overcoming Cross-Resistance: Cancer cell lines selected for resistance to a single agent, such as docetaxel, often exhibit cross-resistance to other drugs like EGFR-tyrosine kinase inhibitors (TKIs). While Elacridar can overcome docetaxel resistance by inhibiting P-gp, it may not affect resistance to EGFR-TKIs if the underlying mechanism is independent of ABCB1[1][7].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, illustrating the impact of Elacridar on the efficacy of chemotherapeutic agents in resistant cancer cell lines.

Table 1: Effect of Elacridar on Docetaxel Sensitivity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]

Cell LineTreatmentIC50 of Docetaxel (nM)Fold-Resistance
H1299 (Parental)Docetaxel alone3.21.0
H1299-DR (Resistant)Docetaxel alone>1000>312.5
H1299-DRDocetaxel + Elacridar (0.25 µM)9.42.9
HCC4006 (Parental)Docetaxel alone1.81.0
HCC4006-DR (Resistant)Docetaxel alone>1000>555.6
HCC4006-DRDocetaxel + Elacridar (0.25 µM)1.10.6
HCC827 (Parental)Docetaxel alone1.21.0
HCC827-DR (Resistant)Docetaxel alone>1000>833.3
HCC827-DRDocetaxel + Elacridar (0.25 µM)0.90.75

Table 2: Effect of Elacridar on Topotecan Sensitivity in Ovarian Cancer Cell Lines [2]

Cell LineTreatmentIC50 of Topotecan (ng/mL)Fold-Resistance
A2780 (Sensitive)Topotecan alone9.791.0
A2780TR1 (Resistant)Topotecan alone200.6820.50
A2780TR1Topotecan + Elacridar (1 µM)17.581.80
A2780TR1Topotecan + Elacridar (2 µM)12.021.23
A2780TR1Topotecan + Elacridar (5 µM)9.290.95

Table 3: Effect of Elacridar on Paclitaxel and Doxorubicin Sensitivity in PAC-Resistant Ovarian Cancer Cell Lines (2D Culture) [4]

Cell LineTreatmentIC50 of Paclitaxel (nM)IC50 of Doxorubicin (nM)
A2780 (Sensitive)Drug alone21.0118.9
A2780PR1 (Resistant)Drug alone1058.01146.0
A2780PR1Drug + Elacridar (1 µM)30.6134.0
A2780PR2 (Resistant)Drug alone>20001656.0
A2780PR2Drug + Elacridar (1 µM)20.2108.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of chemotherapeutic agents, with and without Elacridar.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with varying concentrations of the chemotherapeutic agent, either alone or in combination with a fixed concentration of Elacridar (e.g., 0.1 µM, 1 µM, or 5 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 72-96 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves.

P-gp/BCRP Activity Assay (Flow Cytometry)

This assay measures the efflux pump activity of P-gp and BCRP by quantifying the intracellular accumulation of fluorescent substrates.

  • Cell Preparation: Cells are harvested and resuspended in a suitable buffer.

  • Inhibitor Pre-incubation: The cells are pre-incubated with Elacridar or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: A fluorescent substrate of P-gp (e.g., Rhodamine 123, Calcein-AM) or BCRP (e.g., Hoechst 33342) is added to the cell suspension.

  • Incubation: The cells are incubated with the substrate for a defined period (e.g., 30-60 minutes) at 37°C to allow for uptake and efflux.

  • Washing: The cells are washed with ice-cold buffer to stop the transport process and remove extracellular substrate.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in fluorescence in the presence of Elacridar indicates inhibition of the efflux pump.

Western Blotting for P-gp and BCRP Expression

This technique is used to quantify the protein expression levels of P-gp and BCRP in sensitive versus resistant cell lines.

  • Protein Extraction: Total protein is extracted from the cultured cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-gp or BCRP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

MDR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo_Drug Chemotherapeutic Drug Pgp_BCRP P-gp / BCRP (Efflux Pump) Chemo_Drug->Pgp_BCRP Enters cell & is a substrate for Intracellular_Drug Intracellular Drug Concentration Chemo_Drug->Intracellular_Drug Accumulates when efflux is blocked Elacridar Elacridar Elacridar->Pgp_BCRP Inhibits Pgp_BCRP->Chemo_Drug Efflux out of cell Apoptosis Apoptosis / Cell Death Intracellular_Drug->Apoptosis Induces

Caption: Mechanism of Elacridar in overcoming P-gp/BCRP-mediated multidrug resistance.

Experimental_Workflow cluster_0 Phase 1: Cell Line Characterization cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Functional Efflux Assay Sensitive_Cells Drug-Sensitive Parental Cell Line Western_Blot Western_Blot Sensitive_Cells->Western_Blot Assess P-gp/BCRP Expression Resistant_Cells Drug-Resistant Cell Line Resistant_Cells->Western_Blot MTT_Assay MTT Assay Resistant_Cells->MTT_Assay Flow_Cytometry Flow Cytometry Resistant_Cells->Flow_Cytometry Western_Blot->MTT_Assay Confirm high P-gp/BCRP expression MTT_Assay->Flow_Cytometry Determine IC50 & re-sensitization Treatment_A Chemotherapy Drug Alone Treatment_A->MTT_Assay Treatment_B Chemotherapy Drug + Elacridar Treatment_B->MTT_Assay Substrate Fluorescent Substrate (e.g., Rhodamine 123) Substrate->Flow_Cytometry Elacridar Elacridar Elacridar->Flow_Cytometry Assess inhibition

Caption: Experimental workflow for evaluating Elacridar's effect on cross-resistance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Elacridar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Elacridar is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that no official Occupational Exposure Limits (OELs) have been established for Elacridar, a conservative approach to personal protection is recommended. Engineering controls, such as fume hoods or glove boxes, should be the primary means of exposure control. The following table summarizes the recommended PPE for handling Elacridar powder and solutions.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Elacridar (weighing, aliquoting) Chemical safety goggles or a face shield.[1]Double-gloving with nitrile gloves is recommended. For prolonged contact or when using solvents, consider heavier-duty gloves like butyl rubber or neoprene.[2]A NIOSH-approved respirator (e.g., N95 for powder) or a powered air-purifying respirator (PAPR) should be used, especially when handling larger quantities or when engineering controls are not sufficient.[3]A fully buttoned lab coat is required. For operations with a higher risk of contamination, disposable gowns are recommended.
Preparing and Handling Elacridar Solutions (e.g., in DMSO) Chemical safety goggles or a face shield.[1]Nitrile gloves are suitable for incidental contact. For prolonged contact with Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of other chemicals, thicker gloves such as butyl rubber or neoprene are advised.[2][4]Work should be conducted in a certified chemical fume hood.A lab coat is mandatory. Consider a chemically resistant apron if there is a splash hazard.

Note on Glove Selection: The choice of glove material should be based on the solvent being used and the duration of contact. Since Elacridar is often dissolved in DMSO, it is crucial to select gloves with adequate resistance to DMSO. Nitrile gloves may degrade with prolonged exposure to DMSO.[2] Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency. The following table outlines the immediate steps to be taken in case of exposure or a spill.

Emergency Situation Immediate Actions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Spill See the detailed "Spill Response Plan" and the corresponding workflow diagram below.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of Elacridar and ensuring laboratory safety.

Aspect Procedure
General Handling Handle Elacridar in a designated area, preferably within a chemical fume hood or other containment device. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where Elacridar is handled. Wash hands thoroughly after handling.
Storage Store Elacridar powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.[1]
Solution Stability Solutions of Elacridar, particularly in aqueous buffers, may have limited stability. It is recommended to prepare solutions fresh and use them promptly. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

Disposal Plan

All waste containing Elacridar must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Solid Elacridar Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Elacridar Solutions Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
Contaminated Labware and PPE Dispose of items such as pipette tips, tubes, and gloves in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container labeled for chemical waste.[5]

Never dispose of Elacridar or its waste down the drain or in the regular trash.[6]

Spill Response Plan

In the event of a spill of solid Elacridar, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate the immediate area if necessary.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the PPE table above, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat or disposable gown.

  • Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent it from becoming airborne. For a liquid spill, use an appropriate absorbent material to contain it.

  • Clean the Spill Area:

    • For a solid spill, gently wipe the area with the damp paper towel.

    • For a liquid spill, once the liquid is absorbed, carefully collect the absorbent material.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or a soap and water solution), followed by a final rinse with water.

  • Dispose of Waste: Place all contaminated materials (paper towels, absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety (EHS) office.

Below is a workflow diagram illustrating the key steps for responding to a chemical spill.

Spill_Response_Workflow Chemical Spill Response Workflow start Spill Occurs alert Alert Others & Evacuate Immediate Area start->alert assess Assess the Spill from a Safe Distance alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain clean Clean Up Spill Material contain->clean decontaminate Decontaminate the Area clean->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose report Report the Incident dispose->report end_node Spill Response Complete report->end_node

Caption: A workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar
Reactant of Route 2
Reactant of Route 2
Elacridar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.